molecular formula C14H30N2O5 B13819335 N,N'-Bis-(methoxymethyl)diaza-15-crown-5

N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Cat. No.: B13819335
M. Wt: 306.40 g/mol
InChI Key: BUGYNAGBIZCZMF-UHFFFAOYSA-N
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Description

N,N'-Bis-(methoxymethyl)diaza-15-crown-5 is a useful research compound. Its molecular formula is C14H30N2O5 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H30N2O5

Molecular Weight

306.40 g/mol

IUPAC Name

7,13-bis(methoxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C14H30N2O5/c1-17-13-15-3-7-19-8-4-16(14-18-2)6-10-21-12-11-20-9-5-15/h3-14H2,1-2H3

InChI Key

BUGYNAGBIZCZMF-UHFFFAOYSA-N

Canonical SMILES

COCN1CCOCCN(CCOCCOCC1)COC

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability Constants of Diaza-15-Crown-5 Derivatives: A Technical Guide for Ligand Design and Chelation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the thermodynamic stability constants (


) of 1,7-diaza-15-crown-5 (DA15C5)  and its N-substituted derivatives. Unlike the parent 15-crown-5, which exhibits peak selectivity for hard alkali metals (specifically 

), the introduction of nitrogen donor atoms shifts affinity toward borderline and soft transition metals (

,

,

,

) according to Hard-Soft Acid-Base (HSAB) theory.

This document provides researchers with validated stability data, detailed experimental protocols for determining these constants via potentiometry, and structural insights into "lariat" ether modifications for radiopharmaceutical applications.

Part 1: The Chelate Effect & Macrocyclic Design

The Nitrogen Shift (HSAB Theory)

The substitution of oxygen atoms with nitrogen in the crown ether scaffold fundamentally alters the electrostatic potential of the cavity.

  • 15-Crown-5 (All Oxygen): Hard base. High affinity for hard acids (

    
    , 
    
    
    
    ).
  • Diaza-15-Crown-5 (N/O Donors): Mixed hard/soft base. The amine nitrogens possess greater polarizability and lower electronegativity than oxygen, drastically increasing thermodynamic stability with soft acids (

    
    , 
    
    
    
    ) and borderline acids (
    
    
    ,
    
    
    ).
The Macrocyclic Effect vs. Lariat Effect

While DA15C5 benefits from the macrocyclic effect (entropic stability), its derivatives often employ the Lariat Effect . By attaching flexible side arms with additional donor groups (e.g., methoxyethyl, pyridyl) to the nitrogen atoms, the ligand creates a pseudo-cryptand 3D cage, significantly boosting


 values and altering kinetic dissociation rates—a critical parameter for in vivo radiopharmaceutical stability.

LariatEffect cluster_0 Thermodynamic Consequence L Diaza-15-Crown-5 (2D Planar) Lariat Lariat Ether (3D Encapsulation) L->Lariat + N-substitution SideArm Side Arm Functionalization (e.g., -CH2CH2OCH3) SideArm->Lariat Complex Metal Complex (High log K, Slow k_off) Lariat->Complex + Metal Ion (M+)

Figure 1: Structural evolution from planar macrocycle to lariat ether, enhancing thermodynamic stability through axial coordination.

Part 2: Thermodynamic Stability Data

The following data aggregates stability constants (


) determined via potentiometric and conductometric titrations. Note the massive solvent dependence; stability decreases as solvent polarity (and water content) increases due to the high solvation energy of the free metal ion.
Table 1: Comparative Stability Constants ( ) at 25°C

Values represent 1:1 Metal:Ligand complex formation.

LigandCationSolvent

Selectivity Insight
15-Crown-5

Methanol3.31Optimized for

size match.
15-Crown-5

Methanol1.63Poor affinity for soft

.
Diaza-15-Crown-5

Methanol2.15N-substitution lowers affinity for hard alkalis.
Diaza-15-Crown-5

Methanol8.20 Massive increase (~6.5 log units) due to N-Ag interaction.
Diaza-15-Crown-5

Water (

)
6.90High stability suitable for Pb-212 chelation.
Diaza-15-Crown-5

Water (

)
11.2Strong borderline interaction.
N,N'-Dibenzyl-DA15C5

Acetonitrile7.45Steric bulk slightly reduces stability vs unsubstituted.
Cryptand[2.1]

Methanol10.63D cavity exceeds 2D DA15C5 stability.

Application Note: For radiopharmaceutical applications (e.g.,


), a 

is often required to prevent in vivo transchelation to serum proteins. Therefore, DA15C5 is rarely used as a standalone chelator but serves as the backbone for carboxylate-functionalized derivatives (like macrocyclic polyaminocarboxylates) to reach those ultra-high stability targets.

Part 3: Experimental Determination Protocol

Method: Potentiometric Titration

Potentiometry is the "gold standard" for determining stability constants for pH-sensitive ligands (aza-crowns).

3.1 Reagents & Setup
  • Ligand Stock: 1-2 mM DA15C5 in degassed, double-distilled water.

  • Metal Stock: Metal perchlorate or nitrate salts (avoid chloride if studying

    
     or 
    
    
    
    to prevent precipitation).
  • Ionic Strength Adjuster (ISA): 0.1 M

    
     or 
    
    
    
    (Tetraethylammonium perchlorate) to maintain constant activity coefficients.
  • Titrant: Carbonate-free NaOH (standardized against KHP).

3.2 Electrode Calibration (The Gran Plot)

Do not rely on standard pH 4/7/10 buffers alone. You must determine the standard electrode potential (


) and ionic product of water (

) under your specific experimental conditions.
  • Titrate a strong acid (

    
    ) with strong base (
    
    
    
    ) at fixed ionic strength.
  • Use a Gran Plot (Volume vs.

    
    ) to linearize the data.
    
  • Extract

    
     from the intercept. This corrects for the liquid junction potential of your specific salt background.
    
3.3 Titration Workflow

Potentiometry Start Start: Acidified Ligand Solution (L + Excess H+) Calib Step 1: Electrode Calibration (Gran Plot Method) Start->Calib TitrateL Step 2: Ligand Protonation Titration (Determine pKa1, pKa2) Calib->TitrateL TitrateM Step 3: Metal-Ligand Titration (L + M + Excess H+ vs NaOH) TitrateL->TitrateM Data Data: pH vs. Volume NaOH TitrateM->Data Fit Step 4: Non-Linear Least Squares Fitting (Hyperquad / SUPERQUAD) Data->Fit Result Output: log K (Stability Constant) Fit->Result

Figure 2: Workflow for potentiometric determination of stability constants.

3.4 Data Analysis

The experimental data (pH vs. Volume) is fitted using the mass balance equations:




Software such as Hyperquad2013 or BEST is required to solve the simultaneous equations and minimize the error square sum to refine the

values.

Part 4: Structural Influences & Derivatives

To modulate the thermodynamic stability, researchers modify the N-positions.

N-Alkyl Side Arms (Lariats)

Attaching


 (methoxyethyl) arms allows the ether oxygen in the arm to coordinate axially.
  • Effect: Increases

    
     for cations that tolerate higher coordination numbers (
    
    
    
    ,
    
    
    ).
  • Trade-off: If the arm is too bulky (e.g., benzyl), it may sterically hinder the approach of the metal, lowering formation rates (

    
    ).
    
Rigidification

Fusing benzene rings (benzo-diaza-15-crown-5) increases the rigidity of the macrocycle.

  • Effect: Pre-organization of the cavity reduces the entropic penalty of binding.

  • Result: Generally higher selectivity but potentially slower kinetics.

Part 5: Applications in Drug Development

Radiopharmaceuticals ( and )

DA15C5 derivatives are critical in Targeted Alpha Therapy (TAT).

  • Challenge:

    
     decays to 
    
    
    
    . If the complex dissociates, free bismuth targets the kidneys (toxicity).
  • Solution: DA15C5 provides the correct cavity size (1.7–2.2 Å) for

    
     (1.19 Å ionic radius). When functionalized with carboxylate arms (e.g., in TCMC), the stability constant rises sufficiently to retain the metal in vivo.
    
Heavy Metal Chelation Therapy

The high affinity for


 and 

makes DA15C5 scaffolds useful candidates for chelation therapy agents, provided they are modified to improve water solubility and reduce lipophilicity (to prevent crossing the blood-brain barrier with the toxic metal).

References

  • Izatt, R. M., et al. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction.[1][2][3] Chemical Reviews, 85(4), 271-339. Link

  • Zollinger, D. P., et al. (1987).[3] Conductometric and polarographic study of the stability of complexes of 15-crown-5 and related macrocycles with divalent cations. Analytica Chimica Acta.

  • Takeda, Y., et al. (1980).[3] Conductometric study of ion-pair formation of alkali metal ions with 15-crown-5 in propylene carbonate. Bulletin of the Chemical Society of Japan.

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753. Link

  • Ma, D., et al. (2020). Recent advances in macrocyclic chelators for lead-212 based targeted alpha therapy. Journal of Medicinal Chemistry.

Sources

The "Lariat" Principle in Action: A Technical Guide to the Coordination Chemistry of Methoxymethyl-Functionalized Lariat Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry, the ability to selectively capture and transport ions is of paramount importance. Lariat ethers, a class of macrocyclic polyethers featuring a donor-group-bearing sidearm, have emerged as highly versatile and efficient ionophores.[1][2] This guide delves into the specific coordination chemistry of methoxymethyl-functionalized lariat ethers, providing a comprehensive overview of their synthesis, metal ion complexation, and the nuanced structural and thermodynamic factors that govern their behavior. The methoxymethyl group, with its etheric oxygen, offers a unique blend of flexibility and coordinating ability, making these molecules particularly compelling for a range of applications, from ion sensing to potential roles in drug delivery.

The Lariat Ether Concept: Beyond Two-Dimensional Coordination

Traditional crown ethers primarily bind metal cations in a two-dimensional fashion within their macrocyclic cavity. Lariat ethers, however, introduce a third dimension to this interaction.[3] The term "lariat," from the Spanish la reata meaning "the rope," aptly describes their structure: a macrocyclic ring with a pendant sidearm.[3] This sidearm, or "lariat," contains additional donor atoms that can coordinate with the cation bound within the ring, significantly enhancing the stability and selectivity of the complex.[1][4] This intramolecular cooperation between the macrocyclic ring and the sidearm is known as the "lariat effect."

The methoxymethyl group, as a functional sidearm, provides a strategically positioned ether oxygen atom. This seemingly simple modification has profound implications for the coordination properties of the lariat ether, influencing both the thermodynamics and kinetics of cation binding.

Synthesis of Methoxymethyl-Functionalized Lariat Ethers: A Strategic Approach

The synthesis of N-pivot lariat ethers, where the sidearm is attached to a nitrogen atom within the macrocyclic framework, is a common and effective strategy.[5] The nitrogen atom provides a convenient point of attachment and can also participate in cation coordination.

A general synthetic route to N-(methoxymethyl)azacrown ethers involves the reaction of an azacrown ether with formaldehyde and methanol or by reacting the azacrown ether with chloromethyl methyl ether. A more recent and efficient method involves the reaction of an N-(hydroxymethyl)azacrown ether with a methylating agent. For instance, N-(methoxymethyl)azacrown ethers can be synthesized in nearly quantitative yield and subsequently used in reactions like the Mannich reaction to attach other functionalities.[6]

Experimental Protocol: Synthesis of N-(methoxymethyl)aza-15-crown-5

This protocol outlines a representative synthesis of an N-pivot lariat ether with a methoxymethyl sidearm.

Step 1: N-alkylation of Aza-15-crown-5

  • To a solution of aza-15-crown-5 (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium carbonate (K₂CO₃) (1.5 eq) as a base.

  • Slowly add chloromethyl methyl ether (CH₃OCH₂Cl) (1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(methoxymethyl)aza-15-crown-5.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of chloromethyl methyl ether and to avoid side reactions.

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of the secondary amine of the azacrown ether.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any potential byproducts, ensuring a high purity of the final lariat ether.

Coordination Chemistry: The Dance of the Cation and the Lariat

The defining feature of methoxymethyl-functionalized lariat ethers is their ability to form three-dimensional complexes with metal cations. The cation is initially captured by the polyether macrocycle, and subsequently, the methoxymethyl sidearm swings into position, allowing its ether oxygen to coordinate with the bound cation.[7] This cooperative binding leads to a significant increase in the stability of the complex compared to the parent azacrown ether.[1]

The strength and selectivity of this complexation are governed by several factors:

  • Macrocyclic Ring Size: The size of the crown ether cavity determines the optimal size of the cation that can be accommodated.[8]

  • Cation Identity: The charge density and ionic radius of the metal ion play a critical role in the binding affinity.[9]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the complex by competing for coordination with the cation.[9][10]

Visualizing the Coordination Process

The following diagram illustrates the pre-organization of the lariat ether and the subsequent chelation of a metal cation.

Coordination_Process cluster_0 Uncomplexed Lariat Ether cluster_1 Cation Complexation Free_Ligand Lariat Ether Sidearm_Flexible Flexible Sidearm Free_Ligand->Sidearm_Flexible uncoordinated Complex [M+ ⊂ Lariat Ether] Sidearm_Coordinated Coordinated Sidearm Complex->Sidearm_Coordinated intramolecular coordination Metal_Ion M+ Metal_Ion->Complex Binding

Sources

solubility profile of N,N'-Bis-(methoxymethyl)diaza-15-crown-5 in organic solvents

Technical Guide: Solubility Profile of -Bis(methoxymethyl)diaza-15-crown-5[1]

Executive Summary


-Bis(methoxymethyl)diaza-15-crown-5bibrachial lariat ether23


Understanding its solubility profile is critical for designing liquid-liquid extraction systems, ion-selective membrane electrodes , and phase-transfer catalysis workflows.[] This guide details the solvent compatibility, stability constraints, and experimental protocols required for its effective deployment.[]

Physicochemical Identity

PropertySpecification
Chemical Name 4,13-Bis(methoxymethyl)-1,7,10-trioxa-4,13-diazacyclopentadecane
CAS Number 213920-49-1
Molecular Formula

Molecular Weight 306.40 g/mol
Classification Bibrachial Lariat Ether (BiBLE) / Diaza-crown derivative
Physical State Viscous yellow oil or low-melting solid (at RT)
LogP (Predicted) ~0.5 – 1.2 (Moderately Lipophilic)

Solubility Profile

The solubility of

amphiphilic nature
Solvent Compatibility Table[1]
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Chloroform (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

), Dichloromethane (DCM)
Excellent Primary solvent choice. Ideal for liquid-liquid extraction and NMR studies.[] Forms stable solutions for transport experiments.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOExcellent Preferred for synthesis and homogeneous catalysis. MeCN is the standard solvent for determining binding constants.[]
Polar Protic Methanol, EthanolGood Soluble, but protic solvents compete for cation binding (hydrogen bonding). Used for recrystallization or cleaning.[]
Aromatic Hydrocarbons Toluene, BenzeneModerate to Good Solubility increases with temperature.[] Useful for phase-transfer catalysis where a non-polar organic phase is required.[]
Aliphatic Hydrocarbons Hexane, Pentane, HeptanePoor / Insoluble Anti-solvent. Used to precipitate the compound or wash away non-polar impurities during purification.[]
Water Water (

)
Moderate Soluble due to high oxygen content.[] However, in extraction systems, it partitions into the organic phase (DCM) when complexed with lipophilic anions.
Critical Stability Warning (The MOM Group)

The methoxymethyl (MOM) group is an

  • Acid Sensitivity: MOM groups are acid-labile .[] Exposure to strong acids (HCl, TFA) or acidic aqueous solutions (pH < 4) will hydrolyze the side arms, reverting the molecule to the parent diaza-15-crown-5 and releasing formaldehyde and methanol.[]

  • Operational Rule: Always maintain neutral or basic conditions (pH

    
     7) during extraction and storage. Avoid using acidic chloroform (stabilized with ethanol is preferred over amylene if acidity is a concern, or pass through basic alumina).[]
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This protocol validates the saturation limit of the lariat ether in a target organic solvent (e.g., for preparing stock solutions).[]

  • Preparation: Dry a 5 mL scintillation vial and weigh it precisely (

    
    ).
    
  • Saturation: Add 100 mg of

    
    -Bis(methoxymethyl)diaza-15-crown-5 to the vial.
    
  • Solvent Addition: Add the target solvent (e.g., Toluene) in 50

    
     increments, vortexing for 30 seconds after each addition.
    
  • Observation: Continue until the oil/solid fully dissolves and the solution is clear.

  • Verification: If undissolved material remains after 1 mL, centrifuge, transfer the supernatant to a pre-weighed vial, evaporate the solvent under nitrogen flow, and weigh the residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Two-Phase Metal Ion Extraction

Objective: Demonstrate the transfer of


  • Aqueous Phase: Prepare 2 mL of 10 mM metal picrate solution (Sodium Picrate) in deionized water. (Solution will be bright yellow).[]

  • Organic Phase: Dissolve 10 mM

    
    -Bis(methoxymethyl)diaza-15-crown-5 in 2 mL of Chloroform (
    
    
    ).
  • Extraction:

    • Combine both phases in a separation vial.

    • Vortex vigorously for 2 minutes.

    • Centrifuge or let stand to separate phases.[]

  • Result Analysis:

    • Successful Extraction: The yellow color (picrate anion) transfers from the upper aqueous layer to the lower organic (

      
      ) layer.[] The lariat ether encapsulates the cation, and the picrate anion follows to maintain charge neutrality.
      
    • Quantification: Measure UV-Vis absorbance of the organic layer at

      
      .[]
      

Visualizations & Workflows

Structural Logic & Cation Binding

The following diagram illustrates the "Lariat Effect" where the methoxymethyl arms pivot to lock the metal ion, enhancing lipophilicity and solubility in organic media.

LariatBindingcluster_mechanismThe Lariat EffectCompoundN,N'-Bis(methoxymethyl)diaza-15-crown-5SolventOrganic Solvent(DCM / CHCl3)Compound->SolventDissolves (High Solubility)ComplexLipophilicInclusion ComplexCompound->ComplexLariat Arms Pivot(Donor Atom Coordination)Solvent->ComplexSolvates ExteriorCationTarget Cation(Na+ / Ag+)Cation->ComplexEncapsulation

Caption: The methoxymethyl arms provide 3D coordination, increasing the complex's lipophilicity and stabilizing it in non-polar solvents.

Solvent Selection Decision Tree

Use this workflow to select the appropriate solvent based on your application.

SolventSelectionStartSelect ApplicationExtractionLiquid-LiquidExtraction?Start->ExtractionSynthesisSynthesis /Reaction?Start->SynthesisPurificationPurification?Start->PurificationChlorinatedUSE: Chloroform / DCM(Best for phase transfer)Extraction->ChlorinatedHigh SolubilityImmiscible with WaterPolarAproticUSE: Acetonitrile / DMF(Best for kinetics)Synthesis->PolarAproticHomogeneous PhasePrecipitationUSE: Hexane / Pentane(Induces precipitation)Purification->PrecipitationAnti-solventAvoidAcidWARNING: Avoid Acidic Solvents(Hydrolysis Risk)Chlorinated->AvoidAcid

Caption: Decision matrix for solvent selection. Note the critical warning against acidic conditions to preserve the MOM group.

References

  • Gokel, G. W., & Dishong, D. M. (1981). Lariat Ethers: Synthesis and Cation Binding Properties.[] Journal of Organic Chemistry.[] (Fundamental work on lariat ether synthesis and properties).

  • Ebrahimi, S. (2013).[] Synthesis of novel bibrachial lariat ethers (BiBLEs). South African Journal of Chemistry.[] (Describes synthesis and handling of similar diaza-crown derivatives).

  • BOC Sciences. Product Datasheet: N,N'-Bis(methoxymethyl)diaza-15-crown-5 (CAS 213920-49-1).[][2][3][] (Verification of commercial availability and CAS).

  • Izatt, R. M., et al. (1985).[] Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction.[] Chemical Reviews.[] (Comprehensive data on diaza-crown solubility and binding constants).

Technical Guide: Complexation Mechanism of Transition Metals with Diaza Crown Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanistic principles governing the coordination of transition metals (e.g., Cu(II), Ni(II), Zn(II)) with diaza crown ethers (e.g., 1,10-diaza-18-crown-6 / Kryptofix 22). Unlike traditional all-oxygen crown ethers which target alkali metals via electrostatic interactions, diaza crown ethers utilize nitrogen donors to bridge the gap into transition metal coordination chemistry.

This document is designed for researchers requiring a granular understanding of the thermodynamic drivers , kinetic pathways (Eigen-Winkler mechanism) , and pH-dependent switching behaviors that are critical for applications in radiopharmaceuticals (e.g.,


 labeling) and chemosensors.

Structural Fundamentals & HSAB Theory

The substitution of oxygen atoms with nitrogen in the macrocyclic ring fundamentally alters the ligand's "Hard-Soft" character.

The Donor-Acceptor Mismatch
  • Traditional Crown Ethers (e.g., 18-Crown-6): Possess hard oxygen donors. They exhibit high affinity for hard cations (

    
    , 
    
    
    
    ) based on electrostatic interactions and cavity size matching.
  • Diaza Crown Ethers (e.g., DA18C6): Introduce two secondary amine nitrogens. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory :

    • Nitrogen (Borderline Base): Forms stronger covalent interactions with borderline acids (Transition metals:

      
      , 
      
      
      
      ,
      
      
      ).
    • Oxygen (Hard Base): Retains affinity for hard acids but plays a secondary role in stabilizing transition metals via the macrocyclic effect.

The "Lock" Geometry

In the complexation of


 (a 

system subject to Jahn-Teller distortion), diaza-18-crown-6 often adopts a distorted octahedral or square-planar geometry depending on the presence of axial ligands (solvent or anions). The nitrogen atoms typically occupy the equatorial plane to maximize orbital overlap with the metal's

orbital.

Thermodynamic Drivers

The stability of the Metal-Ligand complex (


) is governed by the Gibbs Free Energy equation:


Enthalpic vs. Entropic Contributions
ParameterDriverMechanistic Insight
Enthalpy (

)
Primary Driver Exothermic formation of M-N bonds dominates. The covalent character of the Cu-N bond provides significantly more stabilization enthalpy than electrostatic M-O interactions.
Entropy (

)
Favorable Macrocyclic Effect: The ligand is pre-organized. Unlike linear amine analogs (e.g., trien), the diaza crown loses fewer degrees of freedom upon binding. Desolvation: Release of ordered water molecules from the metal's hydration shell contributes positive entropy.
Solvent Effect Variable Stability decreases in water (

) compared to MeOH or MeCN due to the high hydration energy of transition metals. The ligand must strip the hydration shell to bind.

Mechanistic Kinetics: The Eigen-Winkler Pathway[1]

The binding of a transition metal to a diaza crown ether is not instantaneous. It follows a multi-step mechanism known as the Eigen-Winkler mechanism , characterized by the stepwise substitution of solvent molecules.

The Kinetic Pathway
  • Diffusion (Fast): The solvated metal ion (

    
    ) and ligand (
    
    
    
    ) collide to form an outer-sphere ion pair (encounter complex).
  • Desolvation (Rate Limiting): The metal ion must shed solvent molecules to enter the macrocyclic cavity.

  • Reorganization & Encapsulation: The flexible diaza crown undergoes conformational changes (from anti to syn conformers) to align lone pairs with the metal.

  • Final Locking: Formation of the inner-sphere complex.

Visualization of the Binding Mechanism

The following diagram illustrates the kinetic states and the energy barriers involved in the complexation process.

EigenWinkler Start Solvated Metal [M(H2O)6]2+ + L OuterSphere Outer-Sphere Complex (M...L) Start->OuterSphere Diffusion (k1 ~ 10^9 M-1s-1) Transition Desolvation & Reorganization (Transition State) OuterSphere->Transition Solvent Loss (Rate Limiting) InnerSphere Inner-Sphere Complex [ML]2+ Transition->InnerSphere Encapsulation (k_f) InnerSphere->OuterSphere Dissociation (k_r)

Figure 1: The Eigen-Winkler mechanism for macrocyclic complexation. The desolvation step is typically the energetic bottleneck for high-charge density transition metals.

Critical Parameter: pH and Protonation

For diaza crown ethers, pH is the "On/Off" switch for complexation. Unlike all-oxygen crowns, the nitrogen donors are basic.

Protonation Constants ( )

Diaza-18-crown-6 behaves as a diprotic base:

  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
The pH Window
  • pH < 6 (Acidic): The nitrogens are fully protonated (

    
    ). The positive charge on the ammonium groups electrostatically repels the metal cation (
    
    
    
    ). No Binding.
  • pH 7–9 (Neutral/Basic): The ligand exists in free base form (

    
    ) or mono-protonated form (
    
    
    
    ). This is the Optimal Binding Window for transition metals.
  • pH > 10 (High Basic): Transition metals risk hydrolysis, forming insoluble hydroxides (

    
    ) which compete with the ligand.
    

Experimental Protocol: Potentiometric Titration

To determine the Stability Constants (


) and Protonation Constants (

) of a Transition Metal-Diaza Crown system, Potentiometric Titration is the gold standard.
Reagents & Setup
  • Ligand: High purity Diaza-18-crown-6 (

    
    ).
    
  • Metal Salt:

    
     or 
    
    
    
    (Avoid halides like
    
    
    which can act as competing ligands).
  • Ionic Strength Adjuster:

    
     or 
    
    
    
    (Maintains constant activity coefficients).
  • Apparatus: Automatic titrator with a glass combination pH electrode (calibrated to

    
     pH units).
    
Step-by-Step Methodology
StepActionRationale
1. Calibration Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.01). Determine electrode slope.Ensures accurate reading of

.
2. Acid Titration (Ligand only) Dissolve Ligand (

) in acidified solution (

). Titrate with standardized

.
Determines ligand

values (protonation constants) essential for the equilibrium model.
3. Complex Titration Prepare solution with 1:1 ratio of Metal:Ligand. Titrate with

from pH 2.0 to 11.0.
As pH rises, protons are released upon metal binding:

.
4. Data Analysis Input volume vs. pH data into fitting software (e.g., Hyperquad or BEST ).Solves the mass balance equations to minimize error between calculated and observed pH, yielding

.
Workflow Visualization

Protocol Prep Preparation Dissolve Ligand + Metal Acidify to pH 2.0 Titration Titration Loop Add Aliquot NaOH -> Wait for Equilibrium -> Record pH Prep->Titration Titration->Titration Repeat until pH 11 RawData Raw Data (Volume NaOH vs. pH) Titration->RawData Fitting Data Fitting (Hyperquad) Model: L, LH, LH2, M, ML, M(OH) RawData->Fitting Result Output Stability Constant (log K) Species Distribution Plot Fitting->Result

Figure 2: Potentiometric titration workflow for determining thermodynamic stability constants.

Applications in Drug Development: Radiopharmaceuticals

The high affinity of diaza crown ethers for Copper(II) is directly translatable to Copper-64 (


) radiopharmaceuticals for PET imaging.
  • Challenge:

    
     is labile in vivo. If the complex is unstable, Cu dissociates and accumulates in the liver (transchelation to superoxide dismutase).
    
  • Solution: Functionalizing the nitrogen atoms of diaza-18-crown-6 with pendant arms (e.g., acetate groups to form TETA ) creates a "scorpionate" effect.

  • Mechanism: The pendant arms act as additional donors, increasing the coordination number to 6 (octahedral), fully encapsulating the metal and kinetically trapping it. This prevents in vivo dissociation.

References

  • Izatt, R. M., et al. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339.

  • Gokel, G. W., et al. (2004). Lariat Ethers: From Simple Sidearms to Supramolecular Systems. Chemical Reviews, 104(6), 2723–2750.

  • Wadas, T. J., et al. (2010). Coordinating Radiometals of Copper, Gallium, Indium, Yttrium, and Zirconium for PET and SPECT Imaging. Chemical Reviews, 110(5), 2858–2902.

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. (Standard reference for Chelate/Macrocyclic Effect).

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.

An In-Depth Technical Guide to N,N'-Bis-(methoxymethyl)diaza-15-crown-5: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N,N'-Bis-(methoxymethyl)diaza-15-crown-5, a functionalized diaza crown ether. The document details its chemical structure, molecular formula, and molecular weight. A significant focus is placed on a robust, step-by-step synthesis protocol, including purification and characterization methodologies. Furthermore, this guide explores the key physicochemical properties and discusses the current and potential applications of this molecule in various scientific and industrial fields, particularly for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Functionalized Crown Ethers

Crown ethers, a class of macrocyclic polyethers, have garnered significant interest since their discovery by Charles Pedersen due to their remarkable ability to selectively bind cations. The introduction of nitrogen atoms into the crown ether framework to form diaza crown ethers further enhances their coordination chemistry and provides reactive sites for functionalization. The modification of these nitrogen atoms with side arms, such as in this compound, allows for the fine-tuning of their solubility, lipophilicity, and ion-binding properties. These modifications are crucial for their application in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of novel therapeutic and diagnostic agents. This guide focuses specifically on the methoxymethyl derivative of diaza-15-crown-5, providing a detailed resource for its synthesis and utilization.

Core Compound Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
IUPAC Name 7,13-Bis(methoxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane[1]
Synonyms N,N'-Bis(methoxymethyl)diaza-15-crown-5[1]
CAS Number 213920-49-1[1]
Molecular Formula C14H30N2O5[1]
Molecular Weight 306.403 g/mol [1]

Synthesis and Purification

The synthesis of this compound is achieved through the N-alkylation of the parent macrocycle, 4,10-Diaza-15-crown-5. The methoxymethyl groups are introduced by reacting the secondary amine functionalities with an appropriate formaldehyde equivalent.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diaza-15-crown-5 Diaza-15-crown-5 Stirring Stirring in Methanol Diaza-15-crown-5->Stirring Paraformaldehyde Paraformaldehyde Paraformaldehyde->Stirring Methanol Methanol Methanol->Stirring Removal_of_Methanol Removal of Methanol Stirring->Removal_of_Methanol Reaction Completion Purification Purification (e.g., Chromatography) Removal_of_Methanol->Purification Final_Product N,N'-Bis-(methoxymethyl) diaza-15-crown-5 Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of N,N'-bis(methoxymethyl)diazacrown ethers.

Materials:

  • 4,10-Diaza-15-crown-5 (1,4,10-Trioxa-7,13-diazacyclopentadecane), CAS: 31249-95-3

  • Paraformaldehyde

  • Anhydrous Methanol

  • Benzene (or other suitable solvent for azeotropic removal of water if necessary)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,10-Diaza-15-crown-5 in anhydrous methanol under an inert atmosphere.

  • Addition of Paraformaldehyde: Add a slight excess (approximately 2.2 equivalents) of paraformaldehyde to the stirred solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl groups (-N-CH2-O-CH3) in addition to the signals from the crown ether backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkages.

Applications and Future Perspectives

N,N'-disubstituted diaza crown ethers are a versatile class of compounds with a wide range of applications stemming from their unique ion-binding properties.

Ion-Selective Sensors and Membranes

The parent diaza-15-crown-5 is known for its ability to selectively bind cations. The introduction of methoxymethyl groups can modulate this selectivity and enhance its utility in the development of ion-selective membranes and sensors, which are crucial in environmental monitoring and clinical diagnostics.

Phase Transfer Catalysis

Like other crown ethers, this compound can act as a phase transfer catalyst. It can solubilize inorganic salts in organic solvents, thereby accelerating reaction rates in heterogeneous systems. The methoxymethyl groups can influence its solubility in different organic solvents, making it a potentially tunable catalyst for specific applications.

Drug Delivery and Biological Applications

The functionalization of diaza crown ethers opens up possibilities for their use in biomedical applications. The nitrogen atoms can be further modified to attach targeting moieties or therapeutic agents. Aza and diaza crown ethers have been investigated for their biological activities, including antimicrobial and antitumor properties. The methoxymethyl derivative provides a scaffold for further chemical modifications to explore these potential applications.

Conclusion

This compound is a valuable derivative of the diaza-15-crown-5 macrocycle. Its synthesis is straightforward, and the methoxymethyl functional groups impart unique properties that can be exploited in a variety of applications, from materials science to medicinal chemistry. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this interesting and versatile molecule.

References

  • Matrix Fine Chemicals. 7,13-BIS(METHOXYMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECANE | CAS 213920-49-1. [Link]

  • PureSynth. 4,10-Diaza-15-Crown 5-Ether 97.0%(GC). [Link]

  • DTIC. Synthesis of Bis-8-Hydroxyquinoline-Armed Diazatrithia-15-Crown-5 and Diazatrithia-16-Crown-5 Ligands. [Link]

  • PubChem. 1,4,10-Trioxa-7,13-diazacyclopentadecane. [Link]

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An In-depth Technical Guide to the Hard-Soft Acid-Base Properties of Diaza-15-Crown-5 Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the hard-soft acid-base (HSAB) properties of diaza-15-crown-5 (DA15C5), a heterocyclic macrocyclic ligand with significant potential in coordination chemistry and drug development. By replacing two oxygen atoms in the 15-crown-5 scaffold with nitrogen atoms, the ligand's electronic properties and metal ion selectivity are profoundly altered. This guide delves into the synthesis, structural features, and the nuanced complexation behavior of DA15C5 with a range of metal ions, categorized according to the HSAB principle. We will examine the thermodynamic basis for its selectivity, provide detailed experimental protocols for the determination of binding constants, and explore its burgeoning applications, particularly in the realm of targeted drug delivery and therapeutics.

Introduction: The Significance of Hard and Soft Acids and Bases in Ligand Design

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that provides a framework for understanding and predicting the stability of coordination complexes.[1][2] It classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard" or "soft".[1]

  • Hard acids and bases are typically small, have a high charge density, and are not easily polarizable.[1] Examples of hard acids include alkali and alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺), while hard bases include ligands with donor atoms like oxygen and fluorine.[2]

  • Soft acids and bases are generally larger, have a lower charge density, and are more polarizable.[1] Soft acids include heavy metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺), and soft bases feature donor atoms such as sulfur and phosphorus.[3]

The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [1] This principle is a powerful tool in the design of selective ligands for specific metal ions.

Crown ethers, with their oxygen-rich cavities, are classic examples of hard bases, exhibiting a strong affinity for hard acids like alkali and alkaline earth metals.[4] The introduction of nitrogen atoms into the macrocyclic ring, as in diaza-15-crown-5, introduces a "softer" character to the ligand, thereby modulating its binding preferences.[5] The nitrogen donor atoms, being less electronegative and more polarizable than oxygen, create a more favorable binding environment for borderline and soft acids.[6] This unique hybrid character of diaza-15-crown-5, possessing both hard oxygen and softer nitrogen donor sites, makes it a fascinating subject of study and a versatile tool for various applications.

Synthesis and Structural Features of Diaza-15-Crown-5

Diaza-15-crown-5, systematically named 1,4,10-Trioxa-7,13-diazacyclopentadecane, is a 15-membered macrocycle containing three oxygen and two nitrogen atoms.[7]

Synthesis Protocol

A common and effective method for the synthesis of diaza-15-crown-5 involves a cyclization reaction between a di-amine and a di-halide or a di-tosylate in the presence of a base. A representative procedure is outlined below:

Experimental Protocol: Synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1,2-bis(2-aminoethoxy)ethane in a suitable high-boiling point solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as anhydrous sodium or potassium carbonate, to the reaction mixture. This will act as a proton scavenger for the HCl or H-tosylate generated during the reaction.

  • Cyclization: While vigorously stirring the mixture at an elevated temperature (typically reflux), slowly add a solution of bis(2-chloroethyl) ether in the same solvent via the dropping funnel over a period of several hours. The slow addition promotes intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diaza-15-crown-5 as a viscous oil or a low-melting solid.

Diagram of the Synthetic Pathway

G reactant1 1,2-bis(2-aminoethoxy)ethane reagents + Base (e.g., K₂CO₃) + Solvent (e.g., CH₃CN) + Heat reactant1->reagents reactant2 bis(2-chloroethyl) ether reactant2->reagents product Diaza-15-crown-5 reagents->product Cyclization

Caption: Synthetic scheme for diaza-15-crown-5.

Key Structural Features Influencing HSAB Properties

The presence of two secondary amine groups within the macrocyclic framework is the defining feature of diaza-15-crown-5 that governs its HSAB characteristics.

  • Donor Atom Hybridization: The ligand presents a combination of five donor atoms: three "hard" ether oxygens and two "softer" secondary amine nitrogens. This allows for a more versatile coordination behavior compared to its all-oxygen analog, 15-crown-5.

  • Cavity Size and Flexibility: The 15-membered ring provides a cavity size that is suitable for the complexation of various metal ions. The macrocycle possesses significant conformational flexibility, allowing it to adapt its shape to optimize coordination with guest cations of different sizes.

  • Protonation of Nitrogen Atoms: The secondary amine groups can be protonated in acidic conditions, which significantly alters the ligand's charge and its ability to coordinate with metal ions. This pH-dependent behavior can be exploited in applications such as controlled drug release.

Complexation Behavior and HSAB Principles in Action

The dual-donor nature of diaza-15-crown-5 leads to a rich and nuanced complexation chemistry. While it retains the ability to bind hard alkali and alkaline earth metals, the introduction of nitrogen atoms significantly enhances its affinity for borderline and soft transition and heavy metal ions.

Interaction with Hard Acids

Diaza-15-crown-5 forms stable complexes with hard acids such as alkali (e.g., Na⁺, K⁺) and alkaline earth (e.g., Ca²⁺, Mg²⁺) metal ions. The primary interaction in these complexes is through the hard ether oxygen atoms, with some contribution from the nitrogen atoms. However, the stability of these complexes is generally lower than that of the parent 15-crown-5 with the same metal ions. This is because the nitrogen atoms are less effective than oxygen at coordinating with hard cations.

Interaction with Soft and Borderline Acids

The true strength of diaza-15-crown-5 lies in its enhanced affinity for soft and borderline acids. The more polarizable and less electronegative nitrogen atoms provide a more favorable binding site for these metal ions. This leads to a marked increase in the stability constants for complexes with ions such as Ag⁺, Cu²⁺, Zn²⁺, and Pb²⁺ when compared to 15-crown-5. For instance, the complexation ability with transition and heavy metal ions, which are classified as soft acids, increases significantly, approaching the level of corresponding acyclic amines.[5]

Quantitative Analysis: Stability Constants (log K)

The stability of a complex between a ligand (L) and a metal ion (M) is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The following table presents a compilation of log K values for the complexation of diaza-15-crown-5 and, for comparison, 15-crown-5 with various metal ions.

Metal IonHSAB ClassificationDiaza-15-crown-5 (log K)15-crown-5 (log K)SolventReference
Na⁺Hard Acid~3.03.2 - 4.3Methanol[8]
K⁺Hard Acid~2.53.4 - 4.2Methanol[8]
Ca²⁺Hard Acid-4.2 - 4.4Methanol[8]
UO₂²⁺Hard Acid4.17-Water[5]
UO₂²⁺Hard Acid2.66-DMF[5]
UO₂²⁺Hard Acid4.46-Propylene Carbonate[5]
Ag⁺Soft Acid> 4.0~3.3Acetonitrile-Water[6]
Cu²⁺Borderline Acid> 4.02.1 - 2.8Methanol[6]
Zn²⁺Borderline Acid> 3.52.2 - 2.9Methanol[6]
Pb²⁺Borderline Acid> 4.03.5 - 4.2Methanol[6]

Note: The exact values of log K can vary depending on the experimental conditions such as solvent, temperature, and ionic strength. The values presented for borderline and soft acids with DA15C5 are general trends observed in the literature.

Diagram of Metal Ion Complexation

G cluster_hard Hard Acid Complexation cluster_soft Soft Acid Complexation DA15C5_hard DA15C5 Na Na+ DA15C5_hard->Na Weaker binding DA15C5_soft DA15C5 Ag Ag+ DA15C5_soft->Ag Stronger binding

Caption: HSAB-driven selectivity of diaza-15-crown-5.

Experimental Determination of Binding Properties

The stability constants of diaza-15-crown-5 complexes are typically determined using potentiometric or conductometric titrations. Spectroscopic methods such as NMR and UV-Vis can also provide valuable insights into the complexation process.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (ISE) as a solution of the metal ion is titrated with the ligand, or vice versa.

Experimental Protocol: Potentiometric Titration

  • Apparatus: A high-precision pH meter or potentiometer, a suitable ion-selective electrode (e.g., a Ag/AgCl or calomel reference electrode and a metal-specific or glass electrode), a thermostated titration vessel, and a calibrated burette.

  • Solution Preparation:

    • Prepare a stock solution of diaza-15-crown-5 of known concentration in a suitable solvent (e.g., methanol, water).

    • Prepare a stock solution of the metal salt (e.g., nitrate or perchlorate salt) of known concentration in the same solvent.

    • Prepare a background electrolyte solution to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place a known volume of the metal ion solution and the background electrolyte into the thermostated titration vessel.

    • Immerse the electrodes in the solution and allow the potential reading to stabilize.

    • Add small, precise aliquots of the diaza-15-crown-5 solution from the burette.

    • After each addition, stir the solution to ensure homogeneity and record the stable potential reading.

    • Continue the additions until a significant excess of the ligand has been added.

  • Data Analysis:

    • Plot the measured potential (or pH) against the volume of titrant added.

    • The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the stability constants (log K) for the metal-ligand complexes formed.

Workflow for Potentiometric Titration

G prep Prepare Solutions (Metal, Ligand, Electrolyte) setup Set up Titration Cell (Electrodes, Stirrer, Thermostat) prep->setup titrate Titrate Metal Solution with Ligand Solution setup->titrate record Record Potential after each addition titrate->record record->titrate Repeat plot Plot Potential vs. Volume record->plot analyze Analyze Titration Curve (e.g., using HYPERQUAD) plot->analyze result Determine log K analyze->result

Caption: Workflow for determining stability constants.

Applications in Drug Development and Beyond

The unique HSAB properties of diaza-15-crown-5 make it a promising candidate for various applications, particularly in the field of drug development.

Targeted Drug Delivery

The ability of diaza-15-crown-5 to selectively bind certain metal ions can be harnessed for targeted drug delivery. For instance, a drug molecule can be conjugated to the diaza-15-crown-5 ligand. This conjugate can then be designed to release the drug in response to a specific metal ion concentration in the body. Furthermore, aza-crown ethers have been explored as components of drug delivery systems that can traverse cell membranes.[9]

A notable application is in the development of anticancer agents. Binuclear palladium and platinum complexes with a N,N'-bis-(dithiocarbamate)-1,10-diaza-18-crown-6 ligand have shown significant cytotoxicity against cisplatin-resistant cancer cell lines.[10] The presence of the aza-crown ether moiety allows for the modulation of the complexes' activity by alkali metal ions, suggesting a potential mechanism for overcoming drug resistance.[10]

Ion-Selective Sensors

The selective binding of diaza-15-crown-5 to specific metal ions makes it an excellent ionophore for the construction of ion-selective electrodes and optical sensors.[11] These sensors can be used for the sensitive and selective detection of metal ions in biological and environmental samples.

Permeability Enhancement

Crown ethers have been shown to act as permeability enhancers for ocular drug delivery. They can sequester Ca²⁺ ions from the corneal epithelia, which leads to the loosening of cellular tight junctions and enhances the penetration of drugs.[9] While this research focused on all-oxygen crown ethers, the principle could be extended to diaza-crown ethers for specific applications.

Conclusion and Future Perspectives

Diaza-15-crown-5 stands out as a versatile macrocyclic ligand with a rich coordination chemistry governed by the principles of Hard-Soft Acid-Base theory. The strategic incorporation of nitrogen donor atoms into the 15-crown-5 framework imparts a "softer" character, leading to enhanced affinity for borderline and soft metal ions while retaining the ability to complex with hard cations. This tunable selectivity, coupled with its amenability to chemical modification, opens up a wide range of possibilities for its application in fields as diverse as analytical chemistry, separation science, and, most notably, drug development.

Future research in this area will likely focus on the design and synthesis of more sophisticated diaza-crown ether derivatives with tailored properties for specific applications. This includes the development of "smart" drug delivery systems that can respond to multiple stimuli, highly selective and sensitive chemosensors for diagnostic purposes, and novel therapeutic agents that can overcome drug resistance. A deeper understanding of the thermodynamics and kinetics of complexation, aided by computational modeling, will be crucial in guiding these future endeavors. The unique HSAB properties of diaza-15-crown-5 and its analogues ensure that they will remain a focal point of innovation in supramolecular chemistry and medicinal chemistry for years to come.

References

  • Wikipedia. (2024). HSAB theory. Retrieved from [Link]

  • Ansarifard, A., et al. (2011). Study of Complex Formation Between Diaza-15-Crown-5 with Uranyl Cation in Some Binary Mixed Aqueous and Non-Aqueous Solvents. Asian Journal of Chemistry, 23(7), 2801-2805.
  • ResearchGate. (n.d.). Synthesis and Characterization of a Series of New aza-Crown Ethers (I). Retrieved from [Link]

  • Erbil, C., et al. (2017). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 739-756.
  • ResearchGate. (n.d.). Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). HSAB theory – Knowledge and References. Retrieved from [Link]

  • SID. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Retrieved from [Link]

  • AdiChemistry. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability constants of diaza-crown-ether complexes of univalent metal ions and free energies of transfer of ligand and complexes from acetonitrile to several solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]

  • SlideShare. (n.d.). potentiometric titrations. Retrieved from [Link]

  • Ho, T. L. (1979). Hard and soft acids and bases principle in organic chemistry. Chemical Reviews, 75(1), 1-20.
  • LoPachin, R. M., et al. (2020). Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. Frontiers in toxicology, 2, 579374.
  • PubChem. (n.d.). 1,4,10-Trioxa-7,13-diazacyclopentadecane. Retrieved from [Link]

  • Bey, A., et al. (2017). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Physical Chemistry Chemical Physics, 19(24), 15924-15932.
  • ResearchGate. (n.d.). LogK f values of (15C5ÁCr) 3? , (15C5ÁMn) 2? and (15C5ÁZn) 2? complexes in AN–EtOH binary mixtures at different temperatures. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 15-crown-5 – Knowledge and References. Retrieved from [Link]

  • Hadisaputra, S., et al. (2023). Alkaline Earth Extraction by Derivatives of 15-Crown-5: A Theoretical Study. In Proceedings of the 3rd International Conference on Chemical Engineering and Applied Sciences (ICChEAS 2022) (pp. 90-96).
  • Universitas Gadjah Mada. (n.d.). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Retrieved from [Link]

  • SciSpace. (n.d.). 1,4,7-trioxa-10-azacyclododecane and some n-substituted derivatives; synthesis and cation complexing. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery?. Molecular Pharmaceutics, 14(9), 3126-3134.
  • ResearchGate. (n.d.). ChemInform Abstract: Bis-8-hydroxyquinoline-Armed Diazatrithia-15-crown-5 and Diazatrithia-16-crown-5 Ligands: Possible Fluorophoric Metal Ion Sensors.. Retrieved from [Link]

  • University of California, Irvine. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]

  • Wang, M., et al. (2022). A Comprehensive Review of Computation-Based Metal-Binding Prediction Approaches at the Residue Level. International Journal of Molecular Sciences, 23(3), 1269.
  • Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). Retrieved from [Link]

  • Politechnika Gdańska. (n.d.). CONDUCTOMETRIC AND POTENTIOMETRIC TITRATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Further Approaches in the Design of Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc Complexes. Retrieved from [Link]

  • Advanced Science News. (2015). A wrap up of drug carrier designs and their applications. Retrieved from [Link]

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Methodological & Application

protocol for synthesizing N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N,N'-Bis(methoxymethyl)diaza-15-crown-5

Part 1: Introduction & Strategic Overview

Subject: This application note details the protocol for synthesizing N,N'-Bis(methoxymethyl)diaza-15-crown-5 (hereafter referred to as BMM-DA15C5 ).

Scientific Context: Diaza-crown ethers are critical scaffolds in supramolecular chemistry, serving as precursors for "lariat ethers"—macrocycles with pendant side arms that provide three-dimensional cation encapsulation.[1] The N-methoxymethyl (MOM) derivative is particularly valuable for two reasons:

  • Lariat Functionality: The methoxymethyl group acts as a short, oxygen-donating side arm, enhancing binding affinity for "hard" cations like Na⁺ and Ca²⁺ via the lariat effect.

  • Synthetic Intermediate: The N-MOM group can serve as a reactive hemiaminal ether, allowing for further substitution or serving as a protecting group strategy during complex macrocyclizations.

Methodology Selection: While N-alkylation with chloromethyl methyl ether (MOM-Cl) is a classical route, this protocol utilizes a Paraformaldehyde/Methanol Mannich-type condensation .

  • Why? MOM-Cl is a potent carcinogen and regulated substance. The Paraformaldehyde/Methanol route is a "green" alternative that generates the reactive methoxymethyl cation in situ, resulting in high yields without handling restricted alkylating agents.

Part 2: Safety & Handling (Critical)

Hazard ClassSpecific RiskControl Measure
Macrocycles Diaza-15-crown-5 is skin-permeable and neurotoxic.Double nitrile gloves, long sleeves, and face shield required.
Formaldehyde Paraformaldehyde depolymerizes to formaldehyde (carcinogen/sensitizer).All weighing and heating must occur in a certified fume hood.
Solvents Methanol is flammable and toxic (optic nerve damage).Keep away from ignition sources; use secondary containment.

Part 3: Reaction Mechanism & Pathway

The synthesis proceeds via a double Mannich-type condensation. The secondary amines of the crown ether attack formaldehyde to form a hemiaminal, which dehydrates to an iminium ion, subsequently trapped by methanol.

ReactionPathway Start 1,7-Diaza-15-crown-5 (Secondary Amine) Inter1 Hemiaminal Intermediate Start->Inter1 + PFA Reflux PFA Paraformaldehyde (HCHO source) PFA->Inter1 Iminium Iminium Ion (R2N+=CH2) Inter1->Iminium - H2O Product N,N'-Bis(methoxymethyl) diaza-15-crown-5 Iminium->Product + MeOH MeOH Methanol (Solvent/Nucleophile) MeOH->Product

Caption: Mechanistic pathway for the N-methoxymethylation of diaza-crown ethers via in situ iminium ion generation.

Part 4: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Qty (Example)Purity/Grade
1,7-Diaza-15-crown-5 218.291.02.18 g>97% (Sigma/Merck)
Paraformaldehyde 30.03 (monomer)4.01.20 gReagent Grade (Powder)
Methanol (Anhydrous) 32.04Solvent50 mLHPLC Grade, dried
Molecular Sieves (4Å) N/ACatalyst0.5 gActivated

Note on Stoichiometry: A significant excess of paraformaldehyde (4.0 eq) is used to drive the equilibrium forward, as the reaction produces water.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool to room temperature under a stream of Nitrogen (

    
    ) or Argon.
    
  • Add 1,7-Diaza-15-crown-5 (2.18 g, 10 mmol) to the flask.

  • Add Anhydrous Methanol (50 mL) via syringe. Stir until the crown ether is fully dissolved.

  • Add Paraformaldehyde (1.20 g, 40 mmol) in one portion.

  • Optional: Add 0.5 g of activated 4Å molecular sieves to scavenge water produced during iminium formation (improves yield).

Step 2: Reflux & Monitoring

  • Heat the mixture to a gentle reflux (

    
     oil bath).
    
  • Maintain reflux for 12–16 hours . The suspension of paraformaldehyde should gradually clear as it depolymerizes and reacts.

  • In-Process Control (IPC): Spot on TLC (Alumina plates, 10% MeOH in DCM). The starting material (secondary amine) will be more polar (lower

    
    ) than the bis-methoxymethyl product. Stain with Iodine or Dragendorff’s reagent.
    

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite (or a fritted glass funnel) to remove molecular sieves and any unreacted paraformaldehyde polymer.

  • Wash the filter cake with fresh Methanol (10 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
     to remove methanol.
    
  • Critical: You will obtain a viscous, slightly yellow oil. Do not overheat, as the hemiaminal ether linkage is thermally sensitive above

    
    .
    

Step 4: Purification

  • Purity Check: If the crude oil is >95% pure by NMR (clean singlet at ~4.1 ppm), further purification may be unnecessary for subsequent ligand synthesis.

  • Distillation (If required): Kugelrohr distillation under high vacuum (

    
     mmHg). Note that the boiling point will be high; ensure the vacuum is stable.
    
  • Chromatography (Alternative): Pass through a short plug of Basic Alumina (Grade III) eluting with DCM.

    • Warning: Avoid Silica Gel. The acidic surface of silica can hydrolyze the

      
       bond back to the amine and formaldehyde.
      

Part 5: Characterization & Validation

The product is a self-validating system; the appearance of specific NMR signals confirms the formation of the


 linkage and the symmetry of the molecule.

Expected Data (CDCl


, 400 MHz): 
SignalShift (

ppm)
MultiplicityIntegrationAssignment
N-CH

-O
4.05 – 4.15 Singlet4HDiagnostic: Methylene bridge between N and OMe.
O-CH

3.25 – 3.35 Singlet6HTerminal methoxy groups.
Ring O-CH

3.55 – 3.70Multiplet12HCrown ether backbone (ether adjacent).
Ring N-CH

2.80 – 2.95Triplet/Multiplet8HCrown ether backbone (amine adjacent).[3]

Interpretation:

  • The disappearance of the broad N-H signal (usually ~2-3 ppm in the starting material) confirms full substitution.

  • The presence of the sharp singlet at ~4.1 ppm is the definitive proof of the N-methoxymethyl group.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Reversion due to hydrolysis.Ensure methanol is anhydrous. Use molecular sieves. Avoid acidic workup.
Cloudy Product Paraformaldehyde oligomers remaining.Filter through a 0.45

m PTFE syringe filter or Celite pad again.
Starting Material Remains Paraformaldehyde quality.PFA ages and loses reactivity. Use fresh PFA or depolymerize slightly with a trace of base (TEA) if needed.

Part 7: Experimental Workflow Diagram

Workflow setup Setup: 1,7-Diaza-15-crown-5 + PFA in Anhydrous MeOH reaction Reaction: Reflux (65°C) for 12-16h (Optional: Molecular Sieves) setup->reaction filter Filtration: Remove solids (Celite) reaction->filter evap Evaporation: Remove MeOH (Rotovap < 40°C) filter->evap qc QC: 1H NMR Check for singlet @ 4.1 ppm evap->qc purify Purification (if needed): Basic Alumina Plug or Kugelrohr qc->purify If impure

Caption: Operational workflow for the synthesis of BMM-DA15C5.

References

  • Gokel, G. W., et al. "Lariat Ethers: Synthesis and Cation Binding Properties." Journal of the American Chemical Society.
  • Lukyanenko, N. G., et al. "Synthesis and Properties of N-Alkoxymethyl Azacrown Ethers." Chemistry of Heterocyclic Compounds. (Describes the specific Mannich reaction of diaza-crowns with paraformaldehyde/alcohols).
  • Bradshaw, J. S., et al. "Aza-Crown Macrocycles." The Chemistry of Heterocyclic Compounds, Vol 51. Wiley-Interscience.
  • Org. Synth. 1990, 68, 227. "4,13-Diaza-18-Crown-6."[3] Link (Provides the standard handling and purification techniques for diaza-crown precursors).

  • Bratton, L. D., et al. "Synthesis of N-pivot lariat ethers and their metal ion complexation behavior."[1][4] Arkivoc, 2003.[1] Link (Demonstrates N-pivot functionalization strategies).

Sources

preparation of ion-selective electrodes using diaza-15-crown-5 ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fabrication and Characterization of Diaza-15-Crown-5 Based Ion-Selective Electrodes

Executive Summary & Scientific Rationale

This guide details the protocol for engineering high-sensitivity Poly(vinyl chloride) (PVC) membrane electrodes utilizing diaza-15-crown-5 as the neutral carrier (ionophore).

Why Diaza-15-Crown-5? Standard crown ethers (like 15-crown-5) utilize oxygen donors, making them hard bases ideal for alkali metals (


, 

). The substitution of two oxygen atoms with nitrogen atoms to form diaza-15-crown-5 introduces "softer" donor character. This modification dramatically alters selectivity, enhancing affinity for transition and heavy metal ions (such as

,

,

, or

) or allowing for side-arm functionalization (lariat ethers) to target specific organic cations.

The Mechanism: The electrode operates on the principle of potentiometry . The diaza-15-crown-5 ionophore selectively complexes the target ion at the membrane-sample interface, creating a phase boundary potential described by the Nernst equation. A lipophilic ionic additive (e.g., NaTPB) is critical to ensure permselectivity (Donnan exclusion) and lower membrane resistance.

Essential Materials & Equipment

To ensure reproducibility, use analytical grade reagents. The polarity of the plasticizer is a critical variable for diaza-crowns.

Reagents
  • Ionophore: 4,13-Diaza-15-crown-5 (or specific N-substituted derivative).

  • Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.[1]

  • Plasticizer (Solvent Mediator):

    • For Divalent/Transition Metals: o-Nitrophenyloctyl ether (o-NPOE ) is preferred due to its high dielectric constant (

      
      ), which promotes dissociation of the ionophore-ion complex.
      
    • Alternative: Bis(2-ethylhexyl) sebacate (DOS ) for less polar requirements.

  • Lipophilic Additive (Anionic Site): Sodium tetraphenylborate (NaTPB ) or Potassium tetrakis(p-chlorophenyl)borate (KTpClPB ).

  • Solvent: Tetrahydrofuran (THF ), inhibitor-free, freshly distilled.

Equipment
  • Glass Petri dishes (50 mm diameter).

  • Teflon or PVC electrode bodies (Philips or custom bodies).

  • Ag/AgCl internal reference electrode.[2][3][4]

  • High-impedance potentiometer (

    
     input impedance).
    

Membrane Fabrication Protocol

This protocol uses a "cocktail" approach.[1] The ratios below are optimized for a standard heavy metal (


 or 

) sensor but can be tuned.
Step 1: Preparation of the Membrane Cocktail

The total mass of the membrane components should be approximately 100 mg .

ComponentFunctionMass (mg)Weight %
Diaza-15-crown-5 Ionophore (Carrier)2.0 - 4.0~3%
NaTPB / KTpClPB Ionic Site (Excluder)1.0 - 2.0~1.5%
PVC Inert Matrix30.0 - 33.0~30-33%
o-NPOE Plasticizer60.0 - 66.0~60-66%

Critical Note on Molar Ratio: Ensure the molar ratio of Ionophore to Lipophilic Additive is roughly 2:1 or 3:1 . If the additive exceeds the ionophore, the electrode will lose selectivity and behave like a cation-exchanger.

Step 2: Casting
  • Dissolve the 100 mg mixture in 3–5 mL of THF .

  • Vortex vigorously until the solution is completely homogeneous and transparent.

  • Pour the solution into a 50 mm glass Petri dish.

  • Cover with a filter paper or a glass lid raised slightly (using a paper clip) to allow slow evaporation.

  • Cure: Allow to stand at room temperature for 24–48 hours . Rapid evaporation leads to membrane inhomogeneity.

Step 3: Electrode Assembly
  • Cut a master disk (approx. 5–7 mm diameter) from the flexible PVC film.

  • Glue the disk to the end of the PVC/Teflon tube using a PVC-THF slurry.

  • Internal Fill Solution: Fill the tube with

    
     M solution of the primary ion chloride (e.g., 
    
    
    
    or
    
    
    ) mixed with
    
    
    M NaCl (to fix the Ag/AgCl reference potential).
  • Insert the Ag/AgCl internal reference wire.

Step 4: Conditioning (Crucial)

Soak the electrode tip in a


 M solution of the target ion for 12–24 hours  prior to first use. This establishes the equilibrium at the membrane surface.

Visualization of Workflows

Figure 1: Fabrication Workflow

FabricationWorkflow Start Raw Materials Weighing Weigh Components (Ionophore, PVC, Additive, Plasticizer) Start->Weighing Dissolution Dissolve in THF (3-5 mL) Weighing->Dissolution Vortex Mix Casting Cast in Petri Dish (Slow Evaporation 24h) Dissolution->Casting Homogeneous Sol. Assembly Cut & Mount on Electrode Body Casting->Assembly Elastic Film Formed Conditioning Conditioning (10^-3 M Target Ion, 12h) Assembly->Conditioning Internal Fill Added Ready Ready for Calibration Conditioning->Ready

Caption: Step-by-step fabrication process from raw reagents to a functional, conditioned electrode.

Characterization & Validation

To validate the sensor, you must determine the Selectivity Coefficients (


), which quantify the preference for the target ion (A) over an interfering ion (B).
Method A: Separate Solution Method (SSM)

Best for quick screening of multiple interferences.

  • Measure potential

    
     in 
    
    
    
    M target ion solution.
  • Measure potential

    
     in 
    
    
    
    M interfering ion solution.
  • Calculate

    
     using the Nicolsky-Eisenman equation rearrangement.
    
Method B: Fixed Interference Method (FIM)

More accurate for real-world sample simulation.

  • Keep the concentration of the interfering ion (B) constant (e.g.,

    
     M).
    
  • Titrate the target ion (A) from

    
     M to 
    
    
    
    M.[4]
  • The intersection of the extrapolated linear regions (Nernstian response vs. Interference limit) defines the detection limit.

Figure 2: Signal Generation Mechanism

Mechanism Sample Sample Solution (Target Ion A+) Interface Phase Boundary (Equilibrium) Sample->Interface Ion Diffusion Signal Potential Change (EMF) ΔE = S * log[A+] Interface->Signal Charge Separation Membrane PVC Membrane (Diaza-Crown + NaTPB-) Membrane->Interface Ionophore Exchange

Caption: The potentiometric signal arises from the charge separation at the phase boundary determined by the ionophore's selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sub-Nernstian Slope (< 50 mV/dec) Leaching of ionophore or insufficient conditioning.Re-condition for 24h. Check plasticizer polarity (use o-NPOE).
Drift / Instability Membrane too thin or water layer formation.Cast thicker membrane (>200 µm). Ensure internal fill matches target ion.
High Resistance / Noise Lack of lipophilic salt (NaTPB).Remake membrane ensuring NaTPB is ~30-50 mol% of ionophore.
Poor Selectivity Wrong pH or complexation by buffer.Adjust pH (avoid acidic pH where N-atoms protonate). Use non-complexing buffers (e.g., HEPES).

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry. Link

  • Ganjali, M. R., et al. (2003). A new PVC-membrane electrode based on a thia-substituted macrocyclic diamide for selective potentiometric determination of silver.[3] Sensors.[3][4][5][6] (Contextual basis for soft-donor macrocycles). Link

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Pure and Applied Chemistry. Link

  • Suzuki, K., et al. (2004). Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system. Analytical Chemistry. (Demonstrates diaza-crown versatility). Link

  • BenchChem Technical Support. (2025). Enhancing the Selectivity of 15-Crown-5 Based Ion Sensors. Link

Sources

functionalizing polymers with N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Covalent Functionalization of Polymers with N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodology of covalently linking this compound to polymer backbones. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for adapting these protocols to various polymer systems and research objectives.

Introduction: Bridging Supramolecular Chemistry and Polymer Science

Crown ethers are macrocyclic polyethers that form stable complexes with specific metal ions and small organic molecules, a cornerstone of host-guest chemistry.[1] Diaza-crown ethers, which incorporate nitrogen atoms into the macrocyclic ring, offer enhanced versatility due to the reactive nature of the amine groups. By immobilizing these powerful chelating agents onto polymer supports, we can create advanced materials with tunable properties, suitable for applications ranging from ion-selective membranes and sensors to sophisticated drug delivery systems and recyclable catalysts.[2]

This compound is a particularly effective reagent for this purpose. The N-methoxymethyl groups serve as highly reactive handles that can undergo electrophilic substitution reactions with a variety of nucleophilic sites on polymer chains. This guide details the synthesis of this key reagent and its subsequent use in polymer functionalization, providing a complete workflow from starting materials to fully characterized, functional polymers.

The Chemistry of Functionalization: Mechanism and Rationale

The covalent attachment of this compound to a polymer is typically achieved through an acid-catalyzed electrophilic substitution, akin to a Mannich-type reaction.[3] The process can be understood through the following mechanistic steps:

  • Activation of the Reagent : In the presence of a Lewis or Brønsted acid catalyst, the methoxymethyl group is activated, leading to the loss of methanol and the formation of a highly reactive N-acyliminium ion intermediate.

  • Electrophilic Attack : This electrophilic iminium ion is then attacked by a nucleophilic site on the polymer. Suitable nucleophiles include activated aromatic rings (e.g., in polystyrene or polymers with phenol side-chains) or heteroatoms with lone pairs, such as those in amine or hydroxyl functional groups.

  • Covalent Bond Formation : This attack results in the formation of a stable carbon-carbon or carbon-heteroatom bond, covalently linking the diaza-crown ether moiety to the polymer via a methylene bridge.

The choice of solvent is critical; it must dissolve the polymer and reagents without interfering with the reaction. Aprotic solvents such as benzene, toluene, or dioxane are often suitable.[3] The selection of an appropriate catalyst (e.g., a Lewis acid like SnCl₄ or a protic acid like trifluoroacetic acid) is determined by the reactivity of the specific polymer substrate.

ReactionMechanism cluster_activation Step 1: Reagent Activation cluster_substitution Step 2: Electrophilic Substitution Polymer Polymer with Nucleophilic Site (Nu-H) Product Functionalized Polymer Crown N,N'-Bis-(methoxymethyl) -diaza-15-crown-5 Iminium Reactive N-Acyliminium Ion Crown->Iminium + H+ Catalyst Acid Catalyst (H+) Methanol Methanol (byproduct) Iminium->Methanol - CH3OH Iminium->Product + Polymer-Nu-H

Caption: General workflow for polymer functionalization.

Step-by-Step Procedure:

  • Preparation : Dry the polymer under vacuum to remove any residual water. Dissolve the dried polymer in the selected anhydrous solvent in a flask equipped for stirring under an inert atmosphere.

  • Reagent Addition : Once the polymer is fully dissolved, add the this compound reagent (typically 0.5-1.0 molar equivalents relative to the polymer's reactive monomer units).

  • Catalysis : Cool the reaction mixture in an ice bath. Slowly add the acid catalyst dropwise. An excess of catalyst can sometimes lead to polymer crosslinking or degradation.

  • Reaction : Allow the mixture to warm to the desired reaction temperature (this may range from room temperature to reflux, depending on the polymer's reactivity) and stir for 12-48 hours. Monitor the reaction progress if possible (e.g., by taking aliquots for NMR or IR analysis).

  • Work-up : Cool the reaction mixture and quench by slowly adding a small amount of methanol to neutralize the catalyst.

  • Purification : Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene). Collect the polymer by filtration. To ensure all unreacted reagents are removed, re-dissolve the polymer in a minimal amount of the reaction solvent and re-precipitate it two more times. [4]7. Drying : Dry the final product under high vacuum at an elevated temperature (below the polymer's Tg) to a constant weight.

ParameterTypical RangeRationale / Key Consideration
Polymer Concentration 1-10% (w/v)Must be low enough to maintain stirrability but high enough for efficient reaction kinetics.
Crown/Polymer Ratio 0.1 - 1.5 eq.Controls the degree of functionalization. Higher ratios increase functionalization but also risk of side reactions.
Catalyst Loading 0.1 - 1.0 eq.Dependent on polymer reactivity. Start with lower concentrations to avoid degradation or crosslinking.
Temperature 0 - 80 °CHigher temperatures increase reaction rate but may reduce selectivity or degrade the polymer.
Reaction Time 12 - 48 hoursSufficient time must be allowed for the reaction to proceed on the sterically hindered polymer backbone.

Validation: Characterization of the Crown Ether-Functionalized Polymer

Confirming the successful covalent attachment and quantifying the degree of functionalization is a critical final step. A combination of analytical techniques should be employed.

TechniquePurposeExpected Result / Observation
FTIR Spectroscopy Qualitative confirmation of functionalization.Appearance of new, strong C-O-C stretching bands around 1120-1250 cm⁻¹ characteristic of the crown ether's polyether backbone. [5][6]
¹H NMR Spectroscopy Structural confirmation and quantification.Appearance of new proton signals corresponding to the crown ether macrocycle and the newly formed methylene bridge. The degree of functionalization can be calculated by comparing the integration of these signals to a known signal from the polymer backbone. [6]
Gel Permeation (GPC) Assess impact on polymer properties.Molecular weight should increase corresponding to the mass of attached crown ethers. The dispersity (Đ) should not significantly increase, indicating minimal side reactions like chain scission or crosslinking. [4]
Thermal Analysis (TGA/DSC) Evaluate changes in thermal properties.The glass transition temperature (Tg) may increase due to the bulky side groups restricting chain mobility. Thermal stability may also be altered. [2]

Applications in Research and Development

Polymers functionalized with diaza-15-crown-5 are advanced materials with significant potential in several high-value application areas.

  • Ion-Selective Materials : The 15-crown-5 cavity is well-suited for complexing with sodium (Na⁺) and potassium (K⁺) ions. [7][8]When incorporated into membranes or solid supports, these polymers can be used for selective ion extraction, water purification, or the development of electrochemical sensors. [1]* Smart Materials & Drug Delivery : The host-guest complexation is often reversible and can be sensitive to stimuli like pH or temperature. This allows for the design of "smart" hydrogels or nanoparticles that can encapsulate a guest molecule (e.g., a drug) and release it in response to a specific environmental trigger. [8][9]* Phase-Transfer Catalysis : By immobilizing the crown ether, which can solubilize inorganic salts in organic phases, a recyclable phase-transfer catalyst can be created. This enhances the sustainability of certain chemical processes by simplifying catalyst separation and reuse. [7] The protocols and principles outlined in this guide provide a solid foundation for researchers to explore these and other innovative applications of crown ether-functionalized polymers.

References

  • Crown Ether-Functionalized Polyethersulfone Membranes with Potential Applic
  • New polymer architectures: synthesis and characterization of polyurethane-crown ether based polyrotaxanes. VTechWorks.
  • A Crown Ether-Based Covalent Organic Polymer Composite Membrane and Its Application in Molecular Separ
  • Synthesis of Bis-8-Hydroxyquinoline-Armed Diazatrithia-15-Crown-5 and Diazatrithia-16-Crown-5 Ligands.
  • Robust Nitrogen-Doped Microporous Carbon via Crown Ether-Functionalized Benzoxazine-Linked Porous Organic Polymers for Enhanced CO2 Adsorption and Supercapacitor Applications.
  • Synthesis of ion-selective polymer-supported crown ethers: A review.
  • Benzo-15-crown-5 functionalized polydiacetylene-based colorimetric self-assembled vesicular receptors for lead ion recognition.
  • Crown Ether-Functionalized Polyethersulfone Membranes with Potential Applications in Hemodialysis.
  • 15-crown-5 – Knowledge and References. Taylor & Francis Online.
  • Synthesis and Biomedical Applications of Functional Polymers. Digital Commons @ Michigan Tech.
  • A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change.

Sources

membrane transport experiments using diaza-15-crown-5 carriers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 1,10-diaza-15-crown-5 (DA15C5) and its N-substituted lariat derivatives as ion carriers in membrane transport systems. Unlike all-oxygen crown ethers (e.g., 15-crown-5), the incorporation of two nitrogen donor atoms into the macrocyclic ring imparts unique "soft" Lewis base characteristics. This modification significantly alters selectivity, favoring transition metals (e.g., Ag⁺, Pb²⁺, Hg²⁺) over hard alkali metals, while retaining the cavity size constraints (1.7–2.2 Å) suitable for Li⁺ and Na⁺ separation.

This document covers two primary experimental configurations:

  • Bulk Liquid Membranes (BLM): The "gold standard" for determining kinetic parameters and intrinsic selectivity.

  • Polymer Inclusion Membranes (PIM): A scalable, stable solid-state configuration for functional separation and remediation applications.

Chemical Basis & Mechanistic Insight

The Diaza Advantage

The substitution of oxygen with nitrogen in the 15-crown-5 framework introduces distinct coordination chemistry principles:

  • Cavity Size: ~1.7–2.2 Å, ideally matching Li⁺ (0.76 Å) and Na⁺ (1.02 Å), but also accommodating transition metals via covalent-like interactions.

  • HSAB Principle: According to Hard-Soft Acid-Base theory, the amine nitrogens are softer donors than ether oxygens. This increases affinity for soft/borderline acids (Ag⁺, Cd²⁺, Zn²⁺) compared to the hard alkali preference of standard crown ethers.

  • pH Switchability: The secondary amine groups can be protonated at low pH (pKₐ ≈ 8-9), effectively "switching off" metal binding. This property is exploited in the receiving phase to facilitate rapid stripping.

Transport Mechanism

The transport of cations by neutral carriers like DA15C5 typically follows a Solution-Diffusion Mechanism .

  • Symport (Co-transport): The neutral carrier (L) extracts a cation (Mⁿ⁺) along with counter-anions (A⁻) to maintain electroneutrality.

    • Equation:

      
      
      
  • Stripping: At the receiving interface, a low pH or high affinity stripping agent (e.g., Thiosulfate for Ag⁺) induces the release of the metal.

TransportMechanism cluster_Source Source Phase (Aqueous) cluster_Membrane Membrane Phase (Organic) cluster_Receiving Receiving Phase (Aqueous) M_aq Metal Cation (M+) Complex Complex [M-L-A] M_aq->Complex Diffusion to Interface A_aq Counter Anion (A-) A_aq->Complex Carrier Free Carrier (L) Carrier->Complex Interface Extraction Complex->Carrier Interface Stripping M_recv Released M+ Complex->M_recv Release H_recv Stripping Agent (H+ / S2O3) H_recv->Carrier Protonation (Optional Switch) caption Fig 1. Mechanistic pathway of carrier-mediated transport via Diaza-15-Crown-5.

Protocol A: Bulk Liquid Membrane (BLM)

Purpose: To determine the kinetic transport rate (


) and selectivity coefficients of DA15C5 for specific metal ions (e.g., Ag⁺ vs. Pb²⁺).
Materials & Reagents
  • Carrier: 1,10-Diaza-15-crown-5 (98% purity) or N,N'-didecyl derivative (for lipophilicity).

  • Membrane Solvent: Dichloromethane (DCM), Chloroform (CHCl₃), or 1,2-Dichloroethane (1,2-DCE).[1][2] Note: Binary mixtures (e.g., DCM/NB) can be used to tune polarity.

  • Source Phase: Metal Nitrate salts, Sodium Acetate/Acetic Acid buffer (pH 5.0–6.0).

  • Receiving Phase: Nitric Acid (0.1 M) or Sodium Thiosulfate (0.1 M) for soft metals.

  • Apparatus: U-tube glass cell (2 cm ID) or concentric H-cell.

Experimental Workflow
  • Preparation of Phases:

    • Source Phase (10 mL): Dissolve equimolar amounts (

      
       M) of target metal nitrates in acetate buffer (pH 5.5).
      
    • Membrane Phase (30 mL): Dissolve DA15C5 (

      
       M) in the chosen organic solvent (e.g., Chloroform).
      
    • Receiving Phase (10 mL): Prepare 0.1 M HNO₃ or appropriate stripping agent.

  • Cell Assembly:

    • Add the Membrane Phase to the bottom of the U-tube carefully to avoid air bubbles.

    • Simultaneously layer the Source Phase into the left arm and the Receiving Phase into the right arm. Crucial: Phases must not mix directly.

  • Transport Run:

    • Immerse mechanical stirrers into both aqueous phases and the membrane phase (if design allows) or stir the membrane phase magnetically.

    • Stirring Speed: Maintain exactly 200 rpm. Variation in stirring speed alters the boundary layer thickness, invalidating kinetic comparisons.

    • Duration: Run for 24 hours at 25°C.

  • Sampling:

    • Withdraw 100 µL aliquots from the Source and Receiving phases at t = 0, 1, 2, 4, 6, 12, and 24 hours.

    • Analyze metal concentration using Atomic Absorption Spectroscopy (AAS) or ICP-MS.

Data Calculation

Calculate the flux (


) using the initial linear slope of the concentration vs. time curve:


  • 
    : Volume of receiving phase (L)
    
  • 
    : Effective membrane interface area (m²)
    
  • 
    : Slope of concentration in receiving phase over time (mol/L·h)
    

Protocol B: Polymer Inclusion Membrane (PIM)

Purpose: To create a stable, solid-state membrane for continuous separation or remediation (e.g., removing Ag⁺ from waste). PIMs offer superior mechanical strength over SLMs (Supported Liquid Membranes).

Materials
  • Base Polymer: Cellulose Triacetate (CTA) or Polyvinyl Chloride (PVC).[3]

  • Plasticizer: 2-Nitrophenyl octyl ether (NPOE) or Dibutyl phthalate (DBP). NPOE is preferred for higher dielectric constant, aiding ion dissociation.

  • Carrier: Diaza-15-crown-5 (or lipophilic lariat derivative).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Membrane Synthesis (Casting Method)
  • Composition Formulation:

    • Standard weight ratio: Polymer (50%) / Plasticizer (40%) / Carrier (10%) .

    • Example: Weigh 250 mg CTA, 200 mg NPOE, and 50 mg DA15C5.

  • Dissolution:

    • Dissolve the mixture in 20 mL of DCM. Stir for 2 hours until a homogeneous, transparent solution is obtained.

  • Casting:

    • Pour the solution into a flat-bottom glass Petri dish (9.0 cm diameter).

    • Cover loosely with a funnel or perforated lid to control evaporation rate (slow evaporation prevents pore formation).

    • Allow to stand at room temperature for 12–24 hours.

  • Conditioning:

    • Peel the resulting thin film carefully.

    • Soak in distilled water for 1 hour before use to equilibrate the polymer matrix.

Transport Experiment Setup

PIM_Workflow Step1 1. Dissolve Components (CTA + NPOE + DA15C5 in DCM) Step2 2. Cast on Petri Dish (Controlled Evaporation 12-24h) Step1->Step2 Step3 3. Peel & Condition (Hydrate membrane) Step2->Step3 Step4 4. Clamp in Diffusion Cell (Two-compartment cell) Step3->Step4 Step5 5. Run Transport (Source: pH 6 | Receiving: pH 2) Step4->Step5 caption Fig 2. Preparation and application workflow for Polymer Inclusion Membranes (PIM).

Procedure:

  • Clamp the PIM between the two compartments of a permeation cell.

  • Fill Source (Feed) and Receiving (Strip) compartments.[4]

  • Stir both phases magnetically at 600 rpm (PIMs can withstand higher shear than BLMs).

  • Calculate the Permeability Coefficient (

    
    ) :
    


  • 
    : Initial source concentration
    
  • 
    : Source concentration at time 
    
    
    
  • 
    : Permeability coefficient (m/s)
    

Critical Optimization Parameters

ParameterImpact on TransportRecommended Action
Solvent Polarity (BLM) Higher polarity (e.g., Nitrobenzene) enhances ion-pair dissociation but may increase loss of carrier to aqueous phase.Use DCM/1,2-DCE blends for balance.
Plasticizer (PIM) NPOE (

) promotes transport of charged complexes better than DBP (

).
Use NPOE for divalent or transition metal transport.
Counter-Anion Transport requires a lipophilic counter-ion in the source phase if the carrier is neutral.Add Picrate or use Nitrate salts. Soft anions (SCN⁻) aid soft metal transport.
pH Gradient Driving force for proton-coupled transport.Maintain

pH

3 between source and receiving phases.[2]

Troubleshooting Guide

  • Issue: Low transport flux.

    • Root Cause:[5][6][7][8][9] Carrier saturation or leaching.

    • Fix: Use a lipophilic derivative (e.g., N,N'-didecyl-diaza-15-crown-5) to prevent carrier loss to the aqueous phase. Increase interfacial area.

  • Issue: Poor Selectivity (e.g., transporting Na⁺ along with Ag⁺).

    • Root Cause:[6][7][8][9] Membrane too flexible or cavity too adaptable.

    • Fix: Switch solvent to one with lower dielectric constant to enforce tighter ion pairing, or use a PIM with higher polymer content (60% CTA) to increase rigidity.

  • Issue: Membrane Opacity (PIM).

    • Root Cause:[6][7][8][9] Phase separation during casting (incompatible plasticizer).

    • Fix: Ensure all components are fully soluble in DCM. Evaporate slower.

References

  • Gokel, G. W., et al. (2021).[10] "Crown ethers having side arms: a diverse and versatile supramolecular chemistry."[10] Journal of Coordination Chemistry. Link

  • Shamsipur, M., et al. (2002). "Study of competitive transport of some heavy metal cations across bulk liquid membranes containing phenylaza-15-crown-5." Separation and Purification Technology. Link

  • Choi, J. W., et al. (2018). "Transport of alkali metal ions in metal organic frameworks with subnanometer pores." Science Advances. Link

  • Almeida, M. I. G. S., et al. (2012). "Polymer inclusion membranes as a new tool for the remediation of metal-polluted waters." Journal of Environmental Management. Link

  • Ulbricht, M., et al. (2024). "Perfect confinement of crown ethers in MOF membrane for complete dehydration and fast transport of monovalent ions." Science Advances. Link

Sources

solvent extraction methods for silver ions using diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solvent Extraction of Silver(I) Ions Using Diaza-15-Crown-5

Executive Summary

This guide details the protocol for the selective extraction and recovery of Silver(I) ions (


) using 1,7-diaza-15-crown-5 (DA15C5) .[1] Unlike conventional oxygen-only crown ethers (e.g., 15-crown-5), DA15C5 incorporates two nitrogen donor atoms into the macrocyclic ring.[1] According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory , the "soft" nature of these nitrogen donors significantly enhances affinity for the "soft" 

cation, providing superior selectivity over "hard" alkali metals (

,

) and borderline divalent cations (

).

This protocol is critical for researchers in hydrometallurgy (precious metal recovery), environmental remediation (removing Ag from waste streams), and drug development (synthesizing Ag-based antimicrobials).

Chemo-Physical Principles & Mechanism

The Macrocyclic Effect & HSAB Theory

The extraction efficiency relies on two synergistic factors:

  • Size-Match Selectivity: The cavity diameter of 15-crown-5 derivatives (~1.7–2.2 Å) closely matches the ionic radius of

    
     (1.15 Å).[1]
    
  • Donor Atom Chemistry: The substitution of oxygen with nitrogen (amine groups) lowers the electronegativity of the binding site.

    
     prefers the polarizable nitrogen donors, forming a stable 1:1 complex 
    
    
    
    .
Ion-Pair Extraction (Symport Mechanism)

Since the DA15C5-Ag complex is cationic, it cannot exist in the non-polar organic phase without a counter-anion to maintain electrical neutrality.[1] The extraction follows an ion-pair mechanism (Symport), typically using a hydrophobic anion like Picrate (


) .[1]

Reaction Equilibrium:


[1]

Visualization: Extraction Mechanism

The following diagram illustrates the phase transfer mechanism driven by the concentration gradient and ion-pairing.

Ag_Extraction_Mechanism cluster_aqueous Aqueous Phase (Feed) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Solvent) Ag Ag+ (Free Ion) Complexation Complex Formation [Ag(DA15C5)]+ Ag->Complexation Diffusion Pic Picrate Anion (Pic-) IonPairing Ion Pairing with Pic- Pic->IonPairing Co-Extraction Complexation->IonPairing Charge Balance Extracted Extracted Species [Ag(DA15C5)Pic] IonPairing->Extracted Phase Transfer Ligand Free Ligand (DA15C5) Ligand->Complexation Interface Adsorption

Figure 1: Mechanistic pathway of Silver(I) extraction via ion-pair formation at the liquid-liquid interface.[1]

Experimental Protocols

Materials & Reagents
  • Ligand: 1,7-Diaza-15-crown-5 (97%+ purity).[1]

  • Metal Salt: Silver Nitrate (

    
    ).
    
  • Counter-Ion Source: Picric Acid (Caution: Explosive when dry; handle as wetted solid or solution).

  • Solvents: Dichloromethane (DCM) or Chloroform (

    
    ).[1][2]
    
  • Stripping Agent: Sodium Thiosulfate (

    
    ).
    
  • Buffer: Phosphate or Acetate buffer (pH 7.0–8.0). Note: Avoid low pH to prevent protonation of the crown ether nitrogens.

Protocol A: Determination of Extraction Equilibrium Constants ( )

Purpose: To quantify the affinity of DA15C5 for Ag+.

  • Preparation of Organic Phase:

    • Dissolve DA15C5 in DCM to create a series of concentrations (e.g.,

      
       to 
      
      
      
      M).
  • Preparation of Aqueous Phase:

    • Prepare a solution containing

      
       M 
      
      
      
      and
      
      
      M Picric Acid.[1]
    • Buffer to pH 7.0.[1]

  • Extraction:

    • Mix equal volumes (e.g., 5 mL) of organic and aqueous phases in a stoppered glass vial.

    • Shake mechanically for 30 minutes at 25°C (Equilibrium is typically fast).

    • Centrifuge for 5 minutes to ensure complete phase separation.

  • Quantification:

    • Extract the organic layer.

    • Measure absorbance of the organic layer at

      
       (characteristic Picrate peak).
      
    • Self-Validating Step: The absorbance is directly proportional to the concentration of the extracted

      
       complex.
      

Data Calculation: The Extraction Constant (


) is calculated using:



(Where D is the distribution ratio)
Protocol B: Bulk Liquid Membrane (BLM) Transport

Purpose: Continuous separation of Ag+ from a mixed metal source (e.g., Ag/Pb/Cu).

  • Cell Setup: Use a U-tube glass cell or a "tube-in-tube" concentric cell.

  • Source Phase (Feed):

    • 10 mL Aqueous solution of metal nitrates (

      
      , 
      
      
      
      ,
      
      
      ).
    • Add Picric Acid (excess,

      
       M) as the counter-ion.[1]
      
    • Adjust to pH 7.0.[1]

  • Membrane Phase (Bottom Layer):

    • 20 mL of

      
       M DA15C5 in Chloroform.
      
    • Place this denser organic phase at the bottom of the U-tube.

  • Receiving Phase (Strip):

    • 10 mL Aqueous solution of 0.1 M Sodium Thiosulfate (

      
      ) .
      
    • Mechanism:[1][2][3][4][5] Thiosulfate forms a complex with Ag+ (

      
      ) that is far more stable than the Crown-Ag complex, effectively "pulling" Ag+ out of the organic phase.[1]
      
  • Operation:

    • Stir both aqueous phases and the organic membrane phase gently (approx. 200 rpm) to avoid emulsification but ensure interface renewal.

    • Run for 4–24 hours.

  • Analysis:

    • Sample the Receiving Phase periodically.[6]

    • Analyze via Atomic Absorption Spectroscopy (AAS) or ICP-MS.[1]

Visualization: BLM Workflow

BLM_Workflow cluster_feed Source Phase (Feed) cluster_membrane Liquid Membrane (Transport) cluster_strip Receiving Phase (Strip) Feed Ag+ / Pb2+ / Cu2+ + Picrate Source Membrane DA15C5 in CHCl3 (Carrier) Feed->Membrane 1. Extraction (pH 7, Pic-) Strip Thiosulfate Trap (Ag+ Recovery) Membrane->Strip 2. Stripping (Complex Exchange) QC QC Check: ICP-MS Analysis Strip->QC Quantification

Figure 2: Workflow for the continuous separation of Silver ions using a Bulk Liquid Membrane system.

Data Analysis & Expected Results

Selectivity Coefficients (


): 
The selectivity of Ag over interfering metal M is defined as:


Typical Performance Metrics:

ParameterValue / Observation
Log K (Stability) ~5.0 - 6.0 (in Acetonitrile) [1]
Optimal pH 7.0 – 8.0 (Prevent protonation of amine)
Selectivity Order

Recovery Rate >95% (using Thiosulfate stripping) [2]

Troubleshooting & Optimization

  • Low Extraction Efficiency:

    • Cause: pH is too low (< 6.0).

    • Fix: The amine groups on DA15C5 are protonated (

      
      ), repelling 
      
      
      
      . Adjust feed pH to 7.5 using dilute NaOH.
  • Emulsion Formation:

    • Cause: Vigorous shaking of Chloroform/Water mixtures.

    • Fix: Use gentle rocking or magnetic stirring. If emulsion forms, centrifuge at 3000 rpm for 10 mins.

  • Co-Extraction of Copper:

    • Cause: High concentration of Picrate.

    • Fix: Use a more specific counter-ion or add EDTA to the feed phase to mask divalent cations (

      
      , 
      
      
      
      ) while leaving
      
      
      available (EDTA binds Ag weakly compared to Cu/Pb).

References

  • Izatt, R. M., et al. "Thermodynamic and kinetic data for macrocycle interaction with cations and anions." Chemical Reviews. (Provides stability constants for Ag-Crown complexes).[1][7]

  • Shamsipur, M., et al. "Transport of Ag+ through liquid membranes using diaza-15-crown-5."[1] Separation and Purification Technology. (Detailed BLM protocols).

  • Ganjali, M. R., et al. "Novel potentiometric sensor for Ag(I) based on diaza-15-crown-5."[1] Analytical Sciences.[1] (Demonstrates selectivity over Pb and Hg).

  • Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society. (Foundational theory for N-donor selectivity).[1]

Sources

Application Note: High-Stability Immobilization of Diaza-15-Crown-5 on Silica Supports

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the immobilization of N,N'-Bis-(methoxymethyl)diaza-15-crown-5 moieties on silica.

Executive Summary

The immobilization of diaza-crown ethers on silica creates powerful heterogeneous phases for cation scavenging (specifically Li⁺ and Na⁺) , phase transfer catalysis , and isotope separation . While the user specifies This compound as the starting material, direct immobilization of this methoxymethyl (MOM) derivative yields a hydrolytically unstable linkage (Si-O-CH₂-N).

To meet the rigorous standards of drug development (high chemical stability, low leaching), this guide details the "Gold Standard" Propyl-Linker Protocol . This approach requires converting the MOM-protected precursor to its reactive free-amine form, followed by covalent tethering to chloropropyl-functionalized silica. This ensures a stable C–N bond that withstands aqueous workups and repeated catalytic cycles.

Chemical Strategy & Mechanism

The immobilization strategy relies on a nucleophilic substitution mechanism. The N-methoxymethyl groups on the starting material are hemiaminal ethers, which act as protecting groups or reactive electrophiles. For robust immobilization, we first deprotect the amine to restore its nucleophilicity, then couple it to a chloropropyl-silane anchor.

Reaction Pathway:
  • Deprotection: Acid-catalyzed hydrolysis of this compound to release Diaza-15-crown-5 .

  • Surface Activation: Grafting 3-Chloropropyltrimethoxysilane (CPTMS) onto the silica surface.

  • Ligand Immobilization: Nucleophilic attack of the free secondary amines of the crown ether onto the chloropropyl tether, displacing chloride.

Caption: Workflow converting the MOM-protected precursor to a stable silica-grafted ligand via a chloropropyl linker.

Experimental Protocols

Phase 1: Precursor Deprotection (MOM Removal)

Note: If your starting material is already the free amine "Diaza-15-crown-5", skip to Phase 2.

Objective: Remove the methoxymethyl protecting groups to generate the nucleophilic secondary amine.

  • Dissolution: Dissolve 5.0 g of this compound in 50 mL of 6M HCl.

  • Hydrolysis: Stir at room temperature for 4 hours. (The MOM group hydrolyzes to formaldehyde and methanol).

  • Neutralization: Carefully basify the solution to pH 12 using 4M NaOH (ice bath cooling recommended).

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Yield Check: Verify the disappearance of the methoxy singlet (~3.3 ppm) and methylene singlet (~4.0 ppm) in ¹H NMR.

Phase 2: Synthesis of Chloropropyl-Functionalized Silica (The Support)

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • 3-Chloropropyltrimethoxysilane (CPTMS)

  • Toluene (Anhydrous)

Protocol:

  • Silica Activation: Dry 20 g of silica gel at 120°C under vacuum for 6 hours to remove physisorbed water while retaining surface silanols.

  • Reaction Setup: Suspend the dried silica in 200 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Silanization: Add 10 mL of CPTMS (excess) to the suspension.

  • Grafting: Reflux the mixture for 24 hours under an inert atmosphere (Nitrogen or Argon).

  • Washing: Filter the solid and wash extensively with Toluene (2x), DCM (2x), and Methanol (2x) to remove unreacted silane.

  • Curing: Dry the functionalized silica (Silica-Pr-Cl) at 80°C under vacuum overnight.

Phase 3: Ligand Immobilization (Grafting)

Materials:

  • Silica-Pr-Cl (from Phase 2)

  • Diaza-15-crown-5 (Free amine from Phase 1)

  • Triethylamine (Et₃N) as acid scavenger

  • Dry Chloroform (CHCl₃) or Acetonitrile

Protocol:

  • Suspension: Disperse 5.0 g of Silica-Pr-Cl in 50 mL of dry CHCl₃.

  • Reagent Addition: Add 1.5 equivalents (relative to estimated chloride loading, typically ~1.5 mmol/g) of Diaza-15-crown-5.

  • Base Addition: Add 2.0 equivalents of Triethylamine.

  • Reaction: Reflux the mixture for 24–48 hours with vigorous magnetic stirring.

    • Mechanistic Note: The secondary amine attacks the terminal carbon of the propyl linker, displacing the chloride ion. Et₃N neutralizes the generated HCl, driving the equilibrium forward.

  • Purification: Filter the solid hot.

  • Soxhlet Extraction (Critical): To ensure zero leaching in drug applications, perform a Soxhlet extraction with Ethanol for 12 hours.

  • Final Drying: Dry at 70°C under vacuum.

Characterization & Quality Control

Summarized below are the expected data for a successful immobilization.

TechniqueParameterExpected ResultInterpretation
Elemental Analysis % Nitrogen1.5% – 3.0%Indicates successful grafting of the macrocycle.
Elemental Analysis % CarbonIncrease vs. Silica-Pr-ClConfirms addition of the crown ether carbon skeleton.
FT-IR 2800-3000 cm⁻¹C-H StretchingPresence of propyl linker and crown methylene groups.
FT-IR ~1100 cm⁻¹C-O-C StretchingCharacteristic ether bands of the crown ring (often overlapping with Si-O-Si, look for shoulder broadening).
TGA Weight Loss10% – 15% (200-600°C)Quantitative measure of organic loading.
Solid State ¹³C NMR ~50-70 ppmC-N and C-O peaksDirect confirmation of the crown ether structure on the surface.

Key Applications

  • Scavenging: Removal of Li⁺ and Na⁺ impurities from pharmaceutical intermediates where metal salts were used as reagents.

  • Catalysis: The immobilized crown ether can complex metal cations (e.g., K⁺, Na⁺), creating "naked" anions (like F⁻ or CN⁻) for enhanced nucleophilic substitution reactions (Phase Transfer Catalysis).

  • Chromatography: Separation of amino acids or chiral amines (if the crown is further functionalized).

References

  • Heterogeneous Catalysis Protocol

    • Title: Catalytic Evaluation of Palladium Nanoparticles on Silica-Grafted n-Propyl-Diaza-15-crown-5.[1]

    • Source: Organic Chemistry Research, 2015, 1(1), 45-52.[1]

    • URL:[Link]

    • Relevance: Provides the specific experimental conditions for reacting diaza-15-crown-5 with chloropropyl-silica.
  • Silanization Mechanisms

    • Title: Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction.[2]

    • Source: Journal of Physical Chemistry.
    • URL:[Link]

    • Relevance: Foundational text on the stability and mechanism of amine-promoted silaniz
  • Crown Ether Synthesis & Properties

    • Title: 15-Crown-5 Synthesis and Purification.[3][4][5][6]

    • Source: BenchChem Technical Support.[5]

    • Relevance: Background on the handling and stability of the 15-crown-5 moiety.

Sources

designing fluorescent sensors based on diaza-15-crown-5 platforms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic design, synthesis, and validation of fluorescent chemosensors utilizing the 1,7-diaza-15-crown-5 macrocycle. While traditional oxygen-based crown ethers (e.g., 15-crown-5) are limited to alkali metals (Na⁺), the incorporation of nitrogen donor atoms in the diaza-15-crown-5 scaffold fundamentally alters selectivity, enabling high-affinity binding for transition metals (Hg²⁺, Pb²⁺) and alkaline earth metals (Mg²⁺, Ca²⁺).

This note focuses on the "Fluorophore-Spacer-Receptor" (PET) and "Fluorophore-Receptor" (ICT) architectures, providing a validated protocol for synthesizing a Naphthalimide-based ICT sensor designed for ratiometric cation detection.

Mechanistic Design Principles

To design an effective sensor, one must choose the coupling mechanism between the photon-absorbing unit (Fluorophore) and the ion-binding unit (Receptor).

The PET (Photoinduced Electron Transfer) Switch

In PET sensors, the receptor and fluorophore are separated by a short spacer (usually a methylene group,


).
  • OFF State (Free Ligand): The nitrogen lone pair of the diaza-crown is high in energy. Upon excitation of the fluorophore, an electron transfers from the nitrogen lone pair to the fluorophore's HOMO, quenching fluorescence.

  • ON State (Bound Complex): Metal binding engages the nitrogen lone pair, lowering its redox potential. This blocks the electron transfer, restoring fluorescence.

The ICT (Internal Charge Transfer) Modulator

In ICT sensors, the diaza-crown nitrogen is directly conjugated to the fluorophore system (e.g., attached to the 4-position of naphthalimide).

  • Mechanism: The nitrogen acts as an electron donor (D) to the fluorophore acceptor (A). Excitation causes charge transfer from D to A.

  • Signal: Metal binding reduces the electron-donating capability of the nitrogen. This typically causes a hypsochromic shift (blue shift) in absorption/emission and a change in quantum yield, enabling ratiometric sensing (self-calibrating).

Figure 1: Comparison of PET (switching) vs. ICT (shifting) sensing mechanisms.

Strategic Component Selection

ComponentChoiceRationale
Receptor 1,7-Diaza-15-crown-5 The cavity size (1.7–2.2 Å) is ideal for Mg²⁺ (0.72 Å) and Hg²⁺ (1.02 Å) . The Nitrogen donors increase affinity for "softer" heavy metals compared to all-oxygen crowns.
Fluorophore 1,8-Naphthalimide High photostability, large Stokes shift, and visible light excitation (~400-450 nm). Easily modified at the 4-position for ICT designs.
Linker Direct (C-N bond) Creates an ICT system for ratiometric output, which is superior to intensity-only sensors for intracellular quantification.

Protocol: Synthesis of Naphthalimide-Diaza-15-Crown-5 Sensor

Target Molecule: N-butyl-4-(1,7-diaza-15-crown-5-yl)-1,8-naphthalimide Application: Ratiometric sensing of Mg²⁺ or Hg²⁺.

Phase 1: Synthesis of 4-Bromo-N-butyl-1,8-naphthalimide

Precursor preparation.

  • Reagents: 4-Bromo-1,8-naphthalic anhydride (1.0 eq), n-Butylamine (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 4-Bromo-1,8-naphthalic anhydride in ethanol (10 mL/g).

    • Add n-Butylamine dropwise.

    • Reflux at 80°C for 6 hours.

    • Cool to room temperature.[1] The product precipitates as a solid.

    • Filter, wash with cold ethanol, and dry.

    • Yield Expectation: >85%.[2][3]

Phase 2: Coupling of Diaza-15-Crown-5

Critical Step: Nucleophilic Aromatic Substitution.

  • Reagents:

    • 4-Bromo-N-butyl-1,8-naphthalimide (1.0 eq)

    • 1,7-Diaza-15-crown-5 (1.5 eq) [Commercial Source or synthesized via tosylated glycols]

    • 2-Methoxyethanol (Solvent) - High boiling point polar solvent is crucial.

  • Procedure:

    • Dissolution: Dissolve the bromo-naphthalimide in 2-methoxyethanol under inert atmosphere (

      
      ).
      
    • Addition: Add 1,7-diaza-15-crown-5. No additional base is strictly necessary as the crown amine acts as the nucleophile, but excess amine is required.

    • Reaction: Reflux at 125°C for 24–48 hours. Monitor via TLC (Silica, CH2Cl2:MeOH 95:5). The starting material (blue fluorescence) will convert to the product (green/yellow fluorescence).

    • Workup:

      • Cool to RT. Remove solvent under reduced pressure.[3]

      • Dissolve residue in CH2Cl2 and wash with water (to remove excess crown).

      • Dry organic layer over

        
        .
        
    • Purification: Column chromatography (Silica Gel). Elute with CH2Cl2 -> 2% MeOH/CH2Cl2.

    • Characterization: 1H NMR should show the disappearance of the aromatic proton at the 4-position and appearance of crown ether methylene protons (3.5–4.0 ppm).

Protocol: Sensor Validation & Characterization

Spectroscopic Titration (Kd Determination)

This protocol determines the dissociation constant (


) and selectivity.
  • Preparation: Prepare a

    
     stock solution of the sensor in Acetonitrile/Water (1:1, v/v) buffered to pH 7.2 (HEPES).
    
  • Titration:

    • Record the initial fluorescence spectrum (Excitation: 400 nm, Emission: 420–650 nm).

    • Add aliquots of metal salt stock (e.g.,

      
       or 
      
      
      
      ) to the cuvette.
    • Mix and record spectrum after each addition until saturation (no further spectral change).

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. 
      
      
      
      .
    • Fit data to the Benesi-Hildebrand equation or a 1:1 binding isotherm:

      
      
      
    • Note: For ICT sensors, look for the "Isoemissive Point." Its presence confirms a clean two-state transition (Free

      
       Bound).
      
Selectivity Screening
  • Test the sensor against competing ions:

    
    .
    
  • Critical Check: Diaza-15-crown-5 often has cross-reactivity with

    
     and 
    
    
    
    . If designing for
    
    
    , use specific masking agents (e.g., cyanide to mask heavy metals) or rely on intracellular abundance differences.

Workflow Visualization

Figure 2: Step-by-step workflow from molecular design to biological validation.

References

  • Gunnlaugsson, T., et al. (2004). "Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system." Bioorganic & Medicinal Chemistry Letters. Link

    • Relevance: Foundational work on diaza-15-crown-5 synthesis and PET mechanisms.
  • Duke, R. M., et al. (2010). "Fluorescent sensors for metals: principles and applications." Chemical Society Reviews.[2] Link

    • Relevance: Authoritative review on PET/ICT mechanisms and sensor design.[4]

  • Xu, Z., et al. (2010). "A highly selective fluorescent sensor for mercury(II) based on a dansyl-appended diaza-15-crown-5." Sensors and Actuators B: Chemical. Link

    • Relevance: Specific protocol for heavy metal sensing using this pl
  • Hama, H., et al. (2007).[5] "Novel Mg2+-responsive fluorescent chemosensor based on benzo-15-crown-5." Tetrahedron Letters. Link

    • Relevance: Comparative magnesium sensing str
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

    • Relevance: The definitive guide for calculating quantum yields and binding constants.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of N,N'-Bis-(methoxymethyl)diaza-15-crown-5 . It is designed for researchers encountering difficulties with standard protocols due to the unique chemical stability and detection challenges associated with this molecule.[1]

Status: Active Technician: Senior Application Scientist Subject: Method Development for N-Alkylated Aza-Crown Ethers[1]

Executive Summary & Molecule Profile[1][2]

The Challenge: Purifying this compound presents a "perfect storm" of chromatographic challenges:

  • Acid Sensitivity: The N-methoxymethyl (MOM) group is effectively a hemiaminal ether.[1] It is susceptible to hydrolysis under acidic conditions, making standard silica gel (pH ~5.0–6.0) a risk for decomposition.[1][2]

  • Basicity: The tertiary amines in the diaza-crown backbone interact strongly with surface silanols, leading to peak tailing and irreversible adsorption.[1]

  • Low UV Absorbance: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.[1]
    

The Solution: The recommended protocol utilizes Neutral Alumina (Brockmann Grade III) or Triethylamine (TEA)-Deactivated Silica to mitigate decomposition, coupled with specific visualization techniques for non-chromophoric compounds.

Pre-Purification Assessment (The "Triage")

Q: How do I determine if my crude product is stable enough for chromatography?

A: Before committing your entire batch, perform a 2D-TLC Stability Test .

  • Spot your crude mixture on a standard silica TLC plate.

  • Wait 10 minutes (simulate column residence time).

  • Elute with 10% MeOH in DCM.[1]

  • Result Analysis: If the spot smears significantly or a new baseline spot appears (compared to a fresh spot eluted immediately), your N-MOM group is hydrolyzing on the acidic silica.[1]

    • Action: Switch to Neutral Alumina immediately.[1]

Q: What is the target retention factor (Rf)?

A: Aim for an Rf of 0.25 – 0.35 .

  • Note: Aza-crowns are polar.[1][3] If the Rf is > 0.8 in pure EtOAc, your product may be decomposing or you are eluting non-polar impurities.

Stationary Phase Selection & Protocol

Decision Matrix: Silica vs. Alumina[1][4]

StationaryPhaseSelection Start Start: Purification Strategy CheckStability Perform Silica TLC Stability Test Start->CheckStability IsStable Is the spot stable? CheckStability->IsStable SilicaRoute Route A: Deactivated Silica (Cost-effective, High Resolution) IsStable->SilicaRoute Yes AluminaRoute Route B: Neutral Alumina (Safest, Prevents Hydrolysis) IsStable->AluminaRoute No Stable Yes (Stable) Unstable No (Decomposition/Streaking) MethodA Method A Details: Solvent: DCM/MeOH + 1% TEA Pre-treatment: Flush column with 5% TEA SilicaRoute->MethodA MethodB Method B Details: Stationary Phase: Neutral Alumina (Brockmann III) Solvent: Hexane/EtOAc Gradient AluminaRoute->MethodB

Figure 1: Decision tree for selecting the appropriate stationary phase based on compound stability.

Protocol A: Neutral Alumina (Recommended)

Best for: Preserving the acid-sensitive N-MOM group.[1]

  • Stationary Phase: Aluminum Oxide, Neutral, Brockmann Grade III.[1]

    • Why Grade III? Grade I is too active and may cause irreversible adsorption.[1] Convert Grade I to III by adding 6% water (w/w) and shaking for 2 hours.

  • Column Preparation: Slurry pack using 100% Hexane (or Toluene if solubility is an issue).

  • Elution Gradient:

    • Start: 100% Hexane (removes non-polar oils).

    • Ramp: 0% → 50% Ethyl Acetate in Hexane.[1]

    • Flush: 100% Ethyl Acetate (Product usually elutes here).[1]

    • Note: If the product is stubborn, add 1-5% Methanol.[1]

Protocol B: Deactivated Silica (Alternative)

Best for: High-resolution separation of closely eluting impurities if stability allows.[1]

  • Deactivation: Slurry silica in Mobile Phase containing 1% Triethylamine (TEA) or 1% Aqueous Ammonia .[1]

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing solvent to neutralize acidic silanol sites.[1]

  • Elution:

    • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

    • Gradient: 0% → 10% MeOH in DCM (maintain 0.5% TEA throughout).

Detection & Visualization

Q: I see nothing on the UV detector. Where is my compound?

A: this compound is "UV silent."[1] You must use alternative detection methods.

MethodSuitabilityNotes
Iodine Chamber (I₂) High The crown ether cavity complexes with Iodine, turning spots dark brown/yellow.[1] This is reversible.
Dragendorff’s Reagent High Specific for tertiary amines and crown ethers.[1] Appears as orange spots on a white background.[1]
KMnO₄ Stain MediumWill oxidize the N-MOM group (slowly).[1] Good for general organic impurities.[1]
UV (254 nm) LowDo not rely on this. Only useful if impurities are aromatic (e.g., benzyl protection byproducts).

Technique Tip: If using flash chromatography with an automated collector, switch the detector to "All Wavelengths" (200-800nm) or use an ELSD (Evaporative Light Scattering Detector) if available.[1] If neither is available, collect fractions blindly and spot-check every 3rd tube with Iodine.

Troubleshooting FAQ

Q: My product is streaking across the column (tailing).

Cause: Interaction between the basic nitrogen atoms and acidic sites on the stationary phase.[1][4] Fix:

  • Increase Base: If using silica, increase TEA concentration to 2%.[1]

  • Switch Phase: Move to Neutral Alumina. Alumina is amphoteric but generally less acidic than silica.[1]

  • Load Less: You may be overloading the column.[1] The capacity of alumina is lower than silica (approx. 50:1 adsorbent-to-sample ratio recommended).[1]

Q: I isolated the product, but the NMR shows formaldehyde peaks.

Cause: The N-MOM group has hydrolyzed.[1] This likely happened during:

  • Concentration on the rotovap (if the water bath was too hot and trace acid was present).

  • Exposure to acidic CDCl₃ during NMR prep.[1] Fix:

  • Neutralize CDCl₃: Pass your NMR solvent through a small plug of basic alumina before dissolving the sample.[1]

  • Avoid Heating: Evaporate solvents at < 35°C.[1]

Q: Can I use Reverse Phase (C18)?

A: Generally, no .[1] The high aqueous content required for C18 methods (Water/Acetonitrile) poses a hydrolysis risk to the N-MOM aminal functionality, especially if the pH drifts acidic. If you must use C18, buffer the aqueous phase to pH 7.5–8.0 using Ammonium Bicarbonate.

References

  • Gatto, V. J., et al. (1990).[5] "4,13-Diaza-18-Crown-6".[1][5][6] Organic Syntheses, 68, 227.[5] (Provides foundational synthesis and purification logic for diaza-crowns).

  • Biotage. (2023).[1][7][8] "When should I use an amine-bonded silica for flash chromatography?". Biotage Knowledge Base.[1] (Explains the mechanism of amine tailing and silica acidity).

  • University of Rochester. (n.d.).[1] "Chromatography: The Solid Phase". Laboratory Techniques Guide. (Defines the acidity/basicity of Alumina vs. Silica).

  • Lukyanenko, N. G., et al. (2001). "Synthesis of Bis-8-Hydroxyquinoline-Armed Diazatrithia-15-Crown-5". DTIC. (Describes purification of N-substituted diaza-crowns using radial chromatography and alumina).

Sources

Technical Support Center: Stability of Methoxymethyl (MOM) Groups on Diaza Crowns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methoxymethyl (MOM) protecting groups on diaza crown ethers, particularly in acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a methoxymethyl (MOM) group, and why is it used to protect the nitrogen atoms in diaza crowns?

A: The methoxymethyl (MOM) group is an acetal, CH₃OCH₂–, used in organic synthesis to protect nucleophilic functional groups like alcohols and amines from unwanted side reactions.[1] In the context of diaza crowns, the secondary amine nitrogens are nucleophilic and can interfere with various reactions, such as those involving electrophiles.

The primary reasons for using MOM groups to protect the nitrogens in diaza crowns are:

  • Inertness: The N-MOM bond is stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and organometallic reagents.[2][3] This allows for extensive modification of other parts of the molecule.

  • Removability: The MOM group is considered a "labile" protecting group, meaning it can be removed under specific, controlled conditions—typically with acid—to regenerate the free amine.[4]

Q2: What is the fundamental mechanism of N-MOM group cleavage under acidic conditions?

A: The cleavage of a MOM group from a nitrogen atom is an acid-catalyzed hydrolysis reaction, proceeding through the formation of a stabilized carbocation intermediate. The generally accepted mechanism is as follows:

  • Protonation: The reaction is initiated by the protonation of the ether oxygen (the one further from the nitrogen), which is the more basic oxygen atom. This step transforms the methoxy group into a good leaving group (methanol).

  • Formation of an Oxocarbenium Ion: The protonated ether leaves as methanol, and the resulting species is a resonance-stabilized oxocarbenium ion ([R₂N=CH₂]⁺ ↔ R₂N-CH₂⁺).

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the electrophilic carbon of the ion.

  • Collapse to Products: The resulting intermediate is unstable and collapses to yield the deprotected secondary amine, formaldehyde, and regenerates the acid catalyst.

An alternative pathway involves protonation of the oxygen atom closer to the nitrogen, leading to a hemiaminal ether intermediate, which then decomposes to the final products.[1]

Caption: Acid-catalyzed deprotection of an N-MOM group.
Q3: What experimental factors influence the rate of MOM group cleavage on a diaza crown?

A: The stability of the N-MOM bond is not absolute and is highly dependent on the specific reaction conditions. Understanding these factors is crucial for both intentional deprotection and avoiding unintentional cleavage.

FactorEffect on StabilityCausality and Scientific Rationale
pH / Acid Strength Decreases significantly as pH drops.The initial and rate-limiting step is protonation. Stronger acids (lower pKa) or higher concentrations of H⁺ increase the rate of this step, accelerating cleavage. MOM groups are generally stable in a pH range of 4-12 but are readily cleaved by strong acids like HCl or TFA.[2][5]
Temperature Decreases as temperature increases.Cleavage is a chemical reaction with activation energy. Providing thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the activation barrier faster.[6]
Solvent System Varies. Protic solvents can accelerate cleavage.Protic solvents (e.g., water, methanol, ethanol) can participate directly in the reaction by stabilizing intermediates and acting as the nucleophile (H₂O) to trap the oxocarbenium ion.[1] Reactions in aprotic solvents like Dichloromethane (DCM) may proceed slower unless a source of protons and a nucleophile are present.
Lewis Acids Can promote cleavage without Brønsted acids.Lewis acids (e.g., TMSBr, Zn(OTf)₂, ZnBr₂) can coordinate to the ether oxygen, activating it as a leaving group and initiating cleavage, often under milder or non-protic conditions.[1][7][8]
Steric Hindrance May slightly increase stability.While not a dominant factor for the small MOM group, significant steric bulk near the N-MOM bond could hinder the approach of the acid catalyst or solvent molecules, potentially slowing the deprotection rate.

Troubleshooting Guide

Q1: I'm observing partial or complete deprotection of my MOM-protected diaza crown during an aqueous work-up, even though I didn't add a strong acid. What is happening?

A: This is a common issue that often arises from using "neutral" salts that are actually weakly acidic in solution.

  • The Culprit: Acidic Salt Solutions: The most frequent cause is washing with or quenching a reaction with a saturated solution of ammonium chloride (NH₄Cl). The ammonium ion is the conjugate acid of a weak base (ammonia) and will establish an equilibrium in water, releasing H⁺ and lowering the pH of the solution to around 4.5-5.5.

    NH₄⁺ ⇌ NH₃ + H⁺

    This pH is often low enough to initiate slow cleavage of the acid-sensitive MOM group, especially if the work-up is prolonged or performed at room temperature.[9]

  • Troubleshooting Steps:

    • Check the pH: Before use, check the pH of your wash solutions with pH paper.

    • Use a True Neutral Wash: Replace the NH₄Cl wash with alternatives like deionized water or a saturated sodium chloride (brine) solution.

    • Use a Mildly Basic Wash: If your compound is stable to mild base, a wash with saturated sodium bicarbonate (NaHCO₃) solution (pH ≈ 8.3) can be used to neutralize any trace acid from the reaction before extraction.

    • Minimize Contact Time: Perform the aqueous work-up quickly and at a lower temperature (e.g., in an ice bath) to minimize the rate of any potential acid-catalyzed hydrolysis.

Q2: My MOM-protected diaza crown shows peak tailing, splitting, or shifting retention times during reverse-phase HPLC analysis with an acidic mobile phase (e.g., containing 0.1% TFA or formic acid). Is the compound degrading on the column?

A: Yes, it is highly probable that the compound is degrading on the column. The acidic mobile phase required for good peak shape in reverse-phase HPLC is often sufficient to slowly cleave the N-MOM bonds. This on-column degradation leads to a mixed population of molecules (fully protected, partially deprotected, fully deprotected), causing poor chromatography.[10][11]

HPLC_Troubleshooting Start Problem: Poor peak shape (tailing, splitting) for MOM-diaza crown in acidic HPLC. Q1 Is the issue seen in all peaks or just the target compound? Start->Q1 A1_All System Issue: Check for leaks, improper fittings, column void. Q1->A1_All All Peaks A1_Target Compound-Specific Issue: Likely on-column degradation. Q1->A1_Target Target Only End Optimized analysis or alternative purification chosen. A1_All->End Q2 Can you modify the HPLC method? A1_Target->Q2 A2_No Purify by other means: - Flash chromatography (neutralized silica) - Crystallization Q2->A2_No No A2_Yes Method Optimization Q2->A2_Yes Yes A2_No->End Opt1 Reduce Acidity: - Lower TFA/FA concentration (e.g., 0.05%) - Use a weaker acid modifier if possible. A2_Yes->Opt1 Opt2 Reduce Temperature: Run analysis at a lower column temperature (e.g., 15-20°C) to slow degradation. A2_Yes->Opt2 Opt3 Increase Flow Rate / Shorten Gradient: Minimize the compound's residence time on the column. A2_Yes->Opt3 Opt4 Use a Neutral Mobile Phase: If separation is adequate, use a mobile phase without acid. May require a different column type. A2_Yes->Opt4 Opt1->End Opt2->End Opt3->End Opt4->End

Caption: Troubleshooting workflow for HPLC analysis.
Q3: My synthetic route requires a mildly acidic step, but I need to preserve the N-MOM groups. What are my options?

A: This requires a careful balancing act. The key is to use the mildest acidic conditions possible that will still effect the desired transformation.

  • Use Buffered Systems: If possible, use a buffer to maintain the pH in the 4-5 range, where MOM cleavage is slow but sufficient acidity might be present for your reaction.

  • Use Pyridinium p-Toluenesulfonate (PPTS): PPTS is a mildly acidic catalyst that is often used for the formation of other acid-labile groups (like THP ethers) and can be a good choice for reactions where stronger acids would cleave the MOM group.[1]

  • Lewis Acid Catalysis: Investigate if your desired reaction can be catalyzed by a Lewis acid instead of a Brønsted-Lowry acid. Some Lewis acids may not be reactive enough to cleave the MOM group under anhydrous conditions.[7]

  • Control Temperature: Perform the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to disfavor the MOM cleavage pathway, which will have a higher activation energy than many other acid-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for Complete Deprotection of N,N'-bis(MOM)-Diaza Crown Ethers

This protocol describes a standard method for the complete removal of MOM groups from a diaza crown ether using trifluoroacetic acid (TFA).

Materials:

  • N,N'-bis(MOM)-protected diaza crown ether

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the MOM-protected diaza crown (1.0 eq.) in DCM to make a 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq.) to the stirring solution. Note: For sensitive substrates, a weaker acid like 2M HCl in an alcohol solvent can be used, often with gentle heating.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected diaza crown.

  • Purification: Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Assay for Testing N-MOM Stability Under Specific Acidic Conditions

This protocol allows you to determine the stability of your specific MOM-protected compound under conditions you plan to use in a subsequent reaction step.

Materials:

  • Your N-MOM protected diaza crown

  • The acidic reagent of interest (e.g., PPTS, acetic acid, etc.)

  • The solvent for the planned reaction

  • Internal standard (a stable, unreactive compound with a distinct NMR or HPLC signal)

  • NMR tubes or HPLC vials

  • Thermostatted reaction block or water bath

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your MOM-protected compound and a known concentration of an internal standard in the chosen reaction solvent.

  • Initiate the Test: In an NMR tube or a small vial, place a measured aliquot of the stock solution. Add the acidic reagent of interest at the desired concentration/equivalents.

  • Time Zero Sample: Immediately take an aliquot of the reaction mixture, quench it in a separate vial containing a slight excess of base (e.g., triethylamine or a NaHCO₃ solution), and analyze by HPLC or ¹H NMR. This is your t=0 reference point.

  • Incubate and Sample: Place the reaction vial in a thermostatted block at the desired reaction temperature.

  • Time-Course Analysis: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw aliquots, quench them as in step 3, and analyze.

  • Data Analysis: By comparing the ratio of the integration of your starting material's characteristic peak to the internal standard's peak over time, you can quantify the rate of decomposition under your specific conditions and determine if the N-MOM group is sufficiently stable for your planned reaction.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Organic Syntheses. 4,13-DIAZA-18-CROWN-6. [Link]

  • ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • University of Illinois. Protecting Groups. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. [Link]

  • Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Phenomenex. LC Chromatography Troubleshooting Guide. [Link]

  • Reddit. Stability of -OMOM protecting groups. [Link]

Sources

Technical Support Center: Troubleshooting Low Binding Efficiency in Diaza-15-Crown-5 Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for diaza-15-crown-5 (DA15C5) complexation. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile macrocycle. We understand that achieving high and reproducible binding efficiency is critical for your applications, from ion sensing to drug delivery. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the interaction between diaza-15-crown-5 and guest cations. A solid understanding of these concepts is the first step in effective troubleshooting.

Q1: What is the fundamental mechanism of cation binding by diaza-15-crown-5?

A: The binding is a classic example of "host-guest" chemistry. The diaza-15-crown-5 molecule acts as the "host." Its central cavity is lined with three oxygen and two nitrogen atoms, all of which possess lone pairs of electrons. These electron-rich atoms orient inwards, creating a polar, hydrophilic cavity that can effectively coordinate with a positively charged cation (the "guest").[1][2] The exterior of the crown ether ring is composed of ethylene groups, giving it a non-polar, hydrophobic character that allows the entire complex to dissolve in organic solvents.[1][3] The primary driving force for this interaction is the electrostatic attraction between the cation and the lone pairs of the heteroatoms.

Q2: I have worked with 15-crown-5 before. What is the most critical additional factor I must control when using diaza-15-crown-5?

A: The single most critical factor differentiating diaza-crown ethers from their standard crown ether counterparts is pH . The two nitrogen atoms in the ring are basic and can be protonated in acidic conditions. When protonated (forming -NH₂⁺-), their lone pairs are no longer available to coordinate with a metal cation. Furthermore, the resulting positive charges on the ring actively repel the target cation, leading to a catastrophic loss of binding efficiency.[4] For many applications, successful complexation is only achieved in neutral to basic conditions.[4][5]

Q3: Which cations are expected to bind most strongly to diaza-15-crown-5?

A: The principle of "best fit" is paramount. The binding affinity is highest when the ionic radius of the cation closely matches the size of the crown ether's cavity.[1][6][7] The cavity diameter of 15-crown-5 is approximately 1.7–2.2 Å. Therefore, it shows a strong preference for the sodium cation (Na⁺), whose ionic radius is a near-perfect match.[2][8][9] While it can also complex with other cations like K⁺, Li⁺, and some transition metals, the stability of these complexes is generally lower if their size is a poor match.[8][9]

Section 2: In-Depth Troubleshooting Guide

This section is structured to address specific experimental problems. Follow the logical flow to diagnose your issue.

Problem Area 1: Consistently Low or No Complex Formation

A: Your first and most crucial check should be the pH of your reaction medium . As explained above, the nitrogen atoms in the diazacrown ring are susceptible to protonation. If your solution is even mildly acidic, the ligand will exist in a protonated, inactive state.

  • Causality: The protonation of the amine groups introduces positive charges into the macrocyclic ring. This not only makes the lone pair electrons unavailable for coordination but also creates an electrostatic repulsion with the incoming positive metal cation, completely inhibiting complex formation.[4][5]

See Protocol 1 for a systematic approach to pH optimization.

Diagram 1: pH-Dependent Binding Activity of Diaza-15-Crown-5

pH_Dependence cluster_cation Inactive Protonated Diaza-15-Crown-5 (-NH₂⁺-)(-NH₂⁺-) Cation Repulsion NO BINDING Active Deprotonated Diaza-15-Crown-5 (-NH-)(-NH-) Lone Pairs Available BINDING ACTIVE Cation1 M⁺ Active:f2->Cation1 Binds Cation2 M⁺ Cation2->Inactive:f1 Repelled

Caption: pH effect on Diaza-15-Crown-5 binding capability.

A: The next step is to rigorously verify the cation-cavity size compatibility . While DA15C5 has some flexibility, it cannot effectively bind cations that are significantly too large or too small for its cavity.

  • Causality: If a cation is too large (e.g., Cs⁺), it cannot penetrate the cavity to establish optimal coordination with all the heteroatoms.[3] If it is too small (e.g., Li⁺), it may "rattle" inside the ring, leading to weaker electrostatic interactions and poor desolvation, resulting in a less stable complex compared to a perfectly sized ion like Na⁺.[10]

Data Table 1: Cation-Cavity Size Compatibility for Diaza-15-Crown-5

Cation Ionic Radius (Å) Compatibility with DA15C5 (Cavity ~1.7-2.2 Å) Expected Binding Affinity
Li⁺ 0.76 Too Small Moderate to Low[11]
Na⁺ 1.02 Excellent Fit High [2][8][9]
K⁺ 1.38 Moderate Fit Moderate[8]
Mg²⁺ 0.72 Too Small Low
Ca²⁺ 1.00 Excellent Fit High (but charge density is a factor)
Rb⁺ 1.52 Poor Fit Low

| Cs⁺ | 1.67 | Very Poor Fit | Very Low |

Ionic radii from various standard crystallographic sources.

Problem Area 2: Efficiency is Lower Than Expected or Highly Variable

A: Absolutely. The solvent plays a critical, competitive role in the complexation equilibrium. If you are using a solvent with a high donor number or polarity, it can effectively solvate the cation, creating a "solvation shell" that the crown ether must strip away. This process is energetically costly and reduces the overall stability (and thus yield) of the final complex.[7][12][13]

  • Causality: The formation of the complex is an equilibrium between the solvated cation and the crown-bound cation. Solvents that are strong Lewis bases (high donicity) interact strongly with the cation (a Lewis acid), shifting the equilibrium away from the desired complex.[3] Studies have shown an inversely proportional relationship between solvent Gutman Donicity and complex stability.[13]

Data Table 2: Influence of Common Solvents on Complex Stability

Solvent Dielectric Constant (ε) Donor Number (DN) General Effect on Stability
Acetonitrile 37.5 14.1 Favorable; moderate polarity, low donicity.[12]
Propylene Carbonate 64.9 15.1 Very Favorable; high stability observed.[12][13]
Methanol 32.7 19.0 Less Favorable; competes for cation.[12][14]
Water 80.1 18.0 Unfavorable; strong hydration of cations.[7][12]
Dimethylformamide (DMF) 36.7 26.6 Unfavorable; high donicity leads to strong cation solvation.[12][13]

| Tetrahydrofuran (THF) | 7.6 | 20.0 | Favorable; low polarity reduces cation solvation.[14] |

Troubleshooting Step: If you are using a high DN solvent like DMF or water, consider switching to acetonitrile or THF. If solubility is an issue, consider binary mixtures, as their properties can be finely tuned.[12][14]

A: Yes, the counter-ion (anion) can subtly but significantly influence the thermodynamics of complexation. The stability of the final ion-pair complex can be influenced by the nature of the anion.

  • Causality: While the primary binding is between the cation and the crown, the resulting complex must still associate with its counter-ion. "Soft" anions (like perchlorate, ClO₄⁻; iodide, I⁻; or thiocyanate, SCN⁻) tend to form weaker ion pairs with the cation, making the cation more available to the crown ether.[15] Conversely, "hard" anions (like fluoride, F⁻; or acetate, CH₃COO⁻) can form tighter ion pairs with the cation, increasing the energy barrier for complexation. Some studies have noted that soft anions can lead to complexes with expanded phase temperature ranges and greater stability.[15]

Troubleshooting Step: If you are using a salt with a hard anion (e.g., sodium acetate), try switching to a salt with a softer, more weakly coordinating anion like sodium perchlorate (NaClO₄) or sodium triflate (NaOTf) to see if efficiency improves.

Section 3: Experimental Protocols
Protocol 1: Systematic pH Optimization for DA15C5 Complexation

This protocol uses a small-scale experiment to quickly identify the optimal pH range for your specific system.

  • Preparation:

    • Prepare a 10 mM stock solution of your diaza-15-crown-5 ligand in a suitable solvent (e.g., acetonitrile/water 1:1).

    • Prepare a 10 mM stock solution of your metal salt (e.g., NaClO₄) in the same solvent.

    • Prepare a series of buffers covering a pH range from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, borate buffers for pH 8-10).

  • Experimental Setup:

    • Set up a series of 5-7 vials.

    • In each vial, add the ligand stock (to a final concentration of 1 mM), the metal salt stock (final concentration 1 mM), and one of the buffers (e.g., at 10% v/v). Ensure the final volume is the same in all vials.

    • Include a control vial with no buffer to assess the "natural" pH of your system.

  • Incubation and Analysis:

    • Allow the solutions to equilibrate for 30-60 minutes at a constant temperature.

    • Analyze the extent of complex formation in each vial using a suitable technique:

      • UV-Vis Spectroscopy: If the complex has a distinct absorption profile from the free ligand.

      • Fluorescence Spectroscopy: If using a fluorescently tagged diazacrown.[16]

      • ¹H NMR: Look for chemical shifts in the ethylene protons of the crown ether upon cation binding.

  • Evaluation:

    • Plot the analytical signal corresponding to complex formation against the pH of the buffer. The peak of this curve represents your optimal pH range. You should observe a sharp drop-off in complexation at pH values below 7.[4]

Diagram 2: Troubleshooting Workflow for Low Binding Efficiency

Troubleshooting_Workflow start Start: Low Binding Efficiency check_ph 1. Check System pH start->check_ph is_ph_ok Is pH > 7.5? check_ph->is_ph_ok adjust_ph Action: Adjust pH to 8-9 with non-coordinating buffer is_ph_ok->adjust_ph No check_cation 2. Verify Cation-Cavity Fit is_ph_ok->check_cation Yes adjust_ph->check_ph is_cation_ok Is cation size ~1.0 Å (e.g., Na⁺, Ca²⁺)? check_cation->is_cation_ok select_cation Action: Select a cation with a better size match (See Table 1) is_cation_ok->select_cation No check_solvent 3. Evaluate Solvent Choice is_cation_ok->check_solvent Yes select_cation->check_cation is_solvent_ok Is solvent low donicity (e.g., ACN, THF)? check_solvent->is_solvent_ok select_solvent Action: Switch to a less competitive solvent (See Table 2) is_solvent_ok->select_solvent No check_anion 4. Consider Counter-Anion is_solvent_ok->check_anion Yes select_solvent->check_solvent use_soft_anion Action: Use salt with a soft, non-coordinating anion (e.g., ClO₄⁻, OTf⁻) check_anion->use_soft_anion success Success: High Binding Efficiency use_soft_anion->success

Caption: A logical workflow for troubleshooting low binding efficiency.

References
  • Taylor & Francis. (n.d.). 15-crown-5 – Knowledge and References. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Study of Complex Formation Between Diaza-15-Crown-5 with Uranyl Cation in Some Binary Mixed Aqueous and Non-Aqueous Solvents. Retrieved from [Link]

  • Buschbeck, R., Gorka, M., & Würthner, F. (2010). Counterion effects on the columnar mesophases of triphenylene-substituted[5]crown-6 ethers: is flatter better? Chemistry – A European Journal, 16(21), 6239-6248. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.7: Crown Ethers. Retrieved from [Link]

  • Filo. (2025). Discuss the stability of Lanthanide complexes with crown ether. Retrieved from [Link]

  • Fiveable. (2025). Crown Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

  • Universitas Gadjah Mada. (n.d.). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Crown ether. Retrieved from [Link]

  • ResearchGate. (2020). Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS OF MONO-AND DIAZADIBENZO CROWN ETHERS WITH lONIZABLE PENDANT GROUPS. Retrieved from [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. Retrieved from [Link]

  • Wikipedia. (n.d.). 15-Crown-5. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Retrieved from [Link]

  • Scientific Information Database. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Retrieved from [Link]

  • ResearchGate. (2025). Conductometric Determination of the Stability Constants of the Inclusion Complexes of Alkali Cations with [22-DD] Diaza Crown Ether, and Cryptands in Acetonitrile. Retrieved from [Link]

  • Semantic Scholar. (2010). Solvent influence upon complex formation between benzo-15-crown-5 and Mg2+, Ca2+ and Sr2+ cations in some pure and binary mixed solvents using conductometric method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability constants of diaza-crown-ether complexes of univalent metal ions and free energies of transfer of ligand and complexes from acetonitrile to several solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Diacylated 1,10‐diaza‐18‐crown‐6 as an Alternative Template for Fluorescent Sensors of Calcium Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Cation Binding in Nickel Pincer-Crown Ether Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Establishing the binding affinity of organic carboxylates to 15-metallacrown-5 complexes. Retrieved from [Link]

  • Indian Academy of Sciences. (1994). Cation binding and photophysical properties of a monoaza-15-crown-5-ether linked cyanine dye. Retrieved from [Link]

Sources

optimizing solvent systems for diaza crown ether crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent System Optimization for Diaza Crown Ether Crystallization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming conformational flexibility and hygroscopicity in macrocyclic polyamine purification.

Introduction: The "Floppy" Molecule Challenge

Diaza crown ethers (e.g., 4,13-diaza-18-crown-6, diaza-15-crown-5) present a unique crystallization challenge compared to rigid aromatics. These macrocycles possess significant conformational freedom ("floppiness") and high basicity due to the nitrogen lone pairs.

The Core Problem:

  • Conformational Entropy: The molecules resist packing into an ordered lattice because they constantly fluctuate between conformations in solution.

  • Hygroscopicity: The nitrogen and oxygen donors avidly grab atmospheric moisture, lowering the melting point and often resulting in a "sticky gum" rather than a crystal.

  • Oiling Out: Instead of nucleating, the compound separates as a solute-rich oil phase, trapping impurities.[1][2]

This guide provides self-validating protocols to force these molecules into order.

Module 1: Validated Solvent Systems

Do not guess. Use these field-proven solvent pairs based on the specific derivative you are handling.

Table 1: Solvent Matrix for Common Diaza Crowns

Compound ClassPrimary Solvent (Good Solubilizer)Antisolvent (Precipitant)Validated Ratio (v/v)Mechanistic Note
Free Ligand (e.g., 4,13-diaza-18-crown-6)Toluene n-Hexane or n-Heptane 1:3 to 1:5Toluene solvates the macrocycle via

-interactions; alkanes force aggregation.
N-Benzylated Precursors Ethanol (Absolute) None (Single Solvent)N/ACrystallizes upon cooling (reflux

-20°C). Water traces must be excluded.
Hygroscopic Oils (e.g., 15-crown-5 derivatives)Methanol Diethyl Ether 1:10Methanol disrupts water clusters; Ether acts as a low-polarity antisolvent.
Protonated Salts (HCl/HBr salts)Water Ethanol or Acetone 1:4High dielectric water dissolves the salt; organic solvent lowers dielectric constant to induce precipitation.

Module 2: Troubleshooting "Oiling Out" (Phase Separation)

Symptom: You cool your hot solution, and instead of white needles, you see a distinct, oily layer at the bottom of the flask. Cause: The temperature entered the "spinodal decomposition" region before the "metastable zone" for nucleation.

The "Cloud Point" Titration Protocol

Use this when standard cooling fails.

  • Dissolution: Dissolve 500 mg of crude diaza crown in the minimum amount of Toluene at 60°C.

  • Titration: Add n-Hexane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Back-Step: Add 2-3 drops of Toluene to just clear the solution again.

  • Insulation: Wrap the flask in cotton wool or place it in a Dewar flask with hot water.

  • Slow Cool: Allow the system to reach room temperature over 6-8 hours.

    • Why: This keeps the system in the metastable zone, favoring crystal growth over oil formation.[1]

Self-Validation Check:

  • Pass: Distinct geometric crystals (needles or plates) form on the glass walls.

  • Fail: Oil droplets reform. Action: Reheat and add a "seed" crystal (if available) or scratch the glass with a glass rod to induce nucleation sites.

Module 3: The Complexation "Cheat Code"

If the free ligand refuses to crystallize (common with smaller rings like diaza-15-crown-5), do not fight the entropy. Template it.

Theory: Adding a metal salt forces the "floppy" macrocycle to wrap around the cation, locking it into a rigid, crystalline conformation.

Workflow:

  • Complexation: Dissolve crude oil in Methanol . Add 1.05 equivalents of NaSCN (Sodium Thiocyanate).

  • Crystallization: The [Na(diaza-crown)]SCN complex usually crystallizes rapidly because it is rigid and ionic.

  • Purification: Recrystallize the complex from Methanol/Ether.

  • Release: Dissolve the pure crystals in Chloroform and wash 3x with Water . The NaSCN moves to the water; the pure diaza crown stays in the Chloroform.

  • Dry: Dry organic layer (

    
    ) and evaporate.
    

Module 4: Vapor Diffusion (For X-Ray Quality)

When you need a single crystal for structure determination, bulk recrystallization is too chaotic. Use Vapor Diffusion.[3][4]

Diagram 1: Vapor Diffusion Setup This logic applies to growing crystals of highly soluble macrocycles.

VaporDiffusion cluster_0 Vapor Diffusion Chamber InnerVial Inner Vial (Solute + Good Solvent) High Solubility Equilibrium Vapor Transfer (Antisolvent diffuses INTO Inner Vial) InnerVial->Equilibrium OuterVial Outer Reservoir (Antisolvent) Volatile & Miscible OuterVial->Equilibrium Wait Wait 3-7 Days (Do not disturb) Equilibrium->Wait Start Dissolve Diaza Crown in Toluene (0.5 mL) Setup Place open inner vial inside outer vial containing 2 mL Hexane Start->Setup Setup->InnerVial Setup->OuterVial Seal Cap Outer Vial Tightly Result X-Ray Quality Crystals Wait->Result

Caption: Schematic of the vapor diffusion method. The volatile antisolvent (Hexane) slowly diffuses into the solute solution (Toluene), gradually increasing supersaturation without shock-cooling.

Decision Logic: Selecting Your Workflow

Use this decision tree to determine which protocol applies to your specific situation.

DecisionTree Question1 What is the physical state of your crude product? Solid Solid / Semi-Solid Question1->Solid Oil Viscous Oil / Gum Question1->Oil PurityCheck Check TLC/NMR Solid->PurityCheck IsItHygroscopic Is it hygroscopic? Oil->IsItHygroscopic HighImpurity High Impurity (Linear polymers?) PurityCheck->HighImpurity LowImpurity Minor Impurity PurityCheck->LowImpurity Complexation NaSCN Complexation (See Module 3) HighImpurity->Complexation Recryst Standard Recrystallization (Toluene/Hexane) LowImpurity->Recryst YesHygro Yes (Absorbs water) IsItHygroscopic->YesHygro NoHygro No (Just oily) IsItHygroscopic->NoHygro Dry Azeotropic Drying (Rotovap with Toluene) YesHygro->Dry CloudPoint Cloud Point Titration (See Module 2) NoHygro->CloudPoint Dry->NoHygro

Caption: Workflow decision matrix for diaza crown ether purification based on physical state and impurity profile.

FAQ: Expert Troubleshooting

Q1: My crystals turn into a puddle on the filter paper. Why? A: This is likely "hygroscopic deliquescence." The crystals are absorbing moisture from the air and dissolving in it.

  • Fix: Filter under a blanket of dry Nitrogen or Argon. Wash with anhydrous Hexane (not ether, which condenses water due to cooling). Store immediately in a desiccator.

Q2: I see a white precipitate, but NMR shows it's not my crown ether. A: You likely precipitated linear polymer byproducts or salts.

  • Validation: Crown ethers usually form distinct crystalline shapes (needles/prisms). Amorphous powders are often linear oligomers.

  • Fix: Use the Complexation Method (Module 3) . Linear polymers generally do not coordinate NaSCN as tightly as the macrocycle and will remain in the mother liquor.

Q3: Can I use Acetonitrile? A: Be careful. Acetonitrile can act as a guest molecule, forming solvates with 18-crown-6 derivatives. While this gives nice crystals, the solvent is trapped in the lattice. If you need solvent-free ligand, you must dry the crystals under high vacuum (0.1 mmHg) at 60°C for 12 hours to remove the coordinated acetonitrile.

References

  • Gokel, G. W., et al. (1988). "Synthesis of N,N'-di(substituted)diaza-18-crown-6 derivatives." Organic Syntheses, Coll.[5][6] Vol. 6, p. 112.

  • Pedersen, C. J. (1967).[7] "Cyclic polyethers and their complexes with metal salts."[7][8] Journal of the American Chemical Society, 89(26), 7017–7036.

  • Kulstad, S., & Malmsten, L. A. (1979). "Diaza-crown ethers.[5][9] I. Preparation and properties of some N,N'-disubstituted 1,7,10,16-tetraoxa-4,13-diazacyclooctadecanes." Acta Chemica Scandinavica, B33, 469-474.

  • BenchChem Technical Support. (2025). "15-Crown-5 Synthesis and Purification Guide."

Sources

Technical Support Center: N,N'-Bis-(methoxymethyl)diaza-15-crown-5 Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Bis-(methoxymethyl)diaza-15-crown-5 (CAS: 213920-49-1) contains a hemiaminal ether linkage (


). While this Methoxymethyl (MOM) group is robust under basic conditions, it is highly labile in acidic environments . The most common cause of experimental failure is inadvertent exposure to trace acids present in solvents (e.g., aged chloroform) or stationary phases (e.g., silica gel).

This guide provides authoritative protocols to prevent, diagnose, and remediate hydrolysis issues.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Q: Why is my compound degrading even in "neutral" solvents?

A: The


-methoxymethyl group acts as a "masked" iminium ion. Even weak Brønsted acids catalyze its decomposition.

The Mechanism:

  • Protonation: Trace acid (

    
    ) protonates the ether oxygen.
    
  • Elimination: Methanol is expelled, generating a highly reactive iminium ion.

  • Hydrolysis: Water attacks the iminium, collapsing the structure into formaldehyde and the free secondary amine (Diaza-15-crown-5).

Visualization: Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Start N-MOM Precursor (Stable in Base) Inter Protonated Ether Start->Inter Fast Equilibrium Acid + H+ (Trace Acid) Iminium Iminium Ion (Reactive Electrophile) Inter->Iminium - MeOH (Rate Limiting) End Degradation Products: 1. Free Amine 2. Formaldehyde Iminium->End Hydrolysis Water + H2O

Figure 1: The acid-catalyzed degradation pathway of N-methoxymethyl amines. Note that the loss of methanol is the irreversible commitment step in non-anhydrous conditions.

Module 2: Diagnostic Protocols

Q: How do I confirm if my sample has hydrolyzed?

A: Use


 NMR.[1] The degradation signature is distinct.
NMR Troubleshooting Table
FeatureIntact Compound (

ppm)
Hydrolyzed/Degraded (

ppm)

Singlet at 4.0 – 4.2 ppm (2H)Disappears completely.
Methoxy (

)
Singlet at 3.2 – 3.4 ppm (3H)Shifts to 3.49 ppm (free methanol) if not evaporated.
Crown Protons Distinct multipletsBroadens or shifts upfield (loss of electron-withdrawing MOM).
Byproducts None9.6 ppm (Formaldehyde) or 4.8 ppm (Formaldehyde hydrate/oligomers).

Critical Check: If you see a broad singlet around 2.0–3.0 ppm that exchanges with


, you have generated the free secondary amine (

).

Module 3: Prevention & Handling

Q: Can I use Chloroform (


) for NMR analysis? 

A: CAUTION. Standard


 is acidic due to the formation of DCl upon exposure to light and oxygen.
  • Risk: Dissolving your compound in untreated

    
     can hydrolyze it within minutes.
    
  • Solution: Pass

    
     through a small plug of basic alumina  immediately before use, or use 
    
    
    
    (Benzene-d6) or
    
    
    (Acetonitrile-d3) which are non-acidic.

Q: How should I purify this compound?

A: Avoid Standard Silica Gel. Standard silica gel (pH 6.0–6.5) is sufficiently acidic to cleave the MOM group during column chromatography.

Recommended Stationary Phases:

  • Neutral/Basic Alumina: The safest option. Deactivates acidic sites.[2][3]

  • Basified Silica: Pre-treat silica slurry with 1–2% Triethylamine (

    
    ) in the eluent.
    
  • Amine-Functionalized Silica: Specialized stationary phases that prevent acid catalysis.

Workflow: Safe Purification Protocol

PurificationWorkflow Sample Crude Reaction Mixture Decision Select Stationary Phase Sample->Decision Silica Standard Silica Gel Decision->Silica Avoid Basified Basified Silica (Hexane/EtOAc + 1% Et3N) Decision->Basified Preferred Alumina Neutral/Basic Alumina Decision->Alumina Alternative Risk HIGH RISK: Acidic Hydrolysis Silica->Risk Success Pure Intact Product Basified->Success Alumina->Success

Figure 2: Decision matrix for chromatographic purification of acid-sensitive hemiaminal ethers.

Module 4: Storage & Stability FAQs

Q: What are the optimal storage conditions?

  • Temperature:

    
    .
    
  • Atmosphere: Argon or Nitrogen (Anhydrous).

  • Container: Glass vial with a Teflon-lined cap. Avoid parafilm alone as it is permeable to moisture over time.

Q: Is the compound stable in water?

  • Neutral/Basic Water: Moderately stable (hours to days) if pH > 7.5.

  • Acidic Water: Rapid degradation.

  • Buffer Advice: If aqueous studies are required (e.g., biological assays), use HEPES or Tris buffers (pH 7.5–8.0) . Avoid Phosphate Buffered Saline (PBS) if the pH drifts below 7.2.

References

  • MOM Group Stability: T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, New York, 1999.
  • Diaza-Crown Synthesis: Arkivoc, 2007 , (ix), 16-24. (Describes synthesis and handling of bis-crown ethers).

  • Purification of Labile Amines: Biotage Technical Note, "When should I use an amine-bonded silica?". (Details the acidity of standard silica and alternatives).

  • Hydrolysis Mechanism: Beilstein J. Org. Chem., 2019 , 15, 795–804. (Kinetics of alkoxyalkyl group hydrolysis).

  • Compound Data: PubChem CID 36336 (15-Crown-5 analogs).[4][5][6]

Sources

removing unreacted starting materials from diaza crown ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diaza Crown Ether Purification Topic: Removing Unreacted Starting Materials & Impurities Document ID: DCE-PUR-001 Version: 2.4 (Current)

Introduction: The "Macrocyclic Tar" Challenge

Synthesizing diaza crown ethers (e.g., 4,13-diaza-18-crown-6) often results in a crude mixture containing the desired macrocycle, unreacted linear amines, linear di-tosylates/halides, and oligomeric "tars." Because the polarity of the linear diamine starting materials often mirrors that of the cyclic product, standard silica chromatography frequently fails, resulting in severe tailing or irreversible adsorption.

This guide provides three self-validating protocols to isolate high-purity diaza crown ethers. These methods rely on the unique physical properties of the macrocycle: its basicity, its thermal stability, and its thermodynamic affinity for specific cations.

Module 1: The pH-Switch Protocol (Acid-Base Extraction)

Best For: Removing neutral impurities (unreacted tosylates, halides, non-basic byproducts). Mechanism: Diaza crown ethers contain secondary amines. By manipulating pH, we can toggle the molecule between a lipophilic neutral state and a hydrophilic ammonium salt state.

The Protocol
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) .

  • Protonation (Extraction 1):

    • Add 1M HCl (or HBr) to the DCM layer.

    • Chemist's Note: The diaza crown protonates (

      
      ) and migrates to the aqueous phase. Neutral impurities (unreacted di-tosylates) remain in the DCM.
      
  • The Wash:

    • Separate the layers.[1][2] Keep the Aqueous (Acidic) layer.

    • Wash the aqueous layer 2x with fresh DCM to strip remaining neutrals.

  • Deprotonation (The Switch):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 4M NaOH or KOH pellets until pH > 12.

    • Visual Cue: The solution may become cloudy as the free amine regenerates and exceeds its water solubility limit.

  • Recovery (Extraction 2):

    • Extract the basic aqueous phase 3x with Chloroform (CHCl₃) .

    • Why Chloroform? Diaza crowns often have higher partition coefficients in chloroform than DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and evaporate.
    
Visualization: The pH-Switch Logic Gate

AcidBaseLogic Start Crude Mixture (Crown + Neutrals + Amines) AcidStep Add 1M HCl Partition DCM/Water Start->AcidStep OrgLayer1 DCM Layer (Contains Neutrals/Tosylates) AcidStep->OrgLayer1 Neutrals stay organic AqLayer1 Aq. Acid Layer (Protonated Crown) AcidStep->AqLayer1 Crown protonates Discard Discard (Waste) OrgLayer1->Discard BaseStep Basify to pH > 12 (NaOH) AqLayer1->BaseStep ExtractStep Extract with CHCl3 BaseStep->ExtractStep FinalProd Pure Diaza Crown (Free Base) ExtractStep->FinalProd

Figure 1: Logical flow of the Acid-Base purification method, separating neutral impurities from the basic macrocycle.

Module 2: The Thermodynamic Trap (Cation Complexation)

Best For: Isolating the macrocycle from linear oligomers and linear amines. Mechanism: Crown ethers have a high thermodynamic affinity for specific alkali metals (Template Effect). Linear analogs lack the pre-organized cavity to bind these salts as tightly. We exploit this by precipitating the Crown-Salt Complex .

The Protocol
  • Complex Formation:

    • Dissolve the crude oil in a minimal amount of Acetonitrile (MeCN) or acetone.

    • Add 1.1 equivalents of NaI (Sodium Iodide) or KSCN (Potassium Thiocyanate) .

    • Reflux for 30 minutes, then cool slowly to room temperature, then to 0°C.

  • Filtration:

    • The Crown-NaI complex will often crystallize or precipitate.

    • Filter the solid.[1][2] Wash with cold MeCN.

    • Result: Linear impurities remain in the filtrate; the crown is trapped in the solid complex.

  • Decomplexation (The Release):

    • Option A (Thermal): If using Kugelrohr (see Module 3), the salt will remain in the pot while the crown distills.

    • Option B (Continuous Extraction): Dissolve the complex in a minimal amount of water (pH adjusted to 13 with NaOH). Perform continuous extraction with Chloroform for 24 hours.

Data: Binding Constants (Log K) in Methanol

Host Molecule Na+ Binding K+ Binding Selectivity Note
18-Crown-6 4.32 6.10 Prefers K+
Diaza-18-Crown-6 ~4.0 ~5.8 Slightly lower than O-analogs but still strong

| Linear Analog | < 2.0 | < 2.0 | Negligible binding (stays in solution) |

Module 3: Thermal Separation (Kugelrohr Distillation)

Best For: Final polishing and removing non-volatile salts/tars. Mechanism: Diaza crown ethers are thermally stable but have high boiling points. Short-path distillation (Kugelrohr) allows distillation at lower temperatures under high vacuum, separating the product from polymeric tars and salts.

The Protocol
  • Setup: Place the crude oil (or the decomplexed crude) into the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 0.1 mmHg is critical).

  • Temperature Ramp:

    • Stage 1 (100°C): Removes residual solvents and volatile linear amines (e.g., benzylamine if used in deprotection).

    • Stage 2 (150-180°C): The diaza crown typically distills in this range (depending on vacuum).

    • Visual Cue: Look for a clear, viscous oil or low-melting solid collecting in the cooled receiver bulb.

  • Residue: The black "tar" and inorganic salts remain in the source bulb.

Visualization: The Purification Workflow

PurificationCycle Crude Crude Reaction Mix Complex Add NaI/MeCN Precipitate Complex Crude->Complex Traps Crown Filter Filter Solid Complex->Filter Decomplex Dissolve in H2O (pH 13) Continuous Extraction Filter->Decomplex Solid Retained Distill Kugelrohr Distillation (170°C @ 0.1mmHg) Decomplex->Distill Organic Phase Pure Ultra-Pure Diaza Crown Distill->Pure

Figure 2: The integrated workflow combining complexation and thermal distillation for maximum purity.

Troubleshooting FAQs

Q: I tried the Acid-Base method, but my impurity also extracted into the acid layer. What now? A: You likely have unreacted linear diamines (e.g., N,N'-dibenzylethylenediamine). Since both the impurity and the product are amines, pH switching won't separate them.

  • Fix: Use Module 2 (Complexation) . The linear diamine will not precipitate with NaI/KSCN as readily as the cyclic crown. Alternatively, if the impurity is a primary amine and your crown is secondary (or tertiary), you can selectively derivatize the primary amine with acetic anhydride (making it a neutral amide) and then repeat the Acid-Base extraction.

Q: My product is solidifying as a brown wax instead of a white solid. A: This indicates solvent entrapment or trace oligomers.

  • Fix: Recrystallize from Hexanes or Absolute Ethanol .[3] Diaza-18-crown-6, for example, can be recrystallized from hexanes (1g/35mL) to yield white crystals (mp 80–81°C) [1].[3]

Q: I am using the Richman-Atkins method. How do I remove the tosyl groups efficiently? A: The detosylation step is notorious.

  • Standard: HBr in Acetic Acid / Phenol.

  • Cleanup: After the reaction, the product is a hydrobromide salt. You must neutralize this carefully (Module 1) to extract the free amine. Do not skip the extraction; the salt will not distill.

Q: Can I use Silica Gel chromatography? A: Proceed with caution. Free amines streak/tail badly on silica due to interaction with acidic silanol groups.

  • Fix: Use Neutral Alumina (Activity II-III) instead of silica. If you must use silica, add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your eluent (e.g., CHCl₃/MeOH/NH₄OH) to deactivate the silica surface.

References

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-Diaza-18-Crown-6 .[3][4] Organic Syntheses, 68, 227.[3] Link

  • Kulstad, S., & Malmsten, L. A. (1979).[4] Diaza-crown ethers.[2][3][4][5] I. Alkali ion promoted formation of diaza-crown ethers .[4] Acta Chemica Scandinavica B, 33, 469-474.[4] Link

  • Pedersen, C. J. (1967).[6] Cyclic polyethers and their complexes with metal salts . Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Richman, J. E., & Atkins, T. J. (1974).[3] Nitrogen analogs of crown ethers . Journal of the American Chemical Society, 96(7), 2268–2270. Link

Sources

Technical Support Center: Thermal Stability of N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N'-Bis-(methoxymethyl)diaza-15-crown-5 (hereafter BMM-DA15C5 ) is a specialized lariat ether precursor and cation-binding ligand.[1][2] While the parent macrocycle (diaza-15-crown-5) is relatively robust, the N-methoxymethyl substituents introduce a specific point of thermal and hydrolytic vulnerability.[1][2]

This guide addresses the frequent stability issues reported by researchers, specifically the "yellowing" of samples, loss of binding affinity after heating, and spectral inconsistencies.[2] The core instability arises because the N-methoxymethyl group is chemically an hemiaminal ether (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 linkage), which is susceptible to a retro-Mannich-type decomposition.[1]

Module 1: The Mechanism of Instability

To troubleshoot effectively, you must understand why the molecule degrades.[1] Unlike simple alkyl chains, the methoxymethyl group is not inert. It exists in an equilibrium that can be shifted by heat and moisture.[1]

The Decomposition Pathway

The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 moiety is an 

-acetal.[1] Under thermal stress or acidic catalysis, it undergoes cleavage to release formaldehyde and methanol, reverting to the parent secondary amine.[2]

Decomposition BMM BMM-DA15C5 (Intact Ligand) Inter Iminium Ion Intermediate BMM->Inter Heat (>60°C) or Acid (H⁺) Products Decomposition Products: 1. Diaza-15-crown-5 (2° Amine) 2. Formaldehyde (CH₂O) 3. Methanol (MeOH) Inter->Products Hydrolysis (+ H₂O) Products->BMM Reversible only under anhydrous synthetic conditions

Figure 1: Thermal and hydrolytic decomposition pathway of the N-methoxymethyl group.[2][3][4] Note that moisture acts as a trap, making the decomposition irreversible.[2]

Module 2: Troubleshooting Dashboard

Common Failure Modes
SymptomProbable CauseDiagnostic CheckCorrective Action
Sample turns yellow/brown upon heating Oxidative Degradation of the amine centers.[1] The N-sites are electron-rich and prone to N-oxide formation.[1]TLC/NMR: Check for broadening of signals or new downfield shifts.Protocol: Always heat under inert atmosphere (Argon/N₂). Add radical scavengers (BHT) if compatible.[1]
Pungent, sweet chemical odor Release of Formaldehyde. Thermal cleavage of the MOM group.Smell Test: Distinct formaldehyde odor. NMR: Peak at ~9-10 ppm (CHO) or disappearance of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

singlet.[1]
Stop heating immediately. The sample is degrading. Purify via neutral alumina column (avoid silica).[1]
Melting Point Depression Hydrolysis. Moisture in the sample catalyzed the cleavage during the melting point test.KF Titration: Check water content.Dry sample in a vacuum desiccator over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

at room temperature before testing.
Loss of Cation Selectivity Ring Opening or Substituent Loss. The macrocycle cavity size or donor ability has changed.[1]MS (ESI): Check for mass of parent amine (Diaza-15-crown-5, MW ~218).[1]Resynthesize or repurify. Do not use for binding constants if degradation is >5%.[1]

Module 3: Critical Handling Protocols

Protocol A: Drying and Solvent Removal (The Danger Zone)

Most degradation occurs during the "drying" phase.

  • Temperature Limit: Never exceed 40°C during rotary evaporation or vacuum drying.[1]

    • Reason: The activation energy for the retro-Mannich cleavage is lowered significantly above 50-60°C.[1]

  • Vacuum vs. Heat: Rely on high vacuum (<0.1 mbar) rather than heat to remove solvents.[1]

  • Avoid Acidic Surfaces: Do not dry in direct contact with acidic drying agents.[1] Use ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or 
    
    
    
    in the solution phase.
Protocol B: Storage Recommendations
  • Temperature: Store at -20°C .

    • Reason: Kinetic trapping prevents the equilibrium shift toward the iminium species.

  • Atmosphere: Store under Argon/Nitrogen.

    • Reason: Prevents moisture ingress (hydrolysis) and oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Reason: Protects from light (photo-oxidation of amines) and ensures a tight seal against humidity.[1]

Module 4: FAQ - Technical Support

Q1: Can I purify BMM-DA15C5 using silica gel chromatography? A: Proceed with extreme caution. Silica gel is slightly acidic (


).[1] This acidity can catalyze the cleavage of the methoxymethyl group.
  • Recommendation: Use Neutral Alumina (activity grade II or III) or pre-treat the silica gel with 1-2% triethylamine in the eluent to neutralize acidic sites.[1]

Q2: I see a "fog" forming in my flask during vacuum distillation. What is it? A: This is likely paraformaldehyde polymerizing on the cool parts of the glass.[1] It indicates your compound is decomposing and releasing formaldehyde gas.[1] Lower the bath temperature immediately.

Q3: Is the degradation reversible? A: Generally, no .[1] Once formaldehyde is lost as a gas or polymerized, and methanol is evaporated, you are left with the secondary amine (diaza-15-crown-5).[1][2] You would need to perform the Mannich reaction again (formaldehyde + methanol) to regenerate the BMM derivative.

Q4: Why is this derivative less stable than N-alkyl (e.g., N-ethyl) diaza-crowns? A: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 bond is a strong C-N sigma bond.[1] The 

bond is a hemiaminal ether (

).[1] The oxygen atom stabilizes the carbocation (iminium ion) formation, making the

bond much weaker and easier to break than a standard alkyl bond.

Module 5: Experimental Decision Tree

Use this workflow to determine if your sample is safe to process.

DecisionTree Start Start: Processing BMM-DA15C5 CheckpH Is the environment Acidic? (pH < 7) Start->CheckpH CheckTemp Is Temperature > 40°C? CheckpH->CheckTemp No (Neutral/Basic) Stop1 STOP: High Risk of Hydrolysis. Neutralize immediately. CheckpH->Stop1 Yes CheckWater Is Moisture Present? CheckTemp->CheckWater No Stop2 STOP: High Risk of Thermal Cleavage. Use High Vacuum instead. CheckTemp->Stop2 Yes CheckWater->Stop1 Yes Proceed Proceed with Caution. Monitor by TLC. CheckWater->Proceed No (Anhydrous)

Figure 2: Operational decision tree for handling BMM-DA15C5 to prevent degradation.

References

  • Gokel, G. W., et al. (1990).[1][2] "4,13-Diaza-18-Crown-6". Organic Syntheses, 68, 227.[1] (Provides foundational chemistry for N-substituted diaza-crowns and their purification).

  • PubChem. (2025).[1] "Diaza-15-crown-5 Compound Summary". National Library of Medicine.[1] (Data on the parent macrocycle's physical properties and basicity).

  • Rochelle, G. T. (2012).[1] "Thermal degradation of amines for CO2 capture". Current Opinion in Chemical Engineering. (Detailed mechanisms of amine/hemiaminal thermal degradation pathways).

  • ChemicalBook. (2024).[1] "15-Crown-5 Safety Data Sheet". (General handling and storage safety for crown ethers).

Sources

Validation & Comparative

A Comparative Guide to Cation Selectivity: Diaza-15-crown-5 vs. 18-crown-6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cation binding selectivity of two pivotal macrocyclic ligands: diaza-15-crown-5 and the archetypal 18-crown-6. For researchers, chemists, and professionals in drug development, the choice of a chelating agent is critical. It dictates the efficiency of ion transport, the sensitivity of a sensor, or the efficacy of a phase-transfer catalyst. Here, we move beyond simple data presentation to explore the fundamental principles—cavity size, donor atom identity, and solvent effects—that govern the distinct binding behaviors of these two crown ethers, supported by established experimental data and protocols.

Foundational Principles: Structure Dictates Function

At the heart of supramolecular chemistry lies the principle of molecular recognition, where a host molecule selectively binds a guest. For crown ethers, this "host-guest" interaction involves the encapsulation of a cation (guest) within the macrocycle's central cavity (host).[1][2] The stability of the resulting complex is governed by a delicate balance of forces, primarily ion-dipole interactions between the positively charged cation and the electron-rich lone pairs of the heteroatoms lining the cavity.

18-Crown-6: This molecule is a cyclic ether composed of an 18-membered ring containing six oxygen atoms.[3][4][5] Its structure is highly symmetrical and the oxygen atoms act as "hard" donor atoms, showing a strong affinity for hard acid cations like alkali and alkaline earth metals.[1][6]

Diaza-15-crown-5: This macrocycle features a smaller, 15-membered ring containing three oxygen atoms and two nitrogen atoms (1,7-diaza-15-crown-5).[7] The introduction of nitrogen atoms fundamentally alters its properties. Nitrogen is a "borderline" or softer donor atom compared to oxygen, opening up possibilities for interaction with a different range of cations.[6] Furthermore, as secondary amines, these nitrogens introduce pH-sensitivity and conformational flexibility not present in 18-crown-6.

cluster_18c6 18-Crown-6 cluster_d15c5 Diaza-15-crown-5 img_18c6 desc_18c6 18-membered ring 6 Oxygen donors (hard) Symmetrical, less flexible img_d15c5 desc_d15c5 15-membered ring 3 Oxygen (hard), 2 Nitrogen (borderline) donors Asymmetrical, pH-sensitive, more flexible

Figure 1: Structural comparison of 18-crown-6 and diaza-15-crown-5.

The "Size-Fit" Relationship: A Primary Determinant of Selectivity

The most widely recognized principle governing crown ether selectivity is the "size-fit" concept, which posits that the most stable complex forms when the ionic radius of the cation closely matches the cavity size of the macrocycle.[8][9]

As shown in Table 1, the larger cavity of 18-crown-6 is an almost perfect match for the potassium (K⁺) ion. In contrast, the smaller diaza-15-crown-5 cavity is better suited for the smaller sodium (Na⁺) ion. This fundamental difference is the primary driver of their divergent selectivity profiles for alkali metals.

Crown Ether Cavity Diameter (Å) Cation Ionic Radius (Å)
Diaza-15-crown-51.7 - 2.2Li⁺0.76
Na⁺ 1.02
K⁺1.38
Mg²⁺0.72
Ca²⁺1.00
18-Crown-6 2.6 - 3.2 Na⁺1.02
K⁺ 1.38
Rb⁺1.52
Cs⁺1.67
Sr²⁺1.18
Ba²⁺1.35
Table 1: Comparison of Crown Ether Cavity Sizes and Cation Ionic Radii. The data highlights the optimal size complementarity between Na⁺ and the 15-membered ring, and K⁺ and the 18-membered ring.

Quantitative Comparison of Binding Affinity

The stability of a host-guest complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex and stronger binding affinity. The experimental data in Table 2, typically measured in methanol to minimize competitive solvation effects, quantitatively confirms the predictions of the size-fit model.

Cation 18-Crown-6 (log K in MeOH) Diaza-15-crown-5 (log K in MeOH)
Na⁺4.30~4.5 (estimated)
K⁺6.10 ~3.8 (estimated)
Cs⁺4.60< 2.0
Ca²⁺3.903.48
Sr²⁺>5.44.64
Ba²⁺>5.64.25
Table 2: Experimentally determined stability constants (log K) for 1:1 complexes in methanol at 25°C. Data for 18-crown-6 is well-established.[3] Data for diaza-15-crown-5 is derived from various studies on aza-crowns and reflects the expected trends.[10][11]

Analysis of Binding Data:

  • 18-Crown-6 exhibits remarkable selectivity for K⁺, with a stability constant over 50 times greater than that for Na⁺.[3][12] This high selectivity is the cornerstone of its utility in applications like potassium-selective electrodes and phase-transfer catalysis involving potassium salts.[3][13][14]

  • Diaza-15-crown-5 , with its smaller cavity, shows a preference for Na⁺. However, the influence of the two nitrogen donors complicates a simple size-fit analysis. While its Na⁺/K⁺ selectivity is clear, it also forms stable complexes with certain alkaline earth metals like Sr²⁺.[15] The nitrogen atoms can also lead to enhanced binding with softer transition and heavy metal ions (e.g., Ag⁺, Pb²⁺, Hg²⁺), a capability that 18-crown-6 lacks.[1][6][16]

cluster_18c6 18-Crown-6 (Cavity: 2.6-3.2 Å) cluster_d15c5 Diaza-15-crown-5 (Cavity: 1.7-2.2 Å) C_18C6 18-C-6 C_D15C5 D15-C-5 Na Na⁺ (1.02 Å) Na->C_18C6 Loose Fit Na->C_D15C5 Strong Fit K K⁺ (1.38 Å) K->C_18C6 Optimal Fit K->C_D15C5 Too Large

Figure 2: Conceptual diagram of the size-fit principle.

Beyond Size-Fit: Critical Factors Influencing Selectivity

While the size-fit model provides a strong foundation, a comprehensive understanding requires consideration of other critical factors. The choice of experimental conditions can dramatically alter the observed binding behavior.

  • Donor Atom Identity: The "hard" oxygen atoms of 18-crown-6 preferentially bind "hard" cations like K⁺. The "borderline" nitrogen atoms in diaza-15-crown-5 increase its affinity for borderline cations like Ag⁺ and Pb²⁺, adding another dimension to its selectivity profile.[6]

  • Solvent Effects: Cation binding in solution is a competitive equilibrium. The solvent molecules are in constant competition with the crown ether to solvate the cation.[1][2] In highly polar solvents like water, the strong hydration shell of a cation must be stripped away for complexation to occur, a process that is energetically costly and reduces the observed stability constant. This is why binding studies are often performed in less-coordinating solvents like methanol.[9][17]

  • pH Sensitivity of Diaza-15-crown-5: The secondary amine groups in diaza-15-crown-5 can be protonated in acidic conditions. Protonation places a positive charge on the nitrogen atoms, completely inhibiting their ability to coordinate with a cation. This makes diaza-15-crown-5 a pH-switchable ligand, a feature that can be exploited in controlled release systems or extraction processes.

Experimental Protocol: Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

To ensure trustworthiness and provide actionable insights, we outline a robust, self-validating protocol for quantifying the thermodynamics of these interactions. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy (ΔH°), and stoichiometry (n).

Objective: To determine and compare the binding affinity and thermodynamics of K⁺ binding to 18-crown-6 and diaza-15-crown-5 in methanol.

Methodology:

  • Solution Preparation:

    • Accurately prepare a 100 mM stock solution of potassium chloride (KCl) in anhydrous methanol.

    • Accurately prepare a 10 mM stock solution of 18-crown-6 in anhydrous methanol.

    • Accurately prepare a 10 mM stock solution of diaza-15-crown-5 in anhydrous methanol.

    • For the experiment, prepare a 1 mM solution of KCl (in the syringe) and 0.1 mM solutions of each crown ether (in the sample cell) by diluting the stock solutions with methanol.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Set the injection parameters: a total of 19 injections, with the first being a 0.4 µL injection (discarded from analysis) followed by 18 injections of 2 µL each. Set the spacing between injections to 150 seconds to allow a return to baseline.

  • Experimental Run:

    • Load the 0.1 mM 18-crown-6 solution into the sample cell.

    • Load the 1 mM KCl solution into the injection syringe.

    • Equilibrate the system thermally.

    • Initiate the titration run.

    • After completion, thoroughly clean the cell and syringe.

    • Repeat the entire process using the 0.1 mM diaza-15-crown-5 solution in the sample cell.

  • Data Analysis:

    • The raw data appears as a series of heat spikes for each injection.

    • Integrate the area under each peak to determine the heat change (µJ) per injection.

    • Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of [KCl]/[Crown Ether].

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software. This fit directly yields the binding constant (Kₐ), enthalpy (ΔH°), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG° = -RTlnKₐ) and entropy (ΔS° = (ΔH° - ΔG°)/T) from the primary data.

prep 1. Solution Preparation (Crown in Cell, Cation in Syringe) load 2. Load Samples into ITC prep->load run 3. Titration Run (Inject Cation into Cell) load->run measure 4. Measure Heat Change (Raw Power vs. Time Data) run->measure integrate 5. Integrate Peaks (Heat per Injection) measure->integrate plot 6. Plot Binding Isotherm (kcal/mol vs. Molar Ratio) integrate->plot fit 7. Fit Data to Model plot->fit results 8. Obtain Thermodynamic Parameters (Kₐ, ΔH°, n, ΔG°, ΔS°) fit->results

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion and Applications

The binding selectivity of diaza-15-crown-5 and 18-crown-6 is a direct consequence of their distinct structural and electronic properties.

  • 18-Crown-6 is the undisputed choice for applications requiring high selectivity for potassium ions . Its utility is proven in phase-transfer catalysis, the construction of K⁺-selective sensors, and fundamental studies of ion transport.[3][5][18]

  • Diaza-15-crown-5 offers a more versatile profile. Its preference for sodium ions , coupled with significant affinity for certain alkaline earth and transition metals, makes it a valuable tool for broader ion separation and sensing applications.[7][11] Its key advantage is its pH-tunable binding , allowing for the development of "smart" systems where cation binding can be switched on or off with a change in acidity.

For the practicing scientist, the choice between these two macrocycles is not merely about picking the one with the highest binding constant. It is about understanding the interplay of cavity size, donor atoms, and the experimental environment to select the optimal molecular tool for the specific challenge at hand.

References

  • Wikipedia. 18-Crown-6. [Link]

  • Hossain, M. Z. (2012). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. University of Thi-Qar Journal of Science. [Link unavailable]
  • Kim, J., et al. (2001). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. Bulletin of the Korean Chemical Society. [Link unavailable]
  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]

  • chemeurope.com. 18-Crown-6. [Link]

  • Gokel, G. W. (1987). Studies of cation binding by lariat ethers and thermodynamics of the complexation process. University of Miami. [Link]

  • Lee, J. Y., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Structural Biology. [Link]

  • Gokel, G. W., et al. (1988). 18-CROWN-6. Organic Syntheses. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]

  • International Science Community Association. (2025). Anion effect on selectivity in 18-crown-6 ether interaction with alkali metal cations. Research Journal of Recent Sciences. [Link]

  • Lee, J. Y., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution. BMC Structural Biology. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]

  • Gatto, V. J., et al. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses. [Link]

  • Bronson, R. T., et al. (2001). Synthesis of Bis-8-Hydroxyquinoline-Armed Diazatrithia-15-Crown-5 and Diazatrithia-16-Crown-5 Ligands. Defense Technical Information Center. [Link]

  • YouTube. (2022). Making 18-crown-6. [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

  • ACS Publications. (2002). Synthesis of aza-crown ethers. Chemical Reviews. [Link]

  • ResearchGate. (2009). Structure of 15-crown-5. [Link]

  • Fedotova, O. V., et al. (2025). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules. [Link]

  • ResearchGate. (2025). Benzoaza-15-crown-5 Ethers: Synthesis, Structure, and Complex Formation with Metal and Ethylammonium Ions. [Link]

  • Matsumoto, K., et al. (1998).
  • Shamsipur, M., & Ghasemi, J. (1995). Study of Complex Formation Between Diaza-15-Crown-5 with Uranyl Cation in Some Binary Mixed Aqueous and Non-Aqueous Solvents. Asian Journal of Chemistry. [Link]

  • Kamijo, S., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. [Link]

  • Taylor & Francis. (2018). 15-crown-5 – Knowledge and References. [Link]

  • Wikipedia. 15-Crown-5. [Link]

  • Wibowo, A. C., et al. (2008). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry. [Link]

  • Lehaire, M.-L., et al. (2006). Cation-Coordinating Properties of Perfluoro-15-Crown-5. Journal of Fluorescence. [Link]

Sources

X-ray crystal structure data for N-substituted diaza-15-crown-5 complexes

[1][2]

Executive Summary

The N-substituted diaza-15-crown-5 scaffold represents a critical evolution in host-guest chemistry, bridging the gap between rigid oxygen-only crowns and flexible cryptands.[1][2] Unlike standard 15-crown-5 , which relies solely on hard oxygen donors to bind alkali metals (specifically Na

2


3
Structural Mechanics & Design Logic

To understand the crystallographic data, one must first grasp the governing mechanics of the 15-membered ring.[2]

The Cavity-Cation Mismatch

The 15-crown-5 ring provides a cavity diameter of 1.7–2.2 Å .[1][2]

  • Ideal Match: Na

    
     (ionic radius ~1.02 Å) and transition metals like Cu
    
    
    (~0.73 Å) fit snugly within the equatorial plane.[3]
  • Mismatch: K

    
     (1.38 Å) is too large, forcing it to perch above the ring in a pyramidal geometry.[2][3]
    
The "Lariat" Effect

In N-substituted diaza-15-crown-5 , the nitrogen atoms serve as pivot points for pendant arms (lariats).[1][2]

  • Mechanism: These arms provide axial donation, effectively converting a 2D macrocycle into a 3D pseudo-cryptand.[1][2]

  • Crystallographic Impact: This often forces the metal ion deeper into the cavity or creates distorted coordination geometries (e.g., square pyramidal) distinct from the planar coordination seen in simple 15-crown-5 complexes.[2]

Comparative Analysis: Crystal Structure Data

The following data compares the structural parameters of the standard oxygen-only 15-crown-5 against N-substituted variants.

Table 1: Geometric Parameters (Bond Lengths & Angles)

Data synthesized from X-ray diffraction studies of Cu(II) and Na(I) complexes.[3]

Parameter15-Crown-5 (O-Only) Diaza-15-Crown-5 (N-Substituted) Structural Implication
Primary Cation Na

/ Cu

Cu

/ Ag

N-donors favor transition/soft metals.[1][2][3]
M–O Bond Length 2.39 – 2.43 Å (Na–O)1.91 – 1.99 Å (Cu–O)

Shorter bonds in Cu-complexes indicate stronger covalent character.[1][3]
M–N Bond Length N/A1.93 – 2.04 Å (Cu–N)

Critical: M–N bonds are often shorter/stronger than M–O in transition metal complexes.[1][2][3]
Coordination Geometry Pentagonal Bipyramidal (7-coord)Distorted Square PyramidalN-substituents often force a specific stereochemistry due to steric bulk.[1][2][3]
Ring Conformation Relatively Planar (Equatorial)Puckered / Bowl-ShapedLariat arms distort the ring to optimize axial binding.[1][2][3]

Note: In diaza-18-crown-6 Na


 complexes, the Na–N bond (2.79 Å) is significantly longer than the Na–O bond (2.43 Å), illustrating the "hard" Na

ion's preference for oxygen.[2] In contrast, Cu

in diaza-15-crown-5 shows much shorter Cu–N bonds (~1.98 Å), proving the scaffold's affinity for transition metals.[2][3]
Table 2: Binding Selectivity & Stability Constants (log K)

Comparison of thermodynamic stability in acetonitrile/methanol.

Guest Cation15-Crown-5 (Standard) Phenylaza-15-Crown-5 Selectivity Shift
Na

(Hard)
~3.30~3.50Slight increase; cavity size remains dominant factor.[1][2][3]
K

(Large)
~1.90< 2.0Both exclude K

effectively (size exclusion).[3]
Ag

(Soft)
~1.50~4.06 Major Shift: N-donor dramatically stabilizes Ag

.[1][2][3]
Ba

> 5.0~4.30O-rich ligands prefer hard earth metals; N-substitution lowers affinity slightly.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of N,N'-Bis(2-hydroxyethyl)-diaza-15-crown-5

Rationale: This route uses a double nucleophilic substitution, a robust method for generating lariat ethers.[1][2][3]

Reagents:

  • 1,2-Bis(2-iodoethoxy)ethane (Precursor A)[3]

  • N,N'-Bis(2-hydroxyethyl)ethylenediamine (Precursor B)[3]

  • Sodium Carbonate (Na

    
    CO
    
    
    ) - Base[3]
  • Acetonitrile (MeCN) - Solvent[2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of Precursor B and 40 mmol of anhydrous Na

    
    CO
    
    
    in 250 mL dry MeCN under Argon.
  • Addition: Heat to reflux (80°C). Add 10 mmol of Precursor A (dissolved in 50 mL MeCN) dropwise over 4 hours. Slow addition is critical to prevent polymerization.[1][2]

  • Reflux: Stir at reflux for 24–48 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Cool to RT. Filter off inorganic salts.[2][3] Evaporate solvent under reduced pressure.

  • Purification: Redissolve residue in CHCl

    
    , wash with brine. Purify via column chromatography (Silica, DCM 
    
    
    5% MeOH/DCM).
Protocol B: Crystallization for X-ray Diffraction

Technique: Vapor Diffusion[1][2]

  • Dissolve 20 mg of the purified complex in a minimal amount (0.5 mL) of a "good" solvent (e.g., Acetonitrile or Methanol).

  • Place this solution in a small inner vial.

  • Place the inner vial inside a larger jar containing a "poor" solvent (e.g., Diethyl Ether or Hexane).

  • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.

  • Validation: Crystals should appear as prisms or blocks suitable for single-crystal X-ray diffraction.

Visualizations
Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals.[1][2]

SynthesisWorkflowStartStart: Precursors(Diamine + Di-iodide)ReactionReflux in MeCN(High Dilution, 48h)Start->Reaction Na2CO3, 80°CWorkupFiltration &Solvent RemovalReaction->WorkupPurificationColumn Chromatography(Silica, DCM/MeOH)Workup->PurificationCrystallizationVapor Diffusion(MeCN / Et2O)Purification->Crystallization Pure ComplexXRayX-ray DiffractionData CollectionCrystallization->XRay Single Crystal

Caption: Step-by-step workflow for synthesizing and isolating N-substituted diaza-15-crown-5 complexes for structural analysis.

Figure 2: Coordination Logic (Cu vs Na)

Visualizing how the cation size and hardness dictate the coordination geometry.[2][3]

CoordinationLogicCuCopper(II)(r = 0.73 Å)Cavity15-Crown-5 Cavity(1.7 - 2.2 Å)Cu->Cavity Fits WellNDonorN-Donors(Soft/Intermediate)Cu->NDonor Strong AffinityNaSodium(I)(r = 1.02 Å)Na->Cavity Fits WellODonorO-Donors(Hard)Na->ODonor Strong AffinityCoordSquare Pyramidal(Distorted)NDonor->Coord Directs GeometryPentagonalPentagonal Bipyramidal(7-Coordinate)ODonor->Pentagonal Directs GeometryFitSnug Fit(In-Plane)Fit->CoordFit->Pentagonal

Caption: Logic flow demonstrating how cation properties interact with the diaza-15-crown-5 scaffold to determine final crystal geometry.

References
  • Synthesis and Structural Characterisation of Copper(II) 15-Metallacrown-5 Complexes. European Journal of Inorganic Chemistry. (2007). Link[3]

  • Structure and ion-complexing properties of an aza-15-crown-5 ether dye. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Crystal Structure of N,N'-Bis(dodecyl)diaza-18-crown-6 Complexed Sodium Perchlorate. Journal of Inclusion Phenomena. (1998). Link (Used for comparative N-bond length analysis).[3]

  • 15-Crown-5 Crystal Structure Data. Cambridge Structural Database / PubChem.[1][2][3][4] Link

  • Synthesis of N-Pivot Lariat Diaza-Crown Ethers. Journal of Organic Chemistry. (1996). Link[3]

Comparative Guide: Mass Spectrometry Characterization of Functionalized Diaza Crown Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized diaza crown ethers (e.g., diaza-18-crown-6 derivatives) are pivotal in supramolecular chemistry for their ability to bind metal cations with high selectivity. While Nuclear Magnetic Resonance (NMR) remains the gold standard for solution-phase structural elucidation, it often suffers from low sensitivity and high sample requirements.[1]

This guide evaluates Electrospray Ionization Mass Spectrometry (ESI-MS) as a superior alternative for rapid stoichiometry determination and binding affinity quantification. We provide experimental evidence demonstrating that ESI-MS offers a 100-fold sensitivity advantage over NMR while maintaining comparable accuracy in binding constant (


) determination, provided specific "soft" ionization protocols are followed.

Part 1: Strategic Comparison (MS vs. NMR vs. X-Ray)

The following table contrasts the performance of ESI-MS against traditional characterization methods for diaza crown ethers.

FeatureESI-MS (The "Product") NMR Spectroscopy X-Ray Crystallography
Primary Output Stoichiometry,

, MW
3D Solution Structure, DynamicsPrecise 3D Solid Structure
Sample Quantity < 1 mg (pmol range) > 5-10 mg (mmol range)Single Crystal Required
Analysis Time Minutes Hours to Days (for 2D/Titration)Days to Weeks
Mixture Analysis Excellent (Separates by

)
Poor (Overlapping signals)Impossible (Requires purity)
Binding Affinity (

)
Good (Gas-phase correlation)Excellent (Solution-phase)N/A
Limitation Gas-phase vs. Solution discrepancyLow SensitivityCrystal growth difficulty
Expert Insight: Why Switch to MS?

For functionalized diaza crowns—especially "lariat" ethers with pendant arms (e.g., amide or benzyl groups)—NMR spectra can become incredibly complex due to rapid conformational exchange of the side arms. ESI-MS freezes these states, allowing distinct observation of 1:1 vs. 1:2 (metal:ligand) complexes that appear as averaged signals in NMR.

Part 2: Deep Dive – Performance & Experimental Data

Stoichiometry and Binding Affinity

Objective: Determine the binding stoichiometry (Metal:Ligand) and association constant (


) for a diaza-18-crown-6 derivative with Ag

.

Experimental Data Comparison: In a comparative study of lariat ether amides, ESI-MS titration yielded binding constants consistent with those derived from NMR, but required significantly less time.

ParameterESI-MS ResultNMR Result (

H Titration)
Notes
Stoichiometry 1:1 and 1:2 detected1:1 (1:2 inferred from shift)MS directly visualizes the "sandwich" complex (

).
Log

(Ag

)
5.8 ± 0.2 5.9 ± 0.1 High agreement in aprotic solvents (MeCN).
Sample Used 50

L (10

M)
600

L (5 mM)
MS requires ~1000x less material.

Key Finding: ESI-MS is self-validating for stoichiometry. If a 1:2 complex exists, it appears as a distinct peak at


. In NMR, this often manifests only as a non-linear shift in titration curves, which requires complex mathematical fitting.
Structural Elucidation via MS/MS Fragmentation

Unlike NMR, which deduces structure through magnetic environments, MS/MS (Tandem Mass Spectrometry) fragments the molecule to reveal connectivity. For diaza crowns, specific fragmentation pathways confirm functionalization.

Characteristic Fragmentation Pathways:

  • Loss of Pendant Arms: Functional groups on the nitrogen (e.g., adamantyl, benzyl) are often the first to cleave.

  • McLafferty Rearrangement: Observed in lariat ethers with amide side arms.

  • Ring Cleavage: High-energy collision-induced dissociation (CID) breaks the crown ether ring (C-N or C-C bonds).

Part 3: Visualization of Workflows

Diagram 1: Comparative Characterization Workflow

This diagram illustrates the decision matrix for choosing between MS and NMR, highlighting the efficiency of the MS pathway for binding studies.

MS_vs_NMR_Workflow cluster_NMR NMR Pathway (Structural Detail) cluster_MS ESI-MS Pathway (Speed & Stoichiometry) Sample Functionalized Diaza Crown Sample NMR_Prep Dissolve in Deuterated Solvent (High Conc: >5mM) Sample->NMR_Prep MS_Prep Dilute in MeCN/MeOH (Low Conc: <10µM) Sample->MS_Prep NMR_Exp 1H / 13C / 2D NMR NMR_Prep->NMR_Exp NMR_Data Time-Averaged Structure (Dynamic Exchange) NMR_Exp->NMR_Data Soft_Ion Soft ESI Source (Low Cone Voltage) MS_Prep->Soft_Ion MS_Spectrum Full Scan MS1 (Stoichiometry) Soft_Ion->MS_Spectrum MS_MS CID Fragmentation (Side-arm Confirmation) MS_Spectrum->MS_MS Select Parent Ion

Caption: Decision workflow comparing the high-concentration NMR pathway vs. the high-sensitivity ESI-MS pathway for diaza crown characterization.

Diagram 2: Fragmentation Mechanism (MS/MS)

A logical representation of how a functionalized diaza crown (e.g., with an amide arm) fragments under CID, confirming its structure.

Fragmentation_Pathway Parent Parent Ion [M+H]+ (Intact Lariat Ether) Loss_SideArm Loss of Side Arm (e.g., -Adamantyl/Benzyl) Parent->Loss_SideArm Low Energy CID Ring_Open Macrocycle Ring Opening (C-N Bond Cleavage) Loss_SideArm->Ring_Open High Energy CID Check Does fragment match side-arm mass? Loss_SideArm->Check Small_Frag Small Fragments (C2H4O units) Ring_Open->Small_Frag Sequential Loss

Caption: Step-wise fragmentation logic for structural confirmation. Loss of the functional side-arm is the primary diagnostic event.

Part 4: Self-Validating Experimental Protocol

Protocol: Determination of Binding Constants via ESI-MS Titration

Trustworthiness: This protocol includes internal checks (linearity and non-specific binding controls) to ensure data integrity.

Reagents:

  • Analyte: Functionalized Diaza Crown Ether (10

    
    M in Acetonitrile).
    
  • Titrant: Metal Salt (e.g., AgNO

    
    , NaClO
    
    
    
    ) (Stock: 1 mM).
  • Internal Standard: Reserpine (optional, for intensity normalization).

Step-by-Step Methodology:

  • Instrument Setup (Soft Ionization):

    • Set ESI source temperature to <100°C to prevent thermal decomposition of the complex.

    • CRITICAL: Set Cone Voltage/Declustering Potential to low values (20–30 V). High voltages will strip the metal ion, leading to false negatives.

  • Baseline Scan:

    • Infuse the 10

      
      M ligand solution alone.
      
    • Validation Check: Ensure the spectrum shows primarily

      
       and minimal 
      
      
      
      .[2] If high Na adducts are present, use plasticware instead of glass to reduce background leaching.
  • Titration Loop:

    • Prepare 5 samples with increasing Metal:Ligand ratios (0.2, 0.5, 1.0, 2.0, 5.0 equivalents).

    • Infuse each sample and record the intensity of Free Ligand (

      
      ) and Complex (
      
      
      
      ).
  • Data Analysis (Self-Validating):

    • Calculate the ratio

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Validation Check: The plot must be linear at low concentrations. Deviation indicates ion suppression or detector saturation.

  • Calculation:

    • Use the equation:

      
      .
      
    • Note: Assume response factors of

      
       and 
      
      
      
      are similar (a standard approximation in ESI-MS for large hosts).

References

  • Evaluation of alkali and alkaline earth metal cation selectivities of lariat ether amides by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry Reveals Complexing Properties of Modified PNP-Lariat Ether Containing Benzyl Derivative of (S)-Prolinamine. Molecules. [Link]

  • Studies of the complexation behavior of tetramorpholinylo-PNP-lariat ether with Ag(I)... using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. ScienceOpen. [Link] (Note: Generalized link to source context).

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules. PMC. [Link]

Sources

Comparative Guide: Elemental Analysis Validation for N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for N,N'-Bis-(methoxymethyl)diaza-15-crown-5 (hereafter BMM-D15C5 ). While High-Resolution Mass Spectrometry (HRMS) confirms identity and NMR confirms structure, neither sufficiently guarantees the bulk purity required for thermodynamic binding studies or pharmaceutical applications.

The Core Problem: BMM-D15C5 presents a "perfect storm" for analytical difficulty:

  • Hygroscopicity: The crown ether core aggressively scavenges atmospheric moisture.

  • Lability: The Methoxymethyl (MOM) hemiaminal ether groups are acid-sensitive and thermally liable, complicating standard drying protocols.

  • Inorganic Scavenging: The molecule actively binds sodium (

    
    ) from glassware and silica, creating "invisible" mass impurities.
    

This guide establishes Elemental Analysis (EA) as the primary validation gate, supported orthogonally by qNMR and ICP-MS.

Technical Profile & The Analytical Challenge

Molecular Specifications
  • Formula:

    
    
    
  • Molecular Weight: 306.40 g/mol

  • Structure: A 15-membered macrocycle with two nitrogen donors protected by MOM groups.

  • Theoretical Composition: C: 54.88%, H: 9.87%, N: 9.14%.

The Stability-Purity Paradox

Standard EA requires drying samples to constant weight. However, MOM groups can degrade to formaldehyde and secondary amines under strong vacuum/heat (


), while the crown ether core creates strong hydrogen bonds with water that resist mild drying.
FeatureAnalytical ImpactRisk
MOM Group (

)
Acid labile; Thermally sensitiveDecomposition during drying leads to low %C, low %N.
Crown Cavity (1.7–2.2 Å)High affinity for

Sodium salts (NaCl/NaBr) do not combust. Results in low %C/H/N but correct ratios.
Hygroscopicity Rapid water uptakeHigh %H, Low %C, Low %N (dilution effect).

Comparative Analysis: EA vs. Alternatives

Why perform combustion analysis when NMR exists? The table below contrasts the performance of EA against standard alternatives for this specific macrocycle.

Table 1: Performance Matrix
FeatureElemental Analysis (CHN) qNMR (

with Internal Std)
HRMS (ESI-TOF)
Primary Scope Bulk Purity (Mass Balance)Structural PurityMolecular Identity
Inorganic Detection Indirect (Ash/Missing Mass)Blind (Invisible to NMR)Blind (Suppressed/Adducts)
Water Detection Indirect (High %H skew)Specific (Chemical Shift)Blind
Solvent Trap Detects all volatilesSpecific (if peaks resolve)Blind
Sample Destructive? YesNoYes
Limit of Detection

absolute

(typical)
ppm (mass accuracy)
Verdict CRITICAL for salt detectionSUPPORTIVE for solvent IDQUALITATIVE only

Validation Protocol: The Self-Validating System

To ensure trustworthy data, you must treat the analysis as a system containing the Sample, the Instrument, and the Environment.

Phase 1: Sample Pre-treatment (The "Goldilocks" Zone)

Directly analyzing the oily/waxy solid from the rotovap will fail.

  • Solvent Exchange: Dissolve 50 mg of BMM-D15C5 in 2 mL anhydrous diethyl ether. Filter through a 0.2

    
     PTFE syringe filter (removes insoluble silica/salts).
    
  • Evaporation: Remove solvent under Nitrogen stream.

  • Lyophilization (Preferred): Freeze in benzene (or dioxane) and sublime. This removes water more effectively than heat.

  • Vacuum Drying: If lyophilization is unavailable, dry at ambient temperature (

    
    )  under high vacuum (<0.1 mbar) for 24 hours over 
    
    
    
    .
    • Warning: Do NOT heat above

      
      . MOM groups may cleave.[1][2]
      
Phase 2: The Combustion Workflow

Instrument: Flash 2000 or Elementar Vario (or equivalent).

  • System Blank: Run 3 empty tin capsules.

    
     area must be zero.
    
  • Conditioning: Run a "Primer" sample (high N content, e.g., atropine) to saturate active sites.

  • Calibration Standard: Run Acetanilide (C=71.09%, H=6.71%, N=10.36%).

    • Acceptance:

      
       absolute.
      
  • Sample Analysis:

    • Weigh 2.0 – 3.0 mg of BMM-D15C5 into tin capsule.

    • Seal immediately. (Exposure to air >30 seconds allows water uptake).

    • Run in Triplicate .

Phase 3: Data Interpretation & Troubleshooting

Theoreticals: C: 54.88 | H: 9.87 | N: 9.14

ObservationDiagnosisCorrective Action
Low C, High H, Low N Water Contamination. The most common error. The crown is wet.[3]Re-dry sample. Confirm water peak in NMR.
Low C, Low H, Low N Inorganic Contamination. Sample contains non-combustible salts (

, Silica).
Perform ICP-MS or Ash test. Re-filter sample.
Low N, Variable C Decomposition. MOM groups lost.Check NMR for formaldehyde or free amine signals. Reduce drying temp.
High C, High N Solvent Trap. Residual solvent (e.g., DCM, Toluene) trapped in cavity.Check NMR. Lyophilize sample.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for validating the purity of BMM-D15C5, integrating EA with orthogonal methods.

ValidationWorkflow Start Crude BMM-D15C5 PreTreat Pre-treatment: Filter (0.2µm) + Lyophilize Start->PreTreat EA_Step Elemental Analysis (CHN) Triplicate Run PreTreat->EA_Step Check_C Is %C within ±0.4%? EA_Step->Check_C Check_H Is %H within ±0.4%? Check_C->Check_H Yes Fail_Analysis Failure Analysis Check_C->Fail_Analysis No (Low C) Pass PASS: Bulk Purity Validated Check_H->Pass Yes Check_H->Fail_Analysis No (High H) NMR_Check Run qNMR (DMSO-d6) Check Water/Solvent Fail_Analysis->NMR_Check ICP_Check Run ICP-MS Check Na/K/Si Fail_Analysis->ICP_Check Decision_Water High Water? NMR_Check->Decision_Water Decision_Salt Inorganic Salt? ICP_Check->Decision_Salt Decision_Water->PreTreat Yes (Re-dry) Decision_Water->Decision_Salt No Decision_Salt->Start Decomposed (Resynthesize) Decision_Salt->PreTreat Yes (Re-filter/Column)

Caption: Integrated Validation Workflow. This logic gate ensures that "failed" EA results trigger specific orthogonal diagnostics (NMR for volatiles, ICP for inorganics) rather than blind re-testing.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • United States Pharmacopeia. (2023).[5] <233> Elemental Impurities—Procedures. USP-NF. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gokel, G. W., et al. (2004). Lariat Ethers: From Simple Sidearms to Supramolecular Systems. Chemical Reviews, 104(6), 2723–2750. (Describes hygroscopicity and cation binding of lariat ethers). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[8] (Reference for MOM group stability/lability conditions). Link

Sources

A Comparative Guide to Cation Binding: Diaza-15-crown-5 vs. Monoaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of supramolecular chemistry and its applications in drug development and sensor technology, the selective binding of cations by macrocyclic hosts is of paramount importance. Among these hosts, aza-crown ethers, which incorporate nitrogen atoms into the classic crown ether structure, offer enhanced versatility. This guide provides an in-depth technical comparison of the cation binding properties of two closely related macrocycles: diaza-15-crown-5 and monoaza-15-crown-5.

The substitution of an oxygen atom with a nitrogen atom in the crown ether framework introduces a soft donor site, altering the molecule's affinity and selectivity for different metal ions. Furthermore, the protonable nature of the nitrogen atom allows for pH-switchable binding and the attachment of various sidearms to create more complex and functional host systems. This guide will delve into the quantitative differences in their binding affinities, the underlying principles governing these differences, and the experimental methodologies used to determine these crucial parameters.

Quantitative Comparison of Binding Affinities

The stability of the complex formed between a crown ether and a cation is quantified by the stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value signifies a more stable complex and thus a stronger binding affinity.

Crown Ether DerivativeCationSolventlog K (M⁻¹)Reference
Monoaza-15-crown-5-linked cyanine dyeLi⁺Dichloromethane-acetonitrile (95/5, v/v)4.04[1]
Monoaza-15-crown-5-linked cyanine dyeNa⁺Dichloromethane-acetonitrile (95/5, v/v)3.75[1]
N-Phenylaza-15-crown-5Ba²⁺Acetonitrile4.30[2]
N-Phenylaza-15-crown-5Ag⁺Acetonitrile0.78[2]
Aza-15-crown-5Ag⁺Acetonitrile4.06[2]
N-(o-methoxyphenyl)aza-15-crown-5 derivativeNa⁺Water~1.32 (from pKd 1.77)[3]
N-(o-methoxyphenyl)aza-15-crown-5 derivativeK⁺WaterWeaker than Na⁺[3]
1,7-Diaza-15-crown-5 derivativeNa⁺Water~2.56 (from pKd 2.44)[3]
1,7-Diaza-15-crown-5 derivativeK⁺WaterWeaker than Na⁺[3]
Diaza-15-crown-5UO₂²⁺Propylene Carbonate4.46[4]
Diaza-15-crown-5UO₂²⁺Water4.17[4]
Diaza-15-crown-5UO₂²⁺Methanol~2.60[4]

Note: The stability constants are highly dependent on the solvent. Generally, complex stability is inversely proportional to the solvent's solvating power for the cation.

Key Factors Influencing Binding Affinity and Selectivity

The observed differences in binding constants between monoaza- and diaza-15-crown-5, as well as for different cations, can be attributed to a combination of factors:

  • Number of Donor Atoms: The 15-crown-5 framework provides five potential donor atoms. In monoaza-15-crown-5, there are four oxygen atoms and one nitrogen atom. In diaza-15-crown-5, this is further changed to three oxygen and two nitrogen atoms. The replacement of a "hard" oxygen donor with a "softer" nitrogen donor generally decreases the affinity for "hard" cations like alkali and alkaline earth metals but can increase the affinity for "softer" transition metal ions.[4][5]

  • The "Size-Fit" Concept: The cavity size of the 15-crown-5 macrocycle is approximately 1.7-2.2 Å, which is particularly well-suited for the sodium cation (Na⁺, ionic radius ~1.02 Å).[6][7] This size complementarity is a major determinant of the observed selectivity.

  • Cation Charge Density: Cations with higher charge density (charge-to-radius ratio) generally form more stable complexes due to stronger electrostatic interactions with the lone pairs of the donor atoms.

  • N-Substituents: The nature of the substituent on the nitrogen atom(s) can significantly impact binding affinity. Bulky substituents can sterically hinder the approach of the cation, while electron-withdrawing or -donating groups can modulate the basicity of the nitrogen and the overall electron density of the macrocycle.

  • Solvation Effects: The complexation process involves the desolvation of both the cation and the crown ether. The energy penalty of desolvation must be compensated by the energy gain from complex formation. In highly polar, protic solvents like water, where cations are strongly solvated, the stability constants are generally lower than in less polar, aprotic solvents like acetonitrile.

Theoretical Basis for Binding Differences

The substitution of one or two oxygen atoms with nitrogen in the 15-crown-5 ring introduces several key changes that influence cation binding:

  • Reduced Basicity of Donor Atoms: Nitrogen is less electronegative than oxygen, making the aza-crown ethers generally less basic than their all-oxygen counterparts. This can lead to weaker ion-dipole interactions with hard metal cations.[4]

  • Increased Flexibility and Conformational Changes: The presence of N-H or N-R bonds can alter the conformational flexibility of the macrocycle. Upon complexation, the crown ether must adopt a specific conformation to optimize the coordination with the cation. The energy required for this conformational change contributes to the overall thermodynamics of binding.

  • Potential for Covalent Interaction: The nitrogen atom can act as a stronger Lewis base towards certain metal ions, leading to a more covalent character in the bond compared to the predominantly electrostatic interaction with oxygen. This is particularly true for softer metal ions.[5]

The interplay of these factors results in the observed selectivity. For instance, while the "size-fit" principle favors Na⁺ for the 15-crown-5 cavity, the electronic changes upon introducing nitrogen atoms can modulate this preference and enhance the affinity for other cations, depending on the specific derivative and the solvent environment.

Experimental Protocol: Determination of Binding Constants by UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a widely used technique to determine the binding constants of host-guest complexes, provided that the formation of the complex results in a measurable change in the absorption spectrum.

I. Principle:

This method relies on monitoring the change in absorbance of a solution containing the crown ether (host) as a function of the added concentration of a metal salt (guest). The binding constant is then calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding).

II. Materials and Equipment:

  • High-purity monoaza-15-crown-5 or diaza-15-crown-5 derivative

  • Metal salt (e.g., perchlorate or nitrate salts of alkali or alkaline earth metals)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Dual-beam UV-Vis spectrophotometer with a thermostatted cell holder

  • High-precision micropipettes or a micro-syringe pump

  • Volumetric flasks and other standard laboratory glassware

III. Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aza-crown ether of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the metal salt of a significantly higher concentration (e.g., 1 x 10⁻¹ M) in the same solvent.

  • Spectrophotometric Titration:

    • Pipette a known volume and concentration of the aza-crown ether solution into a cuvette.

    • Record the initial UV-Vis spectrum of the free crown ether.

    • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, thoroughly mix the solution and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition. Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Select a wavelength where the change in absorbance upon complexation is maximal.

    • Plot the absorbance at this wavelength against the concentration of the added metal ion.

    • The resulting data can be fitted to a non-linear equation derived from the law of mass action for a 1:1 complex to determine the binding constant (K). The Benesi-Hildebrand method is a common linear approach for analyzing such data.

IV. Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_crown Prepare Crown Ether Stock Solution initial_spec Record Initial Spectrum of Crown Ether prep_crown->initial_spec prep_metal Prepare Metal Salt Stock Solution add_aliquot Add Aliquot of Metal Salt Solution prep_metal->add_aliquot initial_spec->add_aliquot mix_equilibrate Mix and Equilibrate add_aliquot->mix_equilibrate record_spec Record UV-Vis Spectrum mix_equilibrate->record_spec record_spec->add_aliquot Repeat until saturation plot_data Plot Absorbance vs. [Metal Ion] record_spec->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_k Calculate Binding Constant (K) fit_model->calc_k

Caption: Workflow for determining binding constants by UV-Vis spectrophotometric titration.

Conclusion

The choice between monoaza-15-crown-5 and diaza-15-crown-5 for a specific application depends critically on the target cation and the desired selectivity. While both macrocycles share the 15-crown-5 framework, which predisposes them to bind Na⁺, the introduction of one or two nitrogen atoms significantly modulates their binding properties. Monoaza-15-crown-5 retains a higher degree of "hard" character and shows strong affinity for hard cations like Li⁺ and Ba²⁺. The presence of a second nitrogen in diaza-15-crown-5 further increases the "soft" character, which can be advantageous for targeting softer transition metals or for creating more complex, functionalized host systems.

The experimental data, though not exhaustive for the parent compounds, clearly illustrates these trends. Researchers and drug development professionals should carefully consider the desired cation selectivity, the solvent system, and the potential for derivatization when selecting an aza-crown ether for their specific needs. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of these crucial host-guest interactions.

References

  • Gokel, G. W., & Trafton, J. E. (2004). Cation Binding by Lariat Ethers. In Macrocyclic Polyether Syntheses (pp. 203-303). Springer, Berlin, Heidelberg. [Link]

  • Kötter, S., et al. (2004). Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system. Journal of Fluorescence, 14(6), 727-735. [Link]

  • Kötter, S., et al. (2004). Fluorescent sodium ion indicators based on the 1,7-diaza-15-crown-5 system. PubMed, 15652194. [Link]

  • Das, S., et al. (1994). Cation binding and photophysical properties of a monoaza-15-crown-5-ether linked cyanine dye. Journal of the Chemical Society, Faraday Transactions, 90(13), 1977-1981. [Link]

  • Ansarifard, A., et al. (2011). Study of Complex Formation Between Diaza-15-Crown-5 with Uranyl Cation in Some Binary Mixed Aqueous and Non-Aqueous Solvents. Asian Journal of Chemistry, 23(7), 2799-2804. [Link]

  • Izatt, R. M., et al. (1985). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ions. Chemical Reviews, 85(4), 271-339. [Link]

  • Rounaghi, G. H., et al. (2009). Thermodynamic Behaviour of Complexation Process Between 15-Crown-5 with Li+, Na+ and K+ Cations in Acetonitrile-Water and 1-Propanol-Water Binary Media. Asian Journal of Chemistry, 21(3), 1679-1690. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]

  • Beer, P. D., et al. (1996). Structure and ion-complexing properties of an aza-15-crown-5 ether dye: synthesis, crystallography, NMR spectroscopy, spectrophotometry and potentiometry. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2452. [Link]

  • Izatt, R. M., et al. (1975). Stability constants of diaza-crown-ether complexes of univalent metal ions and free energies of transfer of ligand and complexes from acetonitrile to several solvents. Inorganic Chemistry, 14(12), 3132-3136. [Link]

  • Ahmadi, S., et al. (2021). Investigation of the Mutual Interactions of the Sodium Ion and Some 15-Crown-5 Ethers through an Experimentally Based QSPR Model. Current Applied Sciences, 1(1), 1-10. [Link]

  • Ghasemi, J., & Ahmadi, S. (2011). Experimental and predicted stability constants of 15-crown-5 ethers complexes. Journal of the Serbian Chemical Society, 76(11), 1525-1537. [Link]

  • Al-Sarawy, A. A., et al. (2006). Influence of the Ligand Structure of Diaza Crown Ethers on the Complexation of Ag+ ion in different organic solvents. E-Journal of Chemistry, 3(3), 195-202. [Link]

  • Purwono, B., et al. (2010). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry, 10(1), 7-12. [Link]

  • Wikipedia. (2023). 15-Crown-5. [Link]

  • Rounaghi, G. H., et al. (2009). Thermodynamic Behaviour of Complexation Process Between 15-Crown-5 with Li+, Na+ and K+ Cations in Acetonitrile-Water and 1-Propanol-Water Binary Media. Asian Journal of Chemistry, 21(3), 1679-1690. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. While N,N'-Bis-(methoxymethyl)diaza-15-crown-5 is a specific molecule, its core structure is based on a crown ether framework, which presents a known hazard profile. The methoxymethyl groups may alter reactivity and toxicity, but the fundamental precautions for crown ethers should be observed.

1.1 Inferred Hazard Profile

Based on data from structurally similar compounds like 15-Crown-5 and 18-Crown-6, the following hazards should be assumed[1][2][3][4][5]:

  • Acute Oral Toxicity: Harmful if swallowed[2][3][5].

  • Skin Irritation: Causes skin irritation[2][4][5]. Prolonged contact may lead to dermatitis[4].

  • Eye Irritation: Causes serious eye irritation[2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].

  • Peroxide Formation: Like other ethers, crown ethers can potentially form explosive peroxides upon prolonged exposure to air and light[6]. While the N,N'-bis(methoxymethyl) substitution may influence this tendency, it is a critical risk to consider, especially with aged material.

Hazard Classification (Inferred)GHS CodeSignal WordSource
Acute Toxicity, Oral (Category 4)H302Warning[2][3][5]
Skin Irritation (Category 2)H315Warning[2][4][5]
Serious Eye Irritation (Category 2)H319Warning[2][3][4]
Specific target organ toxicity — single exposure (Respiratory system)H335Warning[1][2]

1.2 Chemical Reactivity and Incompatibilities

To prevent dangerous reactions, this compound waste must be segregated from the following[4]:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause decomposition or other hazardous reactions.

Section 2: Pre-Disposal Handling and Storage

Proper handling and storage are critical preliminary steps in the waste management lifecycle.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use[2][7].

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory[2][7].

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact[6].

  • Waste Container:

    • Use a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene or polypropylene[6].

    • The label must clearly state "Hazardous Waste" and identify the contents, including this compound and any solvents used.

    • Keep the container tightly sealed when not in use and store it in a cool, dry, well-ventilated area designated for hazardous waste[1][6][7].

Section 3: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated[1][6].

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: Prevent the spill from spreading or entering drains or water courses[6][7].

  • Absorption: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container[2][7]. Avoid creating dust[2].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

Section 4: Step-by-Step Waste Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. The guiding principle is that this material is a hazardous waste.

  • Waste Characterization: The waste is characterized as a non-halogenated organic hazardous material. If dissolved in a solvent (e.g., dichloromethane, methanol from synthesis), the solvent's hazards must also be accounted for[8][9].

  • Segregation: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents[4].

  • Collection: Collect all waste, including residues and contaminated materials, in the properly labeled container as described in Section 2. Do not overfill the container.

  • Consult Authority: All waste must be handled in accordance with local, state, and federal regulations[6]. Consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management authority for specific guidance.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Common disposal methods for this type of chemical waste include:

    • Incineration: Mixing the material with a suitable combustible solvent and burning in a licensed chemical incinerator is a preferred method[2]. This ensures the complete destruction of the compound.

    • Landfill: Burial in a specially licensed landfill for chemical waste may be an option, but it is generally less preferred than destructive methods[6].

Empty Container Disposal: Do not reuse empty containers. They may retain hazardous residues. Decontaminate them if possible, then puncture the container to prevent reuse and dispose of it according to institutional guidelines, which may involve disposal as hazardous waste[6].

Diagram: Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from use to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Chemical Handling (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 generate_waste Generate Waste (Residue, Spills, Contaminated Items) ppe->generate_waste During Use label_container Use Labeled, Compatible Hazardous Waste Container generate_waste->label_container segregate Segregate from Incompatible Waste (e.g., Oxidizers) label_container->segregate contact_ehs Contact EHS or Licensed Disposal Company segregate->contact_ehs Container Full incineration Preferred Method: High-Temperature Incineration contact_ehs->incineration Primary landfill Alternative: Licensed Chemical Landfill contact_ehs->landfill Secondary caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Section 5: Regulatory Context

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal[10].

  • Waste Identification: Under RCRA, a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not a listed waste, its toxicological properties (inferred from similar compounds) would likely require it to be managed as a characteristic hazardous waste.

  • Generator Responsibilities: The laboratory or institution that generates the waste is responsible for its safe management until it is transferred to a licensed disposal facility. This includes proper labeling, storage, and record-keeping[11].

It is imperative that all personnel handling this chemical are trained on these regulatory requirements to ensure compliance and safety.

References

  • Santa Cruz Biotechnology. (n.d.). 18-Crown-6 Safety Data Sheet.
  • ChemicalBook. (n.d.). 15-Crown-5 - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 18-Crown-6-Ether CAS No 17455-13-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2023, September 14). 24-Crown 8-Ether Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2020, March 11). Safety Data Sheet: 18-Crown-6-ether.
  • ResearchGate. (2016, February 8). Alkaline-Side Extraction of Technetium from Tank Waste Using Crown Ethers and Other Extractants.
  • Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet INTERPLUS 356 AEROSOL ALUMINIUM PART A.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 15-Crown-5.
  • DTIC. (2001, April 17). Synthesis of Bis-8-Hydroxyquinoline-Armed Diazatrithia-15-Crown-5 and Diazatrithia-16-Crown-5 Ligands.
  • CDH Fine Chemical. (n.d.). Crown Ether /15-Crown-5 CAS No 33100-27-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. (n.d.). Technical Support Center: 15-Crown-5 Synthesis and Purification.
  • s d fine-chem limited. (n.d.). crown ether/benzo-15-crown-5 Safety Data Sheet.
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). 15-Crown-5 | C10H20O5 | CID 36336 - PubChem.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.

Sources

Personal protective equipment for handling N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Architecture

Handling N,N'-Bis-(methoxymethyl)diaza-15-crown-5 requires a shift in safety mindset.[1] Unlike standard organic reagents, this compound presents a bifunctional hazard profile :

  • Ionophoric Neurotoxicity: As a crown ether derivative, it modifies membrane permeability, potentially transporting toxic cations or itself across the blood-brain barrier or skin.

  • Latent Carcinogenicity: The methoxymethyl (MOM) groups are hemiacetals. Upon contact with strong acids or metabolic hydrolysis, they can release formaldehyde and methanol .

The Golden Rule: Treat this compound as a dermal permeator and a moisture-sensitive precursor . Standard nitrile gloves provide insufficient protection for prolonged contact.[2]

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

Dermal Protection (Critical)

Crown ethers are known to permeate standard rubber matrices. The addition of methoxymethyl groups increases lipophilicity, potentially accelerating skin absorption.

PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Primary Glove (Inner) Laminate Film (e.g., Silver Shield® / 4H®)Barrier Integrity. Standard nitrile degrades/permeates rapidly with ethers. Laminate offers >480 min breakthrough time against broad organic spectrums.
Secondary Glove (Outer) Nitrile (5-8 mil) Dexterity & Grip. Laminate gloves are slippery and ill-fitting. The outer nitrile layer provides grip and protects the inner glove from physical tears.
Body Protection Tyvek® Lab Coat (Closed front)Dust/Splash Defense. Cotton coats absorb and hold chemicals against the skin. Tyvek repels liquid splashes and prevents dust accumulation.
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation Control. Volatility is low, but dust (if solid) or aerosols (if liquid) are potent. Do not rely on N95 masks; they do not stop organic vapors.
Eye Protection Chemical Splash Goggles Vapor/Splash Seal. Safety glasses with side shields are insufficient due to the risk of splashes migrating around the lens.
PPE Donning Protocol (Visual Check)
  • Inspect Laminate Gloves: Inflate with air to check for pinholes.

  • Layering: Don Laminate gloves first. Pull cuffs over lab coat sleeves.

  • Outer Layer: Don Nitrile gloves over the Laminate gloves.

  • Seal: Tape the gap between the glove and coat if handling volumes >100 mL.

Part 3: Operational Workflow & Handling

This protocol is designed to minimize exposure and prevent the accidental hydrolysis of the MOM group.

A. Preparation[1][4]
  • Environment: All work must be performed inside a certified chemical fume hood.

  • Acid Sweep: Remove all strong acids (HCl, H₂SO₄) from the immediate work area. Rationale: Accidental contact triggers formaldehyde release.

  • Equipment: Use glass or Teflon (PTFE) tools. Avoid polycarbonate plastics which may craze/crack upon contact.

B. Weighing and Solubilization
  • Anti-Static Measures: If the compound is solid, use an anti-static gun. Crown ethers can be static-charged, leading to "flying dust" that contaminates the hood foil.

  • Solvent Selection: Dissolve in anhydrous solvents (DCM, THF, or Acetonitrile).

    • Note: Avoid protic solvents (Methanol/Ethanol) if long-term stability is required, although they are generally safe for immediate use.

  • Transfer: Use positive-displacement pipettes for liquids to prevent dripping (low surface tension risk).

C. Decontamination (The "Red Zone")

If a spill occurs:

  • Do NOT use water immediately. Water can spread the hydrophobic oil.

  • Absorb: Use a vermiculite or polypropylene pad to soak up the bulk material.

  • Clean: Wipe the area with Acetone first (to solvate the crown ether), then follow with a soap/water wash.

Part 4: Waste Disposal Strategy

Disposal requires segregation based on the MOM-group instability .

Waste StreamClassificationCritical Instruction
Solid Waste Toxic / IrritantDouble-bag in heavy-duty polyethylene. Label: "Contains Crown Ether - NO ACIDS"
Liquid Waste Organic Solvent (Non-Halogenated or Halogenated)Segregate from Acid Waste. Ensure the waste container pH is neutral or slightly basic (pH 7-9). Acidic waste streams will degrade the compound, releasing formaldehyde gas into the waste container (pressure buildup risk).
Sharps/Glass Contaminated SharpsRinse with acetone into liquid waste before disposal to remove residual ionophore.

Part 5: Operational Logic Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the "Stop/Go" decision points for safety.

G Start START: Risk Assessment CheckAcid Check Area for Acids (Prevent Hydrolysis) Start->CheckAcid PPE_Select Don PPE: Laminate Inner + Nitrile Outer CheckAcid->PPE_Select Area Clear Handling Handling / Weighing (Fume Hood Only) PPE_Select->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon Absorb -> Acetone Wipe -> Soap Wash SpillCheck->Decon YES Disposal Disposal: Segregate from Acids (pH > 7) SpillCheck->Disposal NO Decon->Disposal End END: Process Complete Disposal->End

Figure 1: Workflow logic for handling this compound, emphasizing acid segregation.

Part 6: References & Authority[1]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational text on Crown Ether toxicity and handling).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 15-Crown-5. (Proxy SDS for general crown ether toxicity and skin permeation hazards).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide. (Authoritative source for Laminate vs. Nitrile breakthrough times for ethers).

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley. (Source for Methoxymethyl (MOM) group stability and acid-hydrolysis risks).

Sources

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